Technical Documentation Center

N-[2-(2-nitrophenyl)ethyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(2-nitrophenyl)ethyl]acetamide

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-[2-(2-nitrophenyl)ethyl]acetamide: Mechanistic Origins, Analytical Profiling, and Implications in API Synthesis

Executive Summary In the rigorous landscape of pharmaceutical process chemistry, tracking and mitigating related substances is paramount to ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical process chemistry, tracking and mitigating related substances is paramount to ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). N-[2-(2-nitrophenyl)ethyl]acetamide (CAS: 315663-43-5) is a highly specific process impurity primarily encountered during the synthesis of 1, a first-in-class β3-adrenergic receptor agonist utilized for the treatment of overactive bladder[1].

As a Senior Application Scientist, it is critical not only to identify this impurity but to understand the fundamental causality of its formation. This whitepaper deconstructs the mechanistic origins of this acetamide derivative, provides self-validating analytical protocols for its quantification, and outlines the physicochemical data necessary for robust Quality by Design (QbD) implementation.

Chemical Identity & Physicochemical Profiling

N-[2-(2-nitrophenyl)ethyl]acetamide is the N-acetylated derivative of 2-nitrophenethylamine (an ortho-substituted positional isomer). Understanding its thermal and physical properties is the first step in designing effective purging strategies during crystallization or chromatography.

Table 1: Physicochemical Properties of N-[2-(2-nitrophenyl)ethyl]acetamide

Property Value Scientific Relevance
CAS Number 315663-43-5[2] Unique identifier for regulatory documentation.
Molecular Formula C₁₀H₁₂N₂O₃[3] Determines mass-to-charge (m/z) ratio for LC-MS tracking.
Molecular Weight 208.21 g/mol [3] Utilized for precise standard solution preparation.
Boiling Point 422.5 ± 28.0 °C (Predicted)[3] Indicates low volatility; GC-MS is unsuitable without derivatization.

| Density | 1.203 ± 0.06 g/cm³ (Predicted)[3] | Relevant for phase partitioning in liquid-liquid extractions. |

Mechanistic Origins: The Causality of Impurity Formation

To control an impurity, one must first understand the chemical causality governing its genesis. The formation of N-[2-(2-nitrophenyl)ethyl]acetamide is a two-stage propagation error originating from the very first steps of the API synthesis.

Stage 1: Positional Isomerism in Starting Materials

The commercial synthesis of Mirabegron relies heavily on 4-nitrophenethylamine (4-NPA) as a key starting material[4]. The industrial production of 4-NPA via the nitration of phenethylamine inherently yields a mixture of positional isomers due to the directing effects of the alkyl chain. While the para-isomer (4-NPA) is the target, the ortho-isomer, 2-nitrophenethylamine (2-NPA) , is a persistent minor byproduct[4]. If the 4-NPA starting material is not rigorously purified, 2-NPA carries over into the Mirabegron synthetic pipeline.

Stage 2: The Aminolysis Side-Reaction (Acetylation)

Why does the unreacted 2-NPA amine convert into an acetamide? The causality lies in the solvent choices during process scale-up. Ethyl acetate is universally employed as an extraction solvent or anti-solvent during the workup of the intermediate coupling stages (e.g., during the formation of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide)[4].

Under thermal stress or in the presence of mild bases (such as triethylamine, frequently used in amide couplings), the primary amine of the carryover 2-NPA undergoes aminolysis with ethyl acetate . The ester is cleaved, and the amine is acetylated, generating the highly stable N-[2-(2-nitrophenyl)ethyl]acetamide impurity[2].

Pathway SM Phenethylamine (Starting Material) Nitration Nitration Reaction (Isomeric Mixture) SM->Nitration Para 4-Nitrophenethylamine (Target Intermediate) Nitration->Para Para-substitution Ortho 2-Nitrophenethylamine (Positional Impurity) Nitration->Ortho Ortho-substitution API Mirabegron API (Target Drug) Para->API Multi-step Synthesis SideRxn Aminolysis Side-Reaction (e.g., with Ethyl Acetate) Ortho->SideRxn Carryover Impurity N-[2-(2-nitrophenyl)ethyl]acetamide (CAS: 315663-43-5) SideRxn->Impurity Acetylation

Divergence of positional isomers leading to the N-[2-(2-nitrophenyl)ethyl]acetamide impurity.

Self-Validating Analytical Protocol (RP-HPLC)

To comply with ICH Q3A(R2) guidelines, the analytical method used to detect this impurity must be robust and self-validating. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed not just to separate the compounds, but to structurally prove the system's resolving power before any data is accepted.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of the Mirabegron API (or intermediate) and dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer (pH adjusted to 3.5 with formic acid to suppress amine ionization).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Execution: Run the gradient program detailed in Table 2.

  • Detection: Monitor the eluent via UV at 220 nm (optimal for the nitro-aromatic chromophore) and confirm peak identity via inline ESI-MS (Target m/z: [M+H]+ = 209.2).

Table 2: RP-HPLC Gradient Program for Isomer Resolution

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 80 20 1.0
10.0 50 50 1.0
15.0 20 80 1.0

| 20.0 | 80 | 20 | 1.0 |

The Self-Validating System Suitability Test (SST)

A protocol is only trustworthy if it contains internal logic to reject false data. Before analyzing the API, a system suitability standard containing both the ortho-isomer (N-[2-(2-nitrophenyl)ethyl]acetamide) and the para-isomer (N-[4-(2-nitrophenyl)ethyl]acetamide) must be injected.

Table 3: System Suitability Test (SST) Acceptance Criteria

Parameter Target Compound Acceptance Criteria Scientific Rationale (Causality)
Resolution (Rs) 2-Nitro vs. 4-Nitro Acetamide > 2.0 Self-Validation: Proves the column's spatial resolving power is sufficient to prevent co-elution of structurally similar positional isomers. If Rs < 2.0, the run is automatically invalidated.
Tailing Factor (Tf) Target Impurity < 1.5 Ensures no secondary interactions with unendcapped silanols are skewing integration.

| %RSD of Area | Target Impurity | ≤ 2.0% | Validates autosampler injection precision and detector stability over 5 replicate injections. |

Analytical Prep Sample Prep (API Extraction) HPLC RP-HPLC Separation (C18 Column) Prep->HPLC Detect UV/MS Detection (Isomer Resolution) HPLC->Detect Quant Data Integration (Impurity Quantification) Detect->Quant

Step-by-step RP-HPLC/MS analytical workflow for quantifying the acetamide impurity.

Conclusion

The presence of N-[2-(2-nitrophenyl)ethyl]acetamide in the Mirabegron synthetic pathway is not a random degradation event, but a predictable consequence of starting material positional isomerism combined with solvent-induced aminolysis[4],[2]. By understanding the causality behind its formation, process chemists can engineer out the impurity by tightening the specifications on the 4-NPA starting material or by substituting ethyl acetate with non-reactive solvents (e.g., toluene or MTBE) during critical high-temperature workups.

References

  • Pharmaffiliates. "N-(2-Nitrophenethyl)acetamide | CAS 315663-43-5". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgo63w0JnJY7qOGOUIPTscoDWKpGB-pc0ZSBtzkUQnlH86Y3Roy6zgM3-30LqW4PNAqwp-imuZWsn3evtzZIO28hW5u6MJNgwdhqnM90jHbrjPbfLCv_j3SAVuHEK91XPUSN5byNvQ5EemZysT8ekn_Qv1OaODym85Aqaewgf87IrDezGR-6M4gSDTtUjw0OdCymsSjqSz]
  • ChemicalBook. "N-[2-(2-nitrophenyl)ethyl]acetamide Properties". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwiY59VMUx9WBbGldSgpitFBfIPy4_plIf-UnKqFeNdf_ZM0ODoNvoyRs0I1dj7xRiMCzVJTrGFt1ZA2SQNAkevx3gtvsppaeLto85VqxOC9iVHsfvbaD1VkO-yfbvHBo9rXn8Z-DpxIP70oU5X_KspBvBIuFLQaRxowjGrdmxA_E=]
  • Veeprho. "Mirabegron Impurities and Related Compound". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0W21fCv9sWdiLNNKmNXXMd05KO7fSx18Rp2kuBGjhCsAkARiUDZggOTLiaQvlCIV5VvI8c07n2I-ey58Wp3f043SuhehBGjEIfIyrChl-UzgaBG0c1aHWUQpYr_7b0KQartRbbT1pPBH-MMXwE-ag2h89CZYJ]
  • ResearchGate. "Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method". Available at:[https://vertexaisearch.cloud.google.
  • Scribd. "Feasibility Report of Mirabegron & Its Intermediates". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt4AkO51SKBKq08eu69UCS_oceEEN1UYRNQ_GhShJ4iXxZnIfDigi4rP0M2DkGIRAAGjtvb2dMv5nYee4gZ5tRxuk9AL1KePX251zny7h4ECVvz15yJp9NXcF8WVtND_BGRXTReQgX0sylds-bVK1q_ReOvyaxw86cWiXWUEhEb3U7fAyyOD9RBLOyqkxiaRpOkWWjBzc=]

Sources

Exploratory

A Methodological and Predictive Guide to the Solubility of N-[2-(2-nitrophenyl)ethyl]acetamide in Organic Solvents

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-[2-(2-nitrophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-[2-(2-nitrophenyl)ethyl]acetamide in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes foundational principles and robust methodologies to empower researchers to generate reliable data tailored to their specific applications, from synthetic chemistry to formulation development.

Compound Profile: N-[2-(2-nitrophenyl)ethyl]acetamide

To predict solubility, one must first understand the molecule's structural and physicochemical characteristics. N-[2-(2-nitrophenyl)ethyl]acetamide is an organic compound featuring several key functional groups that dictate its intermolecular interactions and, consequently, its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 315663-43-5[1]

The molecule's structure is paramount. The key features influencing its solubility are the aromatic nitrophenyl group and the ethylacetamide side chain.

Structural Analysis

The diagram below highlights the functional groups within N-[2-(2-nitrophenyl)ethyl]acetamide that govern its solubility behavior.

Caption: Key functional groups of N-[2-(2-nitrophenyl)ethyl]acetamide.

  • Aromatic Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[2] The oxygen atoms can act as hydrogen bond acceptors. While the nitro group's polarity enhances solubility in polar solvents, its overall contribution to aqueous solubility can be surprisingly low.

  • Secondary Amide (-CONH-): This group is highly polar and is a critical driver of intermolecular interactions. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.[3][4] This dual capability allows for strong self-association (crystal lattice formation) and potent interactions with protic solvents.

  • Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in solvents that can engage in van der Waals forces and potential π-π stacking interactions (e.g., toluene, benzene).

  • Ethyl Linker (-CH₂CH₂-): This flexible, nonpolar chain adds to the molecule's lipophilic character.

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents with similar polarity and hydrogen bonding characteristics to the solute are most likely to be effective.

Solvent Classification and Predictive Assessment

Organic solvents can be broadly categorized, and we can make educated predictions about the solubility of N-[2-(2-nitrophenyl)ethyl]acetamide within each class.

Solvent ClassRepresentative SolventsPolarity Index (P')¹H-BondingPredicted Solubility for N-[2-(2-nitrophenyl)ethyl]acetamideRationale
Nonpolar Hexane, Toluene0.1, 2.4NoneLow to Moderate The nonpolar phenyl ring and ethyl chain will interact favorably, but the highly polar amide and nitro groups will be poorly solvated, limiting overall solubility. Toluene may be more effective than hexane due to potential π-π interactions.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)5.1, 5.8, 4.0, 7.2Acceptor OnlyHigh These solvents are highly polar and can act as hydrogen bond acceptors for the amide N-H. They effectively solvate the polar regions of the molecule without competing as H-bond donors, making them excellent candidates. DMSO is often a superior solvent for polar, crystalline compounds.
Polar Protic Methanol, Ethanol, Water5.1, 5.2, 10.2Donor & AcceptorModerate to High Alcohols like methanol and ethanol can act as both H-bond donors and acceptors, effectively solvating the amide and nitro groups.[5] However, their solvent-solvent hydrogen bonding is strong, and the nonpolar parts of the solute must disrupt this network. Solubility is expected to be good but may be lower than in polar aprotic solvents. Water solubility is likely to be low due to the significant nonpolar character of the phenyl ring and alkyl chain.[2]

¹Polarity Index (P') is a relative measure of solvent polarity.[6] Values are collated from various sources.[7][8][9][10]

The following decision tree provides a logical workflow for selecting an appropriate starting solvent for solubility testing based on theoretical principles.

G start Start: Select Initial Solvent q1 Is the primary goal to solvate polar groups (Amide, Nitro)? start->q1 a1_yes Yes q1->a1_yes  Dominant Polar Features a1_no No (Targeting nonpolar regions) q1->a1_no  Nonpolar Phenyl Ring q2 Is H-bond donation from the solvent desirable? a1_yes->q2 nonpolar Try Nonpolar / Weakly Polar Solvents (Toluene, Dichloromethane) a1_no->nonpolar a2_yes Yes (e.g., for breaking crystal lattice) q2->a2_yes  Need to disrupt self-association a2_no No (Maximize solute-solvent H-bond acceptance) q2->a2_no  Solute is H-bond donor polar_protic Try Polar Protic Solvents (Methanol, Ethanol) a2_yes->polar_protic polar_aprotic Try Polar Aprotic Solvents (DMSO, Acetonitrile, Acetone) a2_no->polar_aprotic G start Start prep 1. Add excess solid solute to triplicate flasks start->prep add_solvent 2. Add known volume of pre-equilibrated solvent prep->add_solvent equilibrate 3. Agitate in thermostatic shaker (e.g., 24h at 25°C) add_solvent->equilibrate phase_sep 4. Allow to settle or centrifuge to separate solid/liquid phases equilibrate->phase_sep sample 5. Withdraw supernatant and filter (0.22 µm) phase_sep->sample quantify 6. Dilute and quantify concentration (e.g., HPLC) sample->quantify check Equilibrium Reached? quantify->check repeat Continue agitation for another 24h check->repeat No end End: Calculate average solubility check->end Yes repeat->equilibrate

Caption: Workflow for the shake-flask solubility determination method.

High-Throughput Screening for Drug Discovery

In early-stage drug discovery, thermodynamic solubility assays can be too low-throughput. Kinetic solubility assays, often performed in 96-well plates, provide a rapid assessment. [11][12]These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and measuring the point at which precipitation occurs, often via nephelometry (light scattering) or turbidimetry. [13][14] It is crucial to recognize that kinetic solubility often overestimates thermodynamic solubility because it measures the concentration at which a compound precipitates from a supersaturated solution, rather than the true equilibrium state. [13][12]However, it serves as a valuable tool for ranking compounds and identifying potential solubility liabilities early in the discovery process. [11]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparison.

Example Data Table:

SolventPolarity Index (P')Temperature (°C)Measured Solubility (mg/mL)Classification
Dichloromethane3.125.0Experimental Valuee.g., Freely Soluble
Acetone5.125.0Experimental Valuee.g., Soluble
Methanol5.125.0Experimental Valuee.g., Sparingly Soluble
Toluene2.425.0Experimental Valuee.g., Slightly Soluble
Hexane0.125.0Experimental Valuee.g., Very Slightly Soluble

Interpretation: The obtained solubility data will validate or refine the initial predictions. For instance, high solubility in acetone and methanol would confirm the dominant role of the polar amide and nitro groups. Moderate solubility in dichloromethane would indicate a contribution from the overall molecular polarity, while low solubility in hexane would highlight the molecule's limited nonpolar character. This information is critical for selecting appropriate solvents for chemical reactions, purification (e.g., crystallization), and formulation.

References

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114. [Link]

  • Wikipedia contributors. (2024). Amide. In Wikipedia, The Free Encyclopedia. [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • ChemGulf. (2025). How do amines and amides participate in hydrogen bonding? [Link]

  • Boobier, S., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. PubMed. [Link]

  • d'Amico, E., et al. (2023). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. [Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • ResearchGate. (2016). Polarity Index. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2020). Physical Properties of Amides. [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

  • Scribd. (2014). Polarity Index.pdf. [Link]

  • Halo Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • SlideShare. (2020). NITRO COMPOUNDS. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Wang, W., et al. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. PMC. [Link]

  • Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? [Link]

  • Embibe. (2025). Nitro Compounds: Types, Synthesis, Properties and Uses. [Link]

  • Phytosafe. (n.d.). OECD 105. [Link]

  • PubChem. (n.d.). N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • Chemspace. (n.d.). N-{2-[(4-acetyl-2-nitrophenyl)amino]ethyl}acetamide. [Link]

  • ECHA. (2018). 4-amino-3-nitrophenol. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. [Link]

  • Manasa Life Sciences. (n.d.). N-[2-(4-Nitrophenyl)ethyl]acetamide. [Link]

  • Stenutz. (n.d.). N-ethyl-N-(4-nitrophenyl)acetamide. [Link]

Sources

Foundational

Spatiotemporal Control in Chemical Biology: The Photochemistry of o-Nitrobenzyl Caged Compounds

Executive Summary The ability to control biological and chemical processes with high spatiotemporal precision has revolutionized modern pharmacology and molecular biology. At the forefront of this capability are photorem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to control biological and chemical processes with high spatiotemporal precision has revolutionized modern pharmacology and molecular biology. At the forefront of this capability are photoremovable protecting groups (PPGs), commonly known as "caged compounds." Among these, the o-nitrobenzyl (ONB) scaffold remains the most extensively utilized platform due to its synthetic accessibility and predictable photochemistry[1].

As a Senior Application Scientist, I have observed that the successful deployment of ONB-caged effectors—whether they be neurotransmitters, fluorophores, or prodrugs—relies heavily on a rigorous understanding of their photophysical properties and degradation kinetics. This whitepaper provides an in-depth mechanistic analysis of ONB photochemistry, structural optimization strategies for drug development, and a self-validating experimental protocol for quantifying photolysis.

Mechanistic Foundations of o-Nitrobenzyl Photolysis

The photolysis of o-nitrobenzyl derivatives is driven by a Norrish Type II-like intramolecular hydrogen abstraction[1]. Understanding this pathway is critical because the rate-limiting step directly dictates the temporal resolution of the effector's release in a biological system[2].

  • Photoexcitation: Absorption of a UV or near-UV photon (typically 350–365 nm) excites the ground state ONB molecule to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state[1].

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a proton from the adjacent benzylic position, generating a transient aci-nitro intermediate[1]. The decay rate of this intermediate (typically 102 to 104 s −1 ) is highly dependent on solvent polarity and pH[1].

  • Cyclization and Ring Opening: The aci-nitro intermediate cyclizes into a benzisoxazoline derivative, which subsequently undergoes hydration and ring-opening to form a hemiacetal[3].

  • Cleavage: The hemiacetal collapses, liberating the free effector molecule (e.g., a carboxylic acid, amine, or phosphate) alongside an o-nitrosobenzaldehyde byproduct[3].

Causality Insight: The formation of o-nitrosobenzaldehyde is a known liability. This byproduct is highly reactive and can condense with primary amines in biological tissues to form stable imines, creating an internal light filter (brown coloration) and potential cytotoxicity[3]. This necessitates the use of carbonyl scavengers (like semicarbazide) in experimental designs to preserve biological integrity[3].

Mechanism A ONB-Caged Compound (Ground State) B Excited State (Singlet/Triplet) A->B hν (UV/NIR) C Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Benzisoxazoline C->D Cyclization E Hemiacetal Intermediate D->E Ring Opening (Hydration) F Free Effector Molecule + o-Nitrosobenzaldehyde E->F Cleavage

Photochemical cleavage mechanism of o-nitrobenzyl caged compounds.

Structural Variants and Quantitative Photophysics

To overcome the limitations of the native ONB group—namely, its poor absorption above 300 nm and the toxicity of its photoproducts—several structural derivatives have been engineered[4],[5].

  • DMNB (4,5-Dimethoxy-2-nitrobenzyl): The addition of electron-donating methoxy groups red-shifts the absorption maximum to ~350 nm, allowing activation by standard 365 nm LEDs, which are far less phototoxic to living cells than deep-UV light[4].

  • NPE (1-(2-Nitrophenyl)ethyl): Methyl substitution at the benzylic carbon ensures that photolysis yields a nitrosoketone rather than a highly reactive nitrosoaldehyde, significantly mitigating byproduct toxicity[2].

  • CNB (α-Carboxy-2-nitrobenzyl): The addition of a carboxylate group drastically improves aqueous solubility, making it the gold standard for caging neurotransmitters like glutamate[5].

Table 1: Photophysical Properties of Common ONB Derivatives
Caging GroupAbbreviationAbs Max (nm)One-Photon Quantum Yield (Φ)Two-Photon Cross-Section (GM)Key Feature
o-NitrobenzylNB~2600.10 - 0.60< 0.01Baseline PPG
4,5-Dimethoxy-2-nitrobenzylDMNB~3500.01 - 0.10~ 0.10Red-shifted absorption[4]
1-(2-Nitrophenyl)ethylNPE~2600.10 - 0.60< 0.01Less reactive byproduct[2]
α-Carboxy-2-nitrobenzylCNB~2600.10 - 0.20< 0.01High aqueous solubility[5]

Note: While DMNB enables red-shifted one-photon excitation, its quantum yield drops as the maximum absorption wavelength increases, highlighting a fundamental trade-off in PPG design[4].

Experimental Protocol: In Vitro Photolysis and HPLC Monitoring

To rigorously evaluate a novel ONB-caged prodrug, one must establish a self-validating analytical workflow. The following protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor decay kinetics[6].

System Causality & Self-Validation
  • Dark Control: Proves that the compound does not spontaneously hydrolyze in buffer, ensuring that all observed release is strictly photon-dependent.

  • Actinometry: Chemical actinometry (using potassium ferrioxalate or standard o-nitrobenzaldehyde) normalizes the light source's photon flux, allowing for the calculation of absolute quantum yields rather than just relative half-lives[6].

  • Scavenger Inclusion: Adding semicarbazide prevents the nitroso byproduct from polymerizing or reacting with the released drug, which would otherwise skew HPLC peak integration[3].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 0.5 mM solution of the ONB-caged compound in a 1:1 mixture of Methanol and 0.1 M Phosphate Buffer (pH 7.4)[6]. Add 5 mM semicarbazide hydrochloride as a nitroso scavenger.

  • Actinometry Calibration: Irradiate a standard o-nitrobenzaldehyde solution under identical geometry to determine the exact photon flux of the 365 nm LED source[6].

  • Irradiation & Aliquot Sampling:

    • Dark Control: Keep a 1 mL aliquot wrapped in foil at room temperature for 24 hours.

    • Active Sample: Place 2 mL of the sample in a quartz cuvette. Irradiate using a 10 W / 365 nm LED[6]. Extract 50 µL aliquots at precise intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).

  • HPLC Analysis: Inject aliquots onto a Reverse-Phase C18 column (4.6 mm × 250 mm, 5 µm)[6].

    • Rationale: The highly hydrophobic ONB-caged precursor will elute significantly later than the hydrophilic released effector, ensuring baseline separation. Monitor UV absorbance at 254 nm and the specific λmax​ of the effector.

  • Kinetic Modeling: Plot the natural log of the remaining caged compound peak area versus time. A linear fit confirms pseudo-first-order kinetics, from which the decay rate constant ( k ) and half-life ( t1/2​ ) are derived[6].

Workflow S1 Sample Prep 0.5 mM + Scavenger S2 UV Irradiation 365 nm LED Source S1->S2 S3 Aliquot Sampling Time-course Extraction S2->S3 1-10 min intervals S4 HPLC Analysis Reverse-Phase C18 S3->S4 Quench & Inject S5 Kinetic Modeling Decay Rate & Half-life S4->S5 Peak Area Integration

Experimental workflow for monitoring ONB photolysis kinetics via HPLC.

Translational Perspectives in Drug Development

For drug development professionals, the ultimate goal is translating ONB-caged compounds into in vivo models. The primary barrier is the poor tissue penetration of UV light (< 1 mm depth).

Two-Photon Excitation (TPE): To bypass the UV penetration limit, researchers utilize TPE, where two near-infrared (NIR) photons (e.g., 720–800 nm) are absorbed simultaneously to bridge the UV bandgap[4]. NIR light penetrates tissues up to several millimeters. However, standard ONB derivatives exhibit extremely low two-photon action cross-sections (0.01 - 0.1 Goeppert-Mayer units)[4].

Strategic Workaround: To enhance TPE efficiency, structural chemists are extending the π -conjugation of the ONB backbone (e.g., styryl-conjugated nitrobenzyls) to increase the two-photon absorption cross-section without severely compromising the quantum yield of uncaging[4]. Balancing these photophysical properties remains the critical frontier in the rational design of next-generation phototherapeutics.

References

1.[4] Title: o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation Source: nih.gov URL:

2.[3] Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: nih.gov URL:

3.[6] Title: o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators Source: acs.org URL:

4.[2] Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: wiley-vch.de URL:

5.[1] Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: nih.gov URL:

6.[5] Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: instras.com URL:

Sources

Exploratory

discovery of 2-(2-nitrophenyl)ethyl photolabile protecting groups

An in-depth technical guide on the discovery, mechanistic principles, and practical applications of 2-(2-nitrophenyl)ethyl (NPE) photolabile protecting groups. Executive Summary Photolabile protecting groups (PPGs) have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the discovery, mechanistic principles, and practical applications of 2-(2-nitrophenyl)ethyl (NPE) photolabile protecting groups.

Executive Summary

Photolabile protecting groups (PPGs) have fundamentally transformed optochemical biology by enabling the precise spatiotemporal control of biomolecules. By temporarily masking a critical functional group, a PPG renders a biomolecule inert until a targeted pulse of light triggers its release. Among the various caging strategies, the discovery and optimization of the 2-(2-nitrophenyl)ethyl (NPE) group stands as a cornerstone achievement. This whitepaper explores the historical shift toward NPE groups, the quantum mechanics of their photolysis, and the field-proven protocols for their synthesis and biological application.

Historical Evolution: The Shift from 2-Nitrobenzyl to NPE

The concept of using light to remove protecting groups originated in the 1960s, primarily utilizing the 2-nitrobenzyl (NB) group [1]. However, as researchers attempted to apply NB-caged compounds to living systems, a critical biochemical flaw emerged: upon photolysis, the NB group generates 2-nitrosobenzaldehyde. This byproduct is a highly reactive electrophile that readily cross-links with primary amines in proteins, leading to severe cellular toxicity, enzyme inhibition, and optical interference [2].

To circumvent this, J. Engels and E. J. Schlaeger (1977) pioneered the use of the 2-(2-nitrophenyl)ethyl (NPE) group for the protection of cyclic AMP (cAMP) [3]. The simple addition of a methyl group at the benzylic position fundamentally altered the photoproduct landscape. Shortly after, in 1978, J. H. Kaplan, B. Forbush III, and J. F. Hoffman expanded this concept to synthesize "caged ATP" [4].

The Causality of the Structural Shift: Why did the field abandon NB for NPE? The NPE group undergoes photolysis to yield 2-nitrosoacetophenone instead of a benzaldehyde [4]. The ketone byproduct is significantly less reactive toward biological nucleophiles, mitigating toxicity and allowing for precise, single-turnover studies of enzymes (like the Na⁺/K⁺-ATPase) without poisoning the biological system [5].

Mechanistic Photochemistry of the NPE Group

As an Application Scientist, understanding the photodeprotection mechanism is critical for optimizing laser parameters and interpreting kinetic data. The cleavage of the NPE group does not occur instantaneously; it follows a well-defined Norrish Type II-like photochemical pathway [6].

  • Excitation: Absorption of a UV photon (typically 300–360 nm) promotes the nitroaromatic system to an excited singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the methyl group).

  • aci-Nitro Intermediate Formation: This abstraction generates a transient aci-nitro intermediate. Time-resolved infrared (IR) spectroscopy has successfully captured this intermediate, characterized by a distinct signal at ~1251 cm⁻¹ [7].

  • Dark Decay & Release: The aci-nitro intermediate undergoes a slower, dark (thermal) rearrangement, resulting in the cleavage of the heteroatom bond. This step releases the free substrate (e.g., ATP) and 2-nitrosoacetophenone [6].

Photolysis_Mechanism NPE_ATP NPE-Caged Substrate (Ground State) Excited Excited State (Singlet/Triplet) NPE_ATP->Excited UV Light (300-360 nm) AciNitro aci-Nitro Intermediate (Transient) Excited->AciNitro Intramolecular H-Abstraction Products Free Substrate + 2-Nitrosoacetophenone AciNitro->Products Dark Decay (Bond Cleavage)

Photochemical mechanism of NPE deprotection via an aci-nitro intermediate.

Comparative Analysis: NPE vs. NB Groups

The selection of a PPG dictates the success of an in vivo experiment. The table below summarizes the quantitative and qualitative differences driving the preference for NPE over NB in biological systems.

Property2-Nitrobenzyl (NB)2-(2-Nitrophenyl)ethyl (NPE)
Benzylic Substitution Unsubstituted (-CH₂-)Methylated (-CH(CH₃)-)
Photolysis Byproduct 2-Nitrosobenzaldehyde2-Nitrosoacetophenone
Byproduct Toxicity High (Cross-links primary amines)Low (Ketone is sterically hindered)
Quantum Yield (ATP) Very LowHigh (~0.54)
Absorption Maximum ~340 nm~350 nm (Broad tail >300 nm)
Primary Application Organic synthesis, photoresistsLive-cell physiology, caged nucleotides

Experimental Workflows: Synthesis and Application

While Kaplan's original 1978 synthesis relied on a multi-step coupling of NPE-protected phosphate to ADP [4], modern workflows utilize the direct alkylation method developed by Walker et al. (1988) [6]. This method employs 1-(2-nitrophenyl)diazoethane , which selectively alkylates weakly ionizing phosphate groups, drastically improving yields and simplifying purification.

Protocol 1: Synthesis of NPE-ATP via Direct Alkylation
  • Reagent Preparation: Generate 1-(2-nitrophenyl)diazoethane in situ by oxidizing the corresponding hydrazone with manganese dioxide (MnO₂).

    • Causality: Diazo compounds are highly reactive and thermally unstable; fresh in situ generation ensures maximum alkylation efficiency without degradation.

  • Alkylation: Dissolve ATP in a mixture of water and an organic solvent (e.g., DMSO). Add the diazoethane reagent dropwise. Maintain the pH around 4.0–4.5.

    • Causality: Maintaining an acidic pH selectively protonates the terminal γ-phosphate of ATP, directing the alkylation specifically to this site to ensure the molecule is biologically inert [6].

  • HPLC Purification (Strictly in the Dark): Purify the reaction mixture using reverse-phase HPLC.

    • Causality: Ambient laboratory light contains sufficient UV/blue wavelengths to prematurely photolyze the caged compound. All columns and collection tubes must be wrapped in aluminum foil.

  • Lyophilization: Freeze-dry the purified fractions and store at -80°C to prevent thermal hydrolysis.

Protocol 2: Self-Validating Biological Photolysis Workflow

To ensure trustworthiness, every uncaging experiment must include a pre-photolysis validation system.

  • Validation (The "Zero-Background" Check): Before introducing the caged ATP to the biological sample, run a luciferase assay on an aliquot in the dark.

    • Causality: Even 1% free ATP leakage can pre-activate sensitive receptors or ATPases, invalidating the temporal control. If luminescence is detected, the batch must be repurified.

  • Sample Loading: Microinject or perfuse the caged ATP into the target cells (e.g., permeabilized muscle fibers or neurons).

  • Irradiation: Deliver a targeted UV laser pulse (e.g., a 347 nm frequency-doubled ruby laser or a 355 nm Nd:YAG laser) [8].

    • Causality: The energy should be calibrated to achieve ~10-30% photolysis per pulse. Excessive energy causes thermal damage to the tissue and localized cavitation.

  • Observation: Record the biological response (e.g., muscle contraction or ion channel current) synchronized with the laser trigger.

Experimental_Workflow Step1 1. Synthesis ATP + 1-(2-nitrophenyl)diazoethane Step2 2. Purification Reverse-Phase HPLC (in Dark) Step1->Step2 Step3 3. Validation Luciferase Assay for Free ATP Leakage Step2->Step3 Step4 4. Delivery Microinjection or Permeabilization Step3->Step4 Step5 5. Photolysis UV Laser Pulse (e.g., 347 nm / 355 nm) Step4->Step5 Step6 6. Observation Record Synchronized Biological Response Step5->Step6

End-to-end experimental workflow for the synthesis and application of caged ATP.

Trustworthiness and Future Perspectives

The reliability of NPE-caged compounds hinges entirely on their stability in the dark and their rapid, predictable release upon irradiation. While the NPE group has an uncaging rate of ~80 s⁻¹ (which is sufficient for many physiological studies), highly rapid kinetics (e.g., fast synaptic transmission) have driven the development of newer variants like the 4-methoxy-7-nitroindolinyl (MNI) group. Nevertheless, the fundamental mechanistic principles established by the discovery of the NPE group continue to inform the design of next-generation, two-photon, and visible-light-activated protecting groups [9].

References

  • Photolabile protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews - ACS Publications URL:[Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PMC - NIH URL:[Link]

  • Useful caged compounds for cell physiology Source: PMC - NIH URL:[Link]

  • Caged compounds: Photorelease technology for control of cellular chemistry and physiology Source: ResearchGate URL:[Link]

  • Photochemical Release of ATP from “Caged ATP” Studied by Time-Resolved Infrared Spectroscopy Source: D-NB Info URL:[Link]

  • Photolabile chelators for the rapid photorelease of divalent cations Source: Princeton Math URL:[Link]

  • Spectral Evolution of a Photochemical Protecting Group for Orthogonal Two-Color Uncaging with Visible Light Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Foundational

N-[2-(2-nitrophenyl)ethyl]acetamide molecular weight and formula

An In-Depth Technical Guide to N-[2-(2-nitrophenyl)ethyl]acetamide: Synthesis, Properties, and Applications Introduction N-[2-(2-nitrophenyl)ethyl]acetamide is a nitroaromatic compound with potential applications as a ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[2-(2-nitrophenyl)ethyl]acetamide: Synthesis, Properties, and Applications

Introduction

N-[2-(2-nitrophenyl)ethyl]acetamide is a nitroaromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive nitro group and an acetamido moiety, provides multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide offers a comprehensive overview of its chemical identity, a proposed synthetic pathway, and its prospective applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of N-[2-(2-nitrophenyl)ethyl]acetamide are summarized below. It is important to note that while the molecular formula and weight are definitive, detailed experimental data on its physical properties are not extensively documented.

PropertyValueSource
Molecular Formula C10H12N2O3[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 315663-43-5[1]
IUPAC Name N-[2-(2-nitrophenyl)ethyl]acetamideN/A

The chemical structure of N-[2-(2-nitrophenyl)ethyl]acetamide is depicted in the following diagram:

Caption: Chemical structure of N-[2-(2-nitrophenyl)ethyl]acetamide.

Synthesis Protocol

A practical synthetic route to N-[2-(2-nitrophenyl)ethyl]acetamide involves the acetylation of its corresponding primary amine, 2-(2-nitrophenyl)ethanamine.[2] This reaction is a standard transformation in organic chemistry.[3][4]

Proposed Synthesis Workflow: Acetylation of 2-(2-nitrophenyl)ethanamine

G start Start: 2-(2-nitrophenyl)ethanamine acetylating_agent Add Acetylating Agent (e.g., Acetic Anhydride) start->acetylating_agent reaction Stir at Room Temperature acetylating_agent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization) workup->purification product Product: N-[2-(2-nitrophenyl)ethyl]acetamide purification->product

Caption: Proposed workflow for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide.

Step-by-Step Methodology
  • Dissolution of Starting Material : Dissolve 2-(2-nitrophenyl)ethanamine in a suitable solvent, such as dichloromethane, in a round-bottom flask.

  • Addition of Acetylating Agent : To the stirred solution, add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise.[5][6] The reaction is typically carried out at room temperature.

  • Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Work-up : Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by water and brine.

  • Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-[2-(2-nitrophenyl)ethyl]acetamide.

  • Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

While N-[2-(2-nitrophenyl)ethyl]acetamide is not typically an active pharmaceutical ingredient itself, its chemical structure makes it a valuable intermediate for the synthesis of biologically active compounds.[7][8] The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations to generate a library of derivatives for biological screening.

Conceptual Role in Medicinal Chemistry

G start N-[2-(2-nitrophenyl)ethyl]acetamide reduction Reduction of Nitro Group start->reduction functionalization Further Functionalization reduction->functionalization screening Biological Screening functionalization->screening

Caption: Conceptual workflow of N-[2-(2-nitrophenyl)ethyl]acetamide as a synthetic intermediate.

This strategic functionalization allows for the exploration of a wide chemical space in the search for novel therapeutic agents. Related nitroaromatic compounds have been investigated for a range of biological activities, including antitumor, antiviral, and antibacterial properties.[7]

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

  • Handling : Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

  • Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

It is important to note that some acetamide compounds are considered to be possibly carcinogenic to humans (IARC Group 2B), and appropriate measures should be taken to minimize exposure.[11][12]

Conclusion

N-[2-(2-nitrophenyl)ethyl]acetamide is a compound with significant potential as a synthetic intermediate in organic chemistry and drug discovery. Its defined molecular formula and weight provide a solid foundation for its use in quantitative synthetic applications. The straightforward proposed synthesis via acetylation of 2-(2-nitrophenyl)ethanamine makes it an accessible building block for further chemical exploration. While detailed experimental data for this specific isomer are limited, the known reactivity of its functional groups suggests a broad scope for the generation of diverse molecular structures with potential biological activities. Further research into the properties and applications of N-[2-(2-nitrophenyl)ethyl]acetamide is warranted to fully unlock its potential in the development of novel chemical entities.

References

Sources

Exploratory

Unveiling the aci-Nitro Intermediate: Mechanistic Insights and Kinetic Control in o-Nitrobenzyl Photocaging

Executive Summary Photoremovable protecting groups (PPGs), commonly known as "photocages," have revolutionized spatiotemporal control in chemical biology, enabling the precise optical activation of neurotransmitters, flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Photoremovable protecting groups (PPGs), commonly known as "photocages," have revolutionized spatiotemporal control in chemical biology, enabling the precise optical activation of neurotransmitters, fluorophores, and therapeutic agents. Among the most ubiquitous PPG scaffolds are the o-nitrobenzyl (ONB) derivatives[1]. However, a critical oversight in many experimental designs is treating photocleavage as an instantaneous event. In reality, photo-release is dictated by a complex sequence of dark-state reactions following the initial photon absorption. As application scientists, we must recognize that the temporal resolution of any photocaged system is fundamentally limited by its kinetic bottleneck: the formation and subsequent decay of the aci-nitro intermediate[2][3].

Mechanistic Architecture: The Norrish Type II Pathway

Upon UV irradiation (typically 250–360 nm), the ONB group undergoes a Norrish Type II photochemical reaction[1]. The absorption of a photon promotes the molecule to a short-lived excited singlet state ( 1 ps), which can either directly undergo a[1,5]-hydrogen shift or undergo intersystem crossing to a triplet state ( 430 ps) before hydrogen abstraction[4].

This intramolecular proton transfer from the benzylic carbon to the nitro group generates the aci-nitro (nitronic acid) intermediate[3][4]. The branching ratio at this stage—whether the excited state successfully forms the aci-nitro intermediate or harmlessly relaxes back to the ground state—dictates the theoretical maximum quantum yield of the photocage[3].

G ONB o-Nitrobenzyl (Ground State) Excited Excited State (S1/T1) ONB->Excited hν (UV) AciNitro aci-Nitro Intermediate Excited->AciNitro [1,5] H-shift AciNitro->ONB Back-tautomerization Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization Products Free Substrate + Nitroso Hemiacetal->Products Rate-Determining Step

Mechanistic pathway of ONB photocleavage via the aci-nitro intermediate.

Kinetic Bottlenecks and Causality

The aci-nitro species is not a mere transient curiosity; it is the fulcrum upon which the efficacy of the photocage rests. If the aci-nitro decay and subsequent hemiacetal breakdown are slower than the biological event being monitored (e.g., ion channel gating or protein folding), the temporal resolution of the assay is severely compromised[2][3].

The decay of the aci-nitro intermediate typically proceeds at a rate of 102 to 104 s −1 depending on the solvent, pH, and the nature of the leaving group[1]. In aqueous media at neutral pH, the nitronic acid often ionizes to a nitronate anion, which exhibits a characteristic strong absorption band between 400 and 430 nm[2][5].

Crucially, the decay of the aci-nitro intermediate does not always equate directly to the release of the payload. For poor leaving groups (such as alcohols or amines), the intermediate cyclizes into a hemiacetal that slowly degrades in a dark-state reaction to yield the free substrate and a 2-nitrosobenzaldehyde byproduct[2][6]. If the leaving group is absent or highly unfavorable, the aci-nitro species simply back-tautomerizes to the ground-state ONB, resulting in a futile cycle and a low overall quantum yield[6].

Structural Engineering to Modulate Decay

To bypass these kinetic limitations, rational structural modifications are employed:

  • α -Substitution: Introducing an α -carboxy group ( α -CNB) alters the stereoelectronic landscape. For instance, α -carboxynitrobenzyl caged aspartates exhibit rapid biexponential nitronate decay kinetics ( τ≈0.87 ms), making them highly suitable for time-resolved structural biology[5].

  • β -Elimination Pathways: The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group introduces a β -methyl group that promotes a divergent mechanism. Instead of forming a slow-degrading hemiacetal, the aci-nitro intermediate undergoes a rapid, base-catalyzed β -elimination, releasing the payload and an α -methyl styrene byproduct[7]. This eliminates the nitroso-aldehyde byproduct, which can act as an internal filter and absorb incident UV light[7].

Quantitative Data Summary

To facilitate the rational selection of PPGs, the kinetic and thermodynamic parameters of key ONB derivatives are summarized below:

Photocage SystemQuantum Yield ( Φ )aci-Nitro Abs. Max ( λmax​ )Decay Rate / LifetimePrimary Release Mechanism
Unsubstituted o-Nitrobenzyl (ONB) 0.1400 – 420 nm 102−104 s −1 Hemiacetal breakdown[1][2]
α -Carboxynitrobenzyl ( α -CNB)0.10 – 0.14430 nm τ≈0.87 msNitronate decay[5]
NPPOC 0.1N/A (Rapid β -elim) t1/2​≈35−75 sBase-catalyzed β -elimination[7]
Experimental Validation: Transient Absorption Workflows

To rigorously characterize a novel photocage, one must isolate the aci-nitro kinetics from the overall macroscopic release rate. This is achieved via Laser Flash Photolysis (LFP) / Transient Absorption Spectroscopy (TAS).

Workflow Prep Sample Prep (Anaerobic) Pump Pump Laser (355 nm) Prep->Pump Detect PMT Detection (400-430 nm) Pump->Detect Probe Probe Beam (White Light) Probe->Detect Analyze Kinetic Fitting (Bi-exponential) Detect->Analyze Extract τ

Laser flash photolysis workflow for analyzing aci-nitro decay kinetics.

Step-by-Step Methodology: Time-Resolved Profiling of aci-Nitro Kinetics

As a self-validating system, this protocol includes necessary controls to rule out triplet quenching and secondary photolysis.

Step 1: Sample Preparation & Deoxygenation

  • Action: Prepare a 0.1 mM solution of the photocaged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4). Purge the cuvette with Argon gas for 30 minutes.

  • Causality: Oxygen is a potent triplet state quencher. Because the aci-nitro intermediate can form via the triplet excited state ( T1​ )[4], the presence of dissolved oxygen will artificially truncate the triplet lifetime, skewing the observed aci-nitro yield and masking the true intrinsic kinetics.

Step 2: Pump-Probe Excitation

  • Action: Excite the sample using a Q-switched Nd:YAG laser (355 nm, 5–10 mJ/pulse, 5 ns pulse width). Orthogonally overlap the excitation path with a continuous Xenon arc lamp (probe beam).

  • Causality: The 355 nm pump wavelength ensures selective excitation of the ONB chromophore without inducing phototoxicity or damaging the released biological payload (which typically absorbs <300 nm).

Step 3: Transient Absorption Monitoring

  • Action: Monitor the transient absorbance at 400–430 nm using a photomultiplier tube (PMT) coupled to a monochromator.

  • Causality: The aci-nitro tautomer (and its nitronate anion) exhibits a strong, characteristic absorption band in this specific visible region, making it optically distinct from the ground-state ONB precursor (which absorbs strictly in the UV)[2][5].

Step 4: Kinetic Fitting and Analysis

  • Action: Fit the resulting decay trace to a bi-exponential function.

  • Causality: The [1,5]-hydrogen transfer generates both (Z)- and (E)-isomers of the aci-nitro species. These isomers decay at different rates due to varying stereoelectronic constraints during the subsequent cyclization step, necessitating a bi-exponential fit to accurately model the decay[4][5].

Step 5: Orthogonal Validation (Actinometry & Dark Controls)

  • Action: Measure the overall quantum yield using phenylglyoxylic acid actinometry[5] and quantify the released substrate via HPLC. Maintain a parallel "dark control" sample.

  • Causality: A rapid aci-nitro decay does not guarantee a high overall uncaging yield. If the intermediate predominantly back-tautomerizes to the ground state rather than cyclizing, the quantum yield will be abysmal despite "fast" kinetics[6]. HPLC validation ensures that the decay of the 400 nm signal actually correlates with payload release.

Conclusion

The successful deployment of o-nitrobenzyl photocages in advanced research requires moving beyond the simplistic view of "light in, drug out." By understanding the thermodynamic and kinetic parameters of the aci-nitro intermediate, researchers can rationally select or engineer photocages that match the temporal demands of their specific biological assays. Whether through α -substitutions to accelerate nitronate decay or utilizing NPPOC scaffolds to force β -elimination, mastering this intermediate is the key to achieving true spatiotemporal precision.

References
  • Photolabile protecting group - Wikipedia. wikipedia.org. 1

  • Photo-Liberated Amines for N-Carboxyanhydride (PLANCA) Ring-Opening Polymerization. rsc.org. 7

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene. researchgate.net. 8

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. acs.org. 2

  • Synthesis and characterisation of α -carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology. nih.gov. 5

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. acs.org. 4

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC. nih.gov. 6

  • Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. chimia.ch. 3

Sources

Foundational

An In-depth Technical Guide to the Stability of N-[2-(2-nitrophenyl)ethyl]acetamide Under Acidic Conditions

Abstract This technical guide provides a comprehensive examination of the chemical stability of N-[2-(2-nitrophenyl)ethyl]acetamide in acidic environments. This document is intended for researchers, scientists, and profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the chemical stability of N-[2-(2-nitrophenyl)ethyl]acetamide in acidic environments. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It synthesizes fundamental principles of organic chemistry with practical, field-proven methodologies to offer a robust framework for assessing the degradation pathways and kinetics of this molecule. The guide details the theoretical underpinnings of amide and nitroaromatic stability, proposes potential acid-catalyzed degradation routes, and provides explicit, step-by-step protocols for conducting forced degradation studies. Furthermore, it outlines the application of modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the separation, identification, and quantification of the parent compound and its potential degradants.

Introduction: The Significance of Stability in Drug Development

N-[2-(2-nitrophenyl)ethyl]acetamide is a molecule of interest in medicinal chemistry and drug discovery, often serving as a synthetic intermediate or a scaffold for more complex bioactive compounds. The stability of such molecules is a critical parameter that dictates their suitability for pharmaceutical development.[1][2] Forced degradation studies, which involve exposing a compound to stress conditions more severe than those it would typically encounter, are essential for identifying potential degradation products and pathways.[1][2] This knowledge is invaluable for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of a potential drug candidate.[1][2] This guide will focus specifically on the stability of N-[2-(2-nitrophenyl)ethyl]acetamide under acidic conditions, a stressor commonly encountered during formulation and in the physiological environment of the stomach.

Theoretical Framework: Predicting Stability and Degradation

The stability of N-[2-(2-nitrophenyl)ethyl]acetamide under acidic conditions is primarily governed by the reactivity of its two key functional groups: the acetamide linkage and the ortho-nitro-substituted phenyl ring.

The Robust Nature of the Amide Bond

Amides are generally the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3] This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[2][3] Consequently, the hydrolysis of amides, whether acid or base-catalyzed, typically requires more forcing conditions (e.g., strong acid or base and elevated temperatures) compared to esters.[3][4]

The acid-catalyzed hydrolysis of an amide proceeds through a well-established mechanism.[4][5][6] The initial and reversible step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[4] This is followed by the nucleophilic attack of a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its protonated, and therefore good leaving, group yields the carboxylic acid.[4][5][6]

Electronic and Steric Influence of the 2-Nitrophenyl Group

The presence of a nitro group in the ortho position of the phenyl ring is expected to influence the rate of amide hydrolysis through both electronic and steric effects.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group.[7] This deactivates the aromatic ring towards electrophilic substitution but, more importantly for this context, it can influence the reactivity of the side chain. The electron-withdrawing nature of the nitro group can have a modest acidifying effect on the N-H proton of the amide, though this is more relevant under basic conditions. Under acidic conditions, the key impact is on the stability of any potential intermediates.

  • Steric Hindrance: The ortho-nitro group may exert some steric hindrance around the amide functionality, potentially slowing the approach of the nucleophilic water molecule.

Stability of the Phenylethylamine Backbone

The ethylamine linker connecting the phenyl ring and the acetamide group is generally stable under acidic conditions. The amine, once formed upon hydrolysis, will be protonated in an acidic medium, which generally increases its stability against oxidation.[1][8]

Proposed Degradation Pathway of N-[2-(2-nitrophenyl)ethyl]acetamide in Acidic Conditions

Based on the principles outlined above, the primary degradation pathway for N-[2-(2-nitrophenyl)ethyl]acetamide under acidic conditions is predicted to be the hydrolysis of the amide bond.

Proposed Degradation Pathway parent N-[2-(2-nitrophenyl)ethyl]acetamide products 2-(2-nitrophenyl)ethan-1-amine +Acetic Acid parent->products H₃O⁺, Δ

Caption: Proposed acid-catalyzed hydrolysis of N-[2-(2-nitrophenyl)ethyl]acetamide.

This reaction would yield 2-(2-nitrophenyl)ethan-1-amine and acetic acid. It is crucial to experimentally verify this proposed pathway and to investigate the potential for any secondary degradation products.

Experimental Design: A Self-Validating Protocol for Forced Degradation

To rigorously assess the stability of N-[2-(2-nitrophenyl)ethyl]acetamide, a forced degradation study under acidic conditions is essential. The following protocol is designed to be a self-validating system, providing clear and interpretable results.

Materials and Reagents
  • N-[2-(2-nitrophenyl)ethyl]acetamide (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid (for LC-MS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or UPLC system with a UV detector

  • LC-MS system for peak identification

Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of N-[2-(2-nitrophenyl)ethyl]acetamide C Incubate samples at controlled temperature (e.g., 60°C) A->C B Prepare acidic stress solutions (0.1 M and 1 M HCl) B->C D Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Neutralize aliquots D->E F Dilute to appropriate concentration E->F G Analyze by HPLC-UV and LC-MS F->G

Caption: Experimental workflow for the forced degradation study.

Detailed Protocol
  • Preparation of Stock Solution: Accurately weigh a known amount of N-[2-(2-nitrophenyl)ethyl]acetamide and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each time point, pipette a known volume of the stock solution into a volumetric flask.

    • Add the acidic stressor (0.1 M or 1 M HCl) to the flask.

    • Dilute to the mark with the same acidic solution.

    • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Incubation: Place the prepared samples in a temperature-controlled environment (e.g., a water bath or oven) at a specified temperature (e.g., 60°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each stress sample.

  • Neutralization and Dilution:

    • Immediately neutralize the collected aliquot with an equivalent amount of NaOH solution (e.g., neutralize the 0.1 M HCl aliquot with 0.1 M NaOH).

    • Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the separation at a suitable wavelength determined by the UV spectrum of N-[2-(2-nitrophenyl)ethyl]acetamide.

    • Record the peak areas of the parent compound and any new peaks that appear.

  • LC-MS Analysis:

    • Inject the stress samples into the LC-MS system to obtain mass information for the parent compound and any degradation products.

    • Use the mass data to identify the likely structures of the degradation products.

Analytical Methodologies: The Key to Unlocking Degradation Pathways

The success of a forced degradation study hinges on the quality of the analytical methods used to separate and identify the parent compound and its degradants.[9]

HPLC-UV Method for Quantification

A robust, stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all potential degradation product peaks.

Parameter Recommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of the parent compound
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

LC-MS for Identification of Degradation Products

LC-MS is a powerful tool for the structural elucidation of unknown degradation products.[10][11]

Parameter Recommended Starting Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Scan Range m/z 50-500
Collision Energy Ramped to obtain fragmentation data (MS/MS)

The accurate mass measurements from a high-resolution mass spectrometer will aid in determining the elemental composition of the degradation products, facilitating their identification.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of degradation of N-[2-(2-nitrophenyl)ethyl]acetamide can be calculated at each time point using the following formula:

% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

The formation of degradation products can be expressed as a percentage of the initial area of the parent compound.

Mass Balance

A critical aspect of a forced degradation study is the mass balance, which is an assessment of the accountability of all the drug substance. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.

Reporting

The final report should include:

  • A summary of the experimental conditions.

  • Chromatograms from the HPLC-UV analysis at different time points.

  • A table summarizing the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

  • Mass spectral data (including MS and MS/MS spectra) for the parent compound and all identified degradation products.

  • A proposed degradation pathway based on the identified products.

Conclusion: A Framework for Ensuring Product Quality and Safety

This in-depth technical guide has provided a comprehensive framework for evaluating the stability of N-[2-(2-nitrophenyl)ethyl]acetamide under acidic conditions. By combining a strong theoretical understanding of the molecule's inherent chemical properties with robust and self-validating experimental protocols, researchers and drug development professionals can confidently characterize its degradation profile. The methodologies outlined herein will enable the identification of potential liabilities in the molecular structure, inform formulation strategies, and ultimately contribute to the development of safe and effective pharmaceutical products.

References

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what, why, and how. Separations for the Pharmaceutical Industry, 59-98.
  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. Available from: [Link]

  • Wikipedia. Phenethylamine. Available from: [Link]

  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available from: [Link]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1042.
  • Chemistry LibreTexts. 22.7: Amide Chemistry. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. Available from: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Available from: [Link]

  • Cox, R. A. (2007). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2339-2347.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Papaspyrou, S. D., et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2012(5), 216-227.
  • University of Babylon. Analytical Separation Methods. Available from: [Link]

  • Wang, D., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1536-1541.
  • Xie, J., et al. (2015). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods, 7(12), 5035-5041.
  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Available from: [Link]

  • ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available from: [Link]

  • Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 349-359.
  • MARLAP Manual Volume II: Chapter 14, Separation Techniques. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties and Density of N-[2-(2-nitrophenyl)ethyl]acetamide

This technical guide provides a comprehensive overview of the known and predicted physical properties of N-[2-(2-nitrophenyl)ethyl]acetamide, with a particular focus on its density. Designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the known and predicted physical properties of N-[2-(2-nitrophenyl)ethyl]acetamide, with a particular focus on its density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance. In the absence of extensive published data for this specific molecule, we will draw upon information from structurally similar compounds and detail the established methodologies for its characterization.

Introduction and Molecular Overview

N-[2-(2-nitrophenyl)ethyl]acetamide is an organic compound featuring a nitrophenyl group attached to an ethylacetamide moiety. The presence of the nitro group, a strong electron-withdrawing group, and the acetamide functionality, which can participate in hydrogen bonding, suggests that this molecule may exhibit interesting solid-state properties and biological activities. A thorough understanding of its physical characteristics is paramount for its application in research and development, including aspects like formulation, reaction chemistry, and material handling.

Below is a diagram illustrating the molecular structure of N-[2-(2-nitrophenyl)ethyl]acetamide.

Caption: Molecular Structure of N-[2-(2-nitrophenyl)ethyl]acetamide

Core Physicochemical Properties

Precise experimental data for N-[2-(2-nitrophenyl)ethyl]acetamide is not extensively documented in publicly available literature. However, we can compile known information and provide estimated values based on its isomers and related compounds.

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 315663-43-5[1]
Predicted Density ~1.2 ± 0.1 g/cm³Based on the para-isomer, N-Acetyl-2-(4-nitrophenyl)ethylamine.[2]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reportedLikely to have low solubility in water and higher solubility in polar organic solvents.

Understanding and Determining Density

The density of a solid organic compound is a fundamental physical property influenced by its molecular weight, the efficiency of its crystal lattice packing, and the nature of its intermolecular forces. The presence of a nitro group and an amide group in N-[2-(2-nitrophenyl)ethyl]acetamide suggests the potential for strong dipole-dipole interactions and hydrogen bonding, which would favor a more densely packed crystal structure.

Experimental Determination of Density

For a solid, non-porous organic compound like N-[2-(2-nitrophenyl)ethyl]acetamide, the density can be experimentally determined using the gas pycnometry method. This technique offers high accuracy and is non-destructive.

Principle: Gas pycnometry determines the volume of a solid object by measuring the pressure change of a gas (typically helium) in a calibrated chamber. The density is then calculated by dividing the mass of the sample by the measured volume.

Experimental Protocol: Gas Pycnometry

  • Sample Preparation:

    • Ensure the sample of N-[2-(2-nitrophenyl)ethyl]acetamide is a dry, solid powder or crystalline material.

    • Accurately weigh a suitable amount of the sample using an analytical balance.

  • Instrumentation and Calibration:

    • Use a calibrated gas pycnometer.

    • Perform a calibration run with a standard sphere of known volume to ensure the accuracy of the instrument.

  • Measurement:

    • Place the weighed sample into the sample chamber of the pycnometer.

    • Seal the chamber and follow the manufacturer's instructions to initiate the measurement sequence. This typically involves pressurizing the chamber with helium, allowing it to expand into a second chamber, and measuring the resulting pressure.

    • The instrument's software will calculate the sample volume based on the pressure changes and the calibrated chamber volumes.

    • Repeat the measurement several times to ensure reproducibility.

  • Calculation:

    • Calculate the density (ρ) using the formula: ρ = mass (m) / volume (V)

The following diagram illustrates the workflow for determining the density of a solid organic compound.

Density_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Density Measurement (Gas Pycnometry) cluster_analysis Data Analysis A Dry Sample B Weigh Sample A->B C Calibrate Pycnometer B->C D Place Sample in Chamber C->D E Run Measurement Cycle D->E F Record Volume E->F G Calculate Density (ρ = m/V) F->G H Statistical Analysis G->H

Caption: Workflow for Density Determination of a Solid Compound

Synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide

For research purposes, it may be necessary to synthesize N-[2-(2-nitrophenyl)ethyl]acetamide. A plausible synthetic route involves the acylation of 2-(2-nitrophenyl)ethan-1-amine.

Reaction Scheme:

2-(2-nitrophenyl)ethan-1-amine + Acetic Anhydride → N-[2-(2-nitrophenyl)ethyl]acetamide

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-(2-nitrophenyl)ethan-1-amine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylation: Add an equimolar amount of acetic anhydride to the solution. A catalytic amount of a non-nucleophilic base, such as triethylamine, can be added to scavenge the acetic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical properties of N-[2-(2-nitrophenyl)ethyl]acetamide, with a particular emphasis on the determination of its density. While experimental data for this specific compound is sparse, by leveraging data from its isomers and outlining standard experimental procedures, researchers are equipped with the necessary information to handle, characterize, and utilize this molecule in their work. The provided protocols for density measurement and synthesis offer a practical framework for further investigation into the properties and applications of N-[2-(2-nitrophenyl)ethyl]acetamide.

References

  • Chemsrc. (2025, August 24). N-Acetyl-2-(4-nitrophenyl)ethylamine | CAS#:6270-07-1. Retrieved from [Link]

Sources

Foundational

N-[2-(2-nitrophenyl)ethyl]acetamide structural formula and characterization

Executive Summary N-[2-(2-nitrophenyl)ethyl]acetamide (CAS: 315663-43-5) is a highly versatile synthetic intermediate characterized by an ortho-nitro substituted phenethyl backbone and an N-acetylated amine[1]. In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-nitrophenyl)ethyl]acetamide (CAS: 315663-43-5) is a highly versatile synthetic intermediate characterized by an ortho-nitro substituted phenethyl backbone and an N-acetylated amine[1]. In modern medicinal chemistry, it serves as a critical building block. By masking the reactive primary amine as an acetamide, chemists can leverage the ortho-nitro group for downstream reduction and cyclization, unlocking pathways to complex nitrogenous heterocycles such as indoles and 1,3-benzodiazepines[2].

This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and the causal logic behind its multi-modal structural characterization.

Physicochemical Profile

Understanding the baseline properties of N-[2-(2-nitrophenyl)ethyl]acetamide is essential for predicting its behavior during extraction, chromatography, and crystallization[1][3].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name N-[2-(2-nitrophenyl)ethyl]acetamide
CAS Registry Number 315663-43-5
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Predicted Boiling Point 422.5 ± 28.0 °C
Predicted Density 1.203 ± 0.06 g/cm³
Predicted pKa 16.03 ± 0.46

Strategic Role in Organic Synthesis

The strategic value of this compound lies in its orthogonal reactivity. The precursor, 2-nitrophenethylamine, is frequently utilized in the synthesis of CGRP receptor antagonists[4] and benzodiazepine derivatives[2]. However, free primary amines are highly nucleophilic and prone to unwanted side reactions (e.g., polyalkylation or oxidation).

By converting the primary amine to an acetamide, the nitrogen is effectively protected. The electron-withdrawing acetyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic. This allows chemists to safely perform harsh transformations on other parts of the molecule—most notably, the catalytic hydrogenation of the ortho-nitro group to an aniline, which can subsequently undergo intramolecular cyclization.

SynthesisWorkflow SM 2-Nitrophenethylamine (Starting Material) Reagents Acetic Anhydride / TEA (Acetylation) SM->Reagents DCM, 0°C Target N-[2-(2-nitrophenyl)ethyl]acetamide (Intermediate) Reagents->Target >95% Yield Reduction Catalytic Hydrogenation (Nitro Reduction) Target->Reduction Pd/C, H2 API Benzodiazepines / Indoles (Active APIs) Reduction->API Cyclization

Synthetic workflow from 2-nitrophenethylamine to active APIs via acetylation.

Self-Validating Synthetic Protocol

The following protocol details the N-acetylation of 2-nitrophenethylamine[5]. As an Application Scientist, I have structured this workflow to be self-validating , meaning the physical phenomena observed during the reaction and workup inherently confirm the success of the chemical transformation.

Step-by-Step Methodology
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenethylamine (10.0 mmol, 1.66 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (15.0 mmol, 2.1 mL) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the acetic acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic acyl substitution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acetylation: Dropwise add acetic anhydride (12.0 mmol, 1.13 mL) over 15 minutes.

    • Causality: Dropwise addition at 0 °C strictly controls the exothermic nature of the acylation, suppressing the kinetic formation of di-acetylated impurities.

  • In-Process Validation (TLC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (Hexanes:EtOAc 1:1).

    • Self-Validation Logic: The starting primary amine stains strongly with ninhydrin (purple spot). The reaction is complete when the ninhydrin-active spot disappears, replaced by a UV-active, ninhydrin-negative spot (the protected amide).

  • Orthogonal Work-up: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL).

    • Self-Validation Logic: This workup is chemically orthogonal. The 1M HCl wash strictly protonates and removes unreacted amine and TEA into the aqueous layer. The NaHCO₃ wash neutralizes residual acetic acid. The remaining organic mass is exclusively the neutral target compound.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Multi-Modal Structural Characterization

To ensure absolute scientific integrity, the structural identity of N-[2-(2-nitrophenyl)ethyl]acetamide must be confirmed via orthogonal analytical techniques. The causality behind the expected spectral data is detailed below.

CharacterizationLogic Sample Purified Compound NMR 1H & 13C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS LC-MS (ESI+) Sample->MS NMR_Data Amide & Nitro Regiochemistry NMR->NMR_Data Connectivity IR_Data 1650 & 1520 cm⁻¹ Vibrational Bands IR->IR_Data Functional Grps MS_Data m/z 209 [M+H]⁺ Molecular Mass MS->MS_Data Ionization

Multi-modal characterization workflow for structural validation.

Nuclear Magnetic Resonance (¹H NMR)

NMR provides definitive proof of regiochemistry and connectivity. The strong electron-withdrawing nature of the nitro group heavily influences the aromatic spin system.

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Peak Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
1.95Singlet (s)3H-C(=O)CH₃Isolated methyl group; lacks adjacent protons for J-coupling.
3.10Triplet (t)2HAr-CH₂-Coupled to adjacent N-CH₂ protons (³J ≈ 7 Hz).
3.50Quartet (q)2H-CH₂-NCoupled to both Ar-CH₂ protons and the amide NH proton.
5.80Broad Singlet1H-NH-Broadened by quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
7.30 - 7.60Multiplet (m)3HAr-H (C4, C5, C6)Complex overlapping spin systems on the aromatic ring.
7.90Doublet (d)1HAr-H (C3)Pushed significantly downfield due to strong inductive and resonance deshielding by the ortho -NO₂ group.
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the presence of the newly formed amide bond and the preservation of the nitro group.

Table 3: Expected FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Band TypeFunctional GroupCausality / Rationale
~3290Strong, BroadN-H StretchFrequency is lowered and broadened by intermolecular hydrogen bonding in the solid state.
~1650Strong, SharpC=O Stretch (Amide I)Lowered frequency (compared to isolated ketones at ~1715 cm⁻¹) due to nitrogen lone-pair delocalization into the carbonyl π* orbital.
~1520Strong-NO₂ AsymmetricAsymmetric stretching of the two equivalent N-O bonds in the nitro group.
~1350Strong-NO₂ SymmetricSymmetric stretching of the nitro group.
Mass Spectrometry (LC-MS)

Using Electrospray Ionization in positive mode (ESI+), the compound will readily protonate at the amide carbonyl oxygen, yielding a dominant molecular ion peak at m/z 209.1 [M+H]⁺ . The absence of an m/z 167 peak (the free amine) confirms the complete conversion of the starting material.

Conclusion

N-[2-(2-nitrophenyl)ethyl]acetamide is a chemically robust intermediate that bridges simple phenethylamines with complex, biologically active heterocycles. By understanding the causality behind its synthesis—specifically the necessity of thermal control and orthogonal workups—researchers can achieve quantitative yields. Furthermore, leveraging the predictable deshielding effects of the ortho-nitro group allows for rapid, unambiguous structural validation via NMR and IR spectroscopy.

References

  • Stenutz. "Tables for Chemistry: Compound classes and Isomers". Stenutz EU. URL: [Link]

  • Hakon-Art. "Chemistry and Biological Activity of Benzodiazepines". Hakon-Art Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Photouncaging with N-[2-(2-nitrophenyl)ethyl]acetamide

Introduction: Harnessing Light to Control Molecular Activity Photouncaging is a powerful technique that offers precise spatiotemporal control over the release of bioactive molecules. This is achieved by utilizing photola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Light to Control Molecular Activity

Photouncaging is a powerful technique that offers precise spatiotemporal control over the release of bioactive molecules. This is achieved by utilizing photolabile protecting groups (PPGs), also known as "caging" groups, which temporarily mask the function of a molecule. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its functional form. This methodology has become an indispensable tool in various fields, including neuroscience, cell biology, and drug development, enabling researchers to study dynamic biological processes with high precision.[1][2]

This guide focuses on the application of N-[2-(2-nitrophenyl)ethyl]acetamide, a member of the widely used ortho-nitrobenzyl (oNB) family of PPGs. The 2-(2-nitrophenyl)ethyl (NPE) caging group offers a versatile platform for the photoregulated release of various functional groups. Understanding the underlying photochemical mechanism and the critical parameters governing the uncaging process is paramount for the successful design and execution of experiments. This document provides a detailed exploration of the mechanism, comprehensive experimental protocols, and key practical insights for researchers employing N-[2-(2-nitrophenyl)ethyl]acetamide in their work.

Mechanism of Photouncaging: The ortho-Nitrobenzyl Rearrangement

The photochemistry of N-[2-(2-nitrophenyl)ethyl]acetamide, like other oNB derivatives, is initiated by the absorption of UV light, typically in the 300-365 nm range. The process is not a simple bond cleavage but rather an intramolecular redox reaction.

  • Photoexcitation and Hydrogen Abstraction: Upon absorbing a photon, the ortho-nitro group is excited to a higher energy state. In this excited state, it abstracts a hydrogen atom from the adjacent benzylic carbon of the ethyl chain. This is the rate-determining step in the primary photochemical process.[3]

  • Formation of the aci-Nitro Intermediate: The intramolecular hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. This intermediate is characterized by a distinct absorption spectrum, often with a maximum around 400 nm, and its formation can be observed using transient absorption spectroscopy.

  • Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. For NPE-caged compounds, this leads to a β-elimination reaction. The process culminates in the cleavage of the bond between the benzylic carbon and the protected heteroatom (in this case, the nitrogen of the acetamide), releasing the uncaged acetamide.

  • Byproduct Formation: A key byproduct of this reaction is 2-nitrosostyrene, which is formed from the remainder of the caging molecule. It is important to consider the potential reactivity and biological effects of this byproduct in the experimental system.[4]

The overall quantum yield of photodecomposition is influenced by the efficiency of the initial hydrogen abstraction.

Photouncaging_Mechanism Caged N-[2-(2-nitrophenyl)ethyl]acetamide (Caged) Excited Excited State Caged->Excited UV Light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Uncaged Acetamide (Uncaged) AciNitro->Uncaged β-Elimination Byproduct 2-Nitrosostyrene (Byproduct) AciNitro->Byproduct Rearrangement

Figure 1. Simplified workflow of the photouncaging of N-[2-(2-nitrophenyl)ethyl]acetamide.

Key Experimental Parameters and Considerations

The efficiency and outcome of the photouncaging reaction are highly dependent on several experimental parameters. Careful optimization of these factors is crucial for obtaining reliable and reproducible results.

Solvent Effects

The choice of solvent can significantly impact the photouncaging process by influencing the reaction pathways of the aci-nitro intermediate.[5][6]

  • Polarity and Basicity: The uncaging reaction, which proceeds via a β-elimination from the anionic form of the aci-nitro intermediate, is favored in more basic and polar environments (e.g., aqueous buffers). In contrast, in less basic or acidic solutions, an alternative pathway leading to the formation of a nitrosobenzene derivative without the release of the caged compound can become competitive.[3] The ratio of these two reaction channels can be controlled by adjusting the pH and solvent composition.

  • Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding and proton transfer, which can influence the stability and reactivity of the excited state and the aci-nitro intermediate.

Wavelength and Light Intensity
  • Activation Wavelength: The oNB chromophore typically exhibits an absorption maximum in the UV range. A common and effective wavelength for uncaging is 365 nm, which is readily available from mercury arc lamps and LEDs. This wavelength provides a good balance between efficient absorption by the caging group and reduced potential for photodamage to biological systems compared to shorter UV wavelengths.

  • Light Dose: The extent of uncaging is directly proportional to the total number of photons absorbed. This is a product of light intensity and irradiation time. It is essential to deliver a sufficient light dose to achieve the desired concentration of the released molecule. However, excessive light exposure can lead to phototoxicity and degradation of the sample. Therefore, a careful dose-response calibration is highly recommended.

Quantum Yield and Molar Extinction Coefficient

The efficiency of a photouncaging reaction is quantitatively described by its quantum yield (Φ) and molar extinction coefficient (ε).

ParameterDescriptionTypical Values for oNB Derivatives
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Varies with substitution, typically in the range of 1,000-10,000 M⁻¹cm⁻¹.[1]
Quantum Yield (Φ) The fraction of absorbed photons that result in the cleavage of the caging group.Typically ranges from 0.01 to 0.65 for NPE derivatives. For NPE-caged compounds with leaving groups similar to acetamide, quantum yields are in the range of 0.39 to 0.48.

Experimental Protocols

The following protocols provide a general framework for conducting a photouncaging experiment with N-[2-(2-nitrophenyl)ethyl]acetamide. The specific parameters should be optimized for the particular experimental setup and biological system.

Materials and Reagents
  • N-[2-(2-nitrophenyl)ethyl]acetamide

  • Solvent: Choose a solvent appropriate for the application. For biological experiments, a buffered aqueous solution (e.g., PBS, HEPES buffer) is typically used. For other applications, solvents like acetonitrile (MeCN) or methanol (MeOH) may be suitable. Ensure the solvent is transparent at the irradiation wavelength.

  • Light Source: A UV lamp with a peak emission around 365 nm (e.g., mercury arc lamp with appropriate filters, or a 365 nm LED).

  • Reaction Vessel: A quartz cuvette or microplate is required for UV transparency.

  • Analytical Instrumentation: A UV-Vis spectrophotometer and/or a High-Performance Liquid Chromatography (HPLC) system are essential for monitoring the reaction.

Protocol 1: Monitoring Photouncaging by UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the caged compound and the appearance of the photoproducts.

  • Sample Preparation: Prepare a stock solution of N-[2-(2-nitrophenyl)ethyl]acetamide in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in the desired experimental buffer to a final concentration that gives an absorbance of approximately 0.5-1.0 at the absorption maximum of the caged compound.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

  • Irradiation: Irradiate the sample with a 365 nm light source. It is recommended to use a collimated beam and to stir the solution if possible to ensure uniform illumination.

  • Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the λmax of the caged compound as a function of irradiation time. The decrease in absorbance indicates the consumption of the starting material. The appearance of new absorption bands may correspond to the formation of the 2-nitrosostyrene byproduct.

Protocol 2: Quantification of Uncaging by HPLC

HPLC is a more precise method for quantifying the concentration of the caged compound and the released acetamide.

  • Sample Preparation: Prepare a solution of N-[2-(2-nitrophenyl)ethyl]acetamide in the desired solvent at a known concentration (e.g., 100 µM).

  • Initial Sample: Take an aliquot of the solution before irradiation to serve as the t=0 time point.

  • Irradiation: Irradiate the remaining solution with a 365 nm light source for a defined period. Take aliquots at various time points during the irradiation.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC. A C18 column is typically suitable. The mobile phase will need to be optimized but a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid, for example) is a good starting point.

  • Quantification: Monitor the elution profile using a UV detector at a wavelength where both the caged and uncaged compounds absorb. Create a calibration curve for both N-[2-(2-nitrophenyl)ethyl]acetamide and acetamide to accurately determine their concentrations at each time point.

  • Data Analysis: Plot the concentrations of the caged and uncaged species as a function of irradiation time. This data can be used to calculate the rate of the photouncaging reaction.

Protocol_Workflow Start Start Prep Prepare Solution of Caged Compound Start->Prep Split Divide Sample Prep->Split T0 Analyze t=0 (No Irradiation) Split->T0 Control Irradiate Irradiate with 365 nm Light Split->Irradiate Experiment Analysis Analyze Samples (HPLC or UV-Vis) T0->Analysis Timepoints Collect Aliquots at Time Intervals Irradiate->Timepoints Timepoints->Analysis Quantify Quantify Caged & Uncaged Species Analysis->Quantify End End Quantify->End

Figure 2. General experimental workflow for a photouncaging experiment.

Troubleshooting and Best Practices

  • Incomplete Uncaging: This may be due to an insufficient light dose. Increase the irradiation time or light intensity. Also, ensure that the reaction vessel is UV-transparent (quartz, not glass or standard plastic).

  • Sample Degradation: If photodamage to the sample is suspected, reduce the light intensity and increase the irradiation time accordingly. The use of filters to remove shorter, more damaging wavelengths can also be beneficial.

  • Low Uncaging Yield: As mentioned, the solvent and pH can significantly affect the reaction pathway. For applications requiring the release of the caged molecule, ensure the medium is sufficiently basic to favor the β-elimination pathway.

  • Byproduct Interference: The 2-nitrosostyrene byproduct can be reactive and may interfere with the experimental system. It is advisable to run appropriate controls with the photolyzed caging group alone to assess any potential effects.

Conclusion

N-[2-(2-nitrophenyl)ethyl]acetamide is a valuable tool for the light-mediated release of acetamide. A thorough understanding of its photochemical mechanism, particularly the role of the aci-nitro intermediate and the influence of the local environment, is critical for its effective application. By carefully controlling experimental parameters such as solvent, pH, and light dose, researchers can achieve precise control over molecular release, enabling sophisticated investigations into complex biological and chemical systems. The protocols and guidelines presented here serve as a robust starting point for the successful implementation of this powerful photouncaging strategy.

References

  • Hasan, A., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1598-1619. Available at: [Link]

  • Hasan, A., et al. (2001). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Request PDF. Available at: [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available at: [Link]

  • He, Y., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(18), 4822-4825. Available at: [Link]

  • Trentham, D. R., & Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-38). Wiley-VCH.
  • Walker, J. W., et al. (1988). Photolabile protecting groups for an activator of calcium-dependent potassium channels. Biochemistry, 27(7), 2448-2454.
  • Horbury, M. D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(24), 4529-4538. Available at: [Link]

  • Walsh, M. M. (1993). The role of solvents in mediating the reactions of photoproduced coordinatively unsaturated metal fragments. PhD thesis, Dublin City University. Available at: [Link]

Sources

Application

applications of N-[2-(2-nitrophenyl)ethyl]acetamide in neuroscience

Application Note: Analytical Profiling of N-[2-(2-nitrophenyl)ethyl]acetamide in Neuro-Urological Drug Development Executive Summary & Neuropharmacological Context Neurogenic Detrusor Overactivity (NDO) is a debilitating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling of N-[2-(2-nitrophenyl)ethyl]acetamide in Neuro-Urological Drug Development

Executive Summary & Neuropharmacological Context

Neurogenic Detrusor Overactivity (NDO) is a debilitating autonomic disorder frequently observed in patients with central nervous system (CNS) lesions, such as spinal cord injuries or multiple sclerosis. The therapeutic landscape for NDO relies heavily on β3​ -adrenergic receptor ( β3​ -AR) agonists, primarily Mirabegron, which facilitate detrusor muscle relaxation without the cognitive side effects associated with legacy anticholinergic treatments[1].

The synthesis of Mirabegron involves the nitration of N-phenethylacetamide. While the desired synthetic pathway yields the para-isomer (N-(4-nitrophenethyl)acetamide)[2], steric and electronic factors inevitably lead to the formation of the ortho-isomer, N-[2-(2-nitrophenyl)ethyl]acetamide (CAS 315663-43-5) [3]. In the context of neuropharmacology, controlling this positional impurity is critical. If not cleared, it propagates through the synthetic pipeline to form "Mirabegron Impurity 61"[4]. Ortho-substituted analogs fail to achieve the precise spatial geometry required for β3​ -AR docking, potentially leading to off-target adrenergic binding and autonomic dysregulation in sensitive neurological patient populations.

Mechanistic Causality in Analytical Profiling

Standard reversed-phase chromatography (e.g., C18 columns) struggles to resolve the ortho- and para-isomers of nitrophenethylacetamide because their lipophilicity (LogP 1.2) is nearly identical.

Causality of Column Selection: To achieve baseline resolution, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers orthogonal selectivity driven by π−π interactions and dipole-dipole moments. The bulky ortho-nitro group in N-[2-(2-nitrophenyl)ethyl]acetamide disrupts the planarity of the aromatic ring, significantly reducing its π−π interaction with the PFP phase compared to the planar para-isomer. Consequently, the ortho-impurity elutes earlier, allowing for precise quantification and clearance verification.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Chromatographic Properties of Positional Isomers

CompoundCAS NumberRole in Neuro-Drug SynthesisEst. LogPElution Order (PFP)
N-(4-nitrophenethyl)acetamide6270-07-1Desired API Precursor1.212 (Stronger π−π retention)
N-[2-(2-nitrophenyl)ethyl]acetamide315663-43-5Positional Impurity1.211 (Sterically hindered)

Table 2: Optimized HPLC-ESI-MS Parameters

ParameterSpecification
ColumnPentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm
Mobile Phase A0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B100% Acetonitrile
Gradient Program10% B to 60% B over 20 minutes
Flow Rate1.0 mL/min (Split 1:4 to MS)
UV Detection220 nm (Optimal for nitroaromatic absorbance)
MS IonizationESI Positive Mode; [M+H]+ at m/z 209.1

Experimental Protocol: Self-Validating Impurity Quantification

This protocol outlines the step-by-step extraction and quantification of N-[2-(2-nitrophenyl)ethyl]acetamide from bulk intermediate batches.

Step 1: Preparation of System Suitability Testing (SST) Solutions

  • Weigh 10.0 mg of N-(4-nitrophenethyl)acetamide reference standard[2] and 1.0 mg of N-[2-(2-nitrophenyl)ethyl]acetamide reference standard[3].

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create the SST stock. Causality: The 10:1 ratio mimics a realistic post-crystallization impurity profile, ensuring the detector is calibrated for trace-level ortho-isomer detection in the presence of a saturated para-isomer peak.

Step 2: Self-Validation Checkpoint (System Suitability)

  • Inject 10 µL of the SST solution into the HPLC-UV system. Validation Criteria: The system is only validated for batch analysis if the resolution factor ( Rs​ ) between the ortho and para peaks is ≥2.0 , and the relative standard deviation (RSD) of the ortho-isomer peak area over five replicate injections is ≤2.0% . If these criteria fail, the system must be purged and the PFP column washed with 100% Acetonitrile to remove strongly retained lipophilic contaminants. This ensures the protocol acts as a self-correcting, trustworthy system.

Step 3: Sample Preparation

  • Accurately weigh 50.0 mg of the intermediate batch intended for Mirabegron synthesis.

  • Dissolve in 50 mL of the sample diluent (Methanol:Water, 50:50, v/v).

  • Sonicate for 10 minutes at room temperature to ensure complete solubilization of the acetamide matrix. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Chromatographic and MS Analysis

  • Inject 10 µL of the prepared sample.

  • Monitor the UV trace at 220 nm for quantitative integration. Causality for MS Parameters: Utilize Electrospray Ionization (ESI) in positive mode. While the nitro group is highly electronegative (which often suppresses positive ionization in standard aromatics), the aliphatic acetamide moiety readily accepts a proton, forming a highly stable [M+H]+ ion at m/z 209.1. Use the Extracted Ion Chromatogram (XIC) at m/z 209.1 to orthogonally confirm the identity of the UV peak, ensuring no co-eluting non-nitrogenous matrix interferences are quantified as the impurity.

Visualizations

G A N-Phenethylacetamide (Starting Material) B Nitration Reaction (HNO3 / H2SO4) A->B C Para-Isomer (Desired) N-(4-nitrophenethyl)acetamide B->C Major Reaction Pathway D Ortho-Isomer (Impurity) N-(2-nitrophenethyl)acetamide B->D Minor Steric Pathway E Mirabegron API (Targeted β3-AR Agonist) C->E Reduction & Coupling F Mirabegron Impurity 61 (Off-Target Neuro-toxicity) D->F Reduction & Coupling

Figure 1: Synthetic divergence pathway illustrating the formation of N-(2-nitrophenethyl)acetamide.

G S1 API Sample Preparation S2 PFP Column Chromatography S1->S2 Injection S3 UV Detection (220 nm) S2->S3 Orthogonal Elution S4 ESI-MS (m/z 209.1) S3->S4 Mass Confirmation S5 Impurity Quantification S4->S5 SST Validated Data

Figure 2: Self-validating analytical workflow for positional isomer resolution.

References

  • Veeprho. "N-(2-Nitrophenethyl)acetamide | CAS 315663-43-5". Veeprho Impurity Standards. 3

  • Pharmaffiliates. "Mirabegron-impurities". Pharmaffiliates Analytics & Synthetics.4

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 6270-07-1 N-Acetyl-2-(4-nitrophenyl)ethylamine Impurity". Anant Labs. 2

  • Manasa Life Sciences. "Mirabegron". Manasa Life Sciences. 1

Sources

Method

Application Note: N-[2-(2-nitrophenyl)ethyl]acetamide as a Photolabile Linker for Controlled Drug Release

Abstract The precise spatiotemporal control over the activation of therapeutic agents is a cornerstone of modern drug delivery, aiming to maximize efficacy while minimizing off-target effects.[1] Photolabile protecting g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise spatiotemporal control over the activation of therapeutic agents is a cornerstone of modern drug delivery, aiming to maximize efficacy while minimizing off-target effects.[1] Photolabile protecting groups (PPGs), or "photocages," offer an elegant solution by enabling the release of a bioactive molecule in response to a light stimulus.[2][3] This application note provides a detailed guide for researchers on the utilization of N-[2-(2-nitrophenyl)ethyl]acetamide, a derivative of the classic ortho-nitrobenzyl (o-NB) photocage, for controlled drug release. We will delve into the underlying photochemical mechanism, provide comprehensive, step-by-step protocols for drug conjugation and photo-activated release, and discuss critical experimental considerations to ensure reproducible and reliable results.

Introduction to Photocaged Drug Delivery

The concept of "caged compounds" involves chemically modifying a bioactive molecule to render it inert.[4] The protecting group, or "cage," is designed to be stable under physiological conditions but can be rapidly and cleanly removed by irradiation with light of a specific wavelength, typically in the near-UV or visible range.[3][5] This strategy provides unparalleled control over drug activation, allowing for targeted delivery to a specific tissue or even subcellular region, dictated only by the path of the light.[4][6]

The ortho-nitrobenzyl (o-NB) moiety is one of the most widely used and well-characterized photolabile protecting groups due to its synthetic accessibility, efficient cleavage, and versatile chemistry.[4][7] The N-[2-(2-nitrophenyl)ethyl]acetamide linker is a member of this family, designed to conjugate with drugs and release them upon photo-irradiation.

The Photochemical Release Mechanism

The cleavage of o-nitrobenzyl-based linkers is a well-understood photochemical process, generally proceeding through a Norrish Type II reaction mechanism.[2] Understanding this mechanism is crucial for optimizing release kinetics and anticipating potential byproducts.

  • Photoexcitation: Upon absorption of a photon (typically 300-365 nm), the nitro group is promoted to an excited diradical state.[2]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[8]

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, forming a cyclic intermediate that subsequently breaks down.[9] This step results in the release of the active drug molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[2][8]

The entire process occurs on a timescale ranging from nanoseconds to microseconds, allowing for rapid drug activation.[10]

Photocleavage Mechanism Caged Caged Drug (N-[2-(2-nitrophenyl)ethyl]acetamide-Drug) Excited Excited State (Diradical) Caged->Excited 1. Photon Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-Abstraction Products Released Drug + 2-Nitroso Byproduct AciNitro->Products 3. Rearrangement & Cleavage

Caption: The photocleavage mechanism of an o-nitrobenzyl-caged compound.

Experimental Protocols

These protocols provide a generalized framework. Researchers must adapt concentrations, solvents, and reaction times based on the specific properties of their drug molecule.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a model drug containing a carboxylic acid (Drug-COOH) to the amine of 2-(2-nitrophenyl)ethan-1-amine, followed by acetylation to yield the final caged compound.

Rationale: Standard peptide coupling reagents like EDC and HOBt are used to form a stable amide bond between the drug and the linker with high efficiency and minimal side reactions. The final acetylation step installs the acetamide group as specified in the target linker structure.

Materials:

  • Model Drug with a carboxylic acid (Drug-COOH)

  • 2-(2-Nitrophenyl)ethan-1-amine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reverse-phase HPLC system for purification

Procedure:

  • Amide Coupling:

    • Dissolve Drug-COOH (1.0 eq), EDC-HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve 2-(2-nitrophenyl)ethan-1-amine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and act as a base.

    • Add the amine solution to the activated acid solution.

    • Stir the reaction at room temperature overnight. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, N-[2-(2-nitrophenyl)ethyl]-Drug-amide.

  • Acetylation:

    • Dissolve the crude intermediate from the previous step in DCM.

    • Add DIPEA (2.0 eq) followed by acetic anhydride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding water. Separate the organic layer and wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final product, the N-[2-(2-nitrophenyl)ethyl]acetamide-caged drug, using flash chromatography or reverse-phase HPLC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Photo-Stimulated Drug Release

Rationale: This protocol uses a standard 365 nm UV lamp, a common wavelength for o-NB cleavage that balances efficiency with reduced potential for cellular damage compared to shorter wavelengths.[11] Quartz cuvettes are essential as standard glass or plastic will absorb the UV light. The reaction is monitored over time to establish a release profile.

Materials & Equipment:

Equipment / MaterialSpecification
UV Light SourceHigh-pressure mercury lamp or 365 nm LED array
Band-pass Filter365 nm (if using a broad-spectrum lamp)
Quartz Cuvettes1 cm path length
Analytical HPLC SystemC18 column, UV detector
Caged Drug ConjugateStock solution in a suitable solvent (e.g., DMSO)
BufferPhosphate-buffered saline (PBS), pH 7.4, or other as required
Stir PlateFor ensuring solution homogeneity during irradiation

Procedure:

  • Sample Preparation: Prepare a solution of the caged drug conjugate in the desired buffer (e.g., PBS) at a known concentration (e.g., 10-100 µM). A small amount of co-solvent like DMSO or ethanol (<1%) may be used to aid solubility.

  • Initial Sample (T=0): Before irradiation, take an aliquot of the solution. This will serve as your zero-time point control.

  • Irradiation:

    • Transfer the solution to a quartz cuvette and place it on a stir plate.

    • Position the cuvette at a fixed distance from the UV light source. Ensure consistent geometry for all experiments.

    • Turn on the light source to begin the photolysis reaction.

  • Time-Course Analysis: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw small aliquots from the reaction mixture. Immediately protect these aliquots from further light exposure.

  • Quantification: Analyze each aliquot by analytical HPLC.

    • Develop an HPLC method that clearly separates the caged conjugate, the released free drug, and the nitroso byproduct.

    • Create a standard curve for the free drug to quantify its concentration in each aliquot.

    • Calculate the percentage of drug released at each time point relative to the initial concentration of the caged conjugate.

Experimental Workflow cluster_prep Preparation cluster_release Release cluster_analysis Analysis Prep 1. Prepare solution of caged drug in quartz cuvette T0 2. Take T=0 aliquot (Control) Prep->T0 Irradiate 3. Irradiate with 365 nm UV light (with stirring) T0->Irradiate Aliquots 4. Withdraw aliquots at set time intervals Irradiate->Aliquots HPLC 5. Analyze all aliquots by HPLC Aliquots->HPLC Quantify 6. Quantify peak areas (Caged vs. Free Drug) HPLC->Quantify Plot 7. Plot % Release vs. Time Quantify->Plot

Caption: Experimental workflow for photolysis and quantitative analysis.

Data Presentation and Interpretation

The data from the photolysis experiment should be tabulated and plotted to visualize the release kinetics.

Table 1: Sample Data for Photochemical Release of "Drug-X"

Irradiation Time (min)Peak Area (Caged Drug)Peak Area (Free Drug)% Drug Released
01,254,32100.0
11,003,456249,86519.9
3627,160625,16149.8
5376,296875,02569.7
10125,4321,128,88990.0
2012,5431,241,77899.0

Note: % Release is calculated assuming equivalent molar absorptivity or based on a standard curve.

This data allows for the determination of the release half-life (t₁/₂) and quantum yield (Φ), a measure of the efficiency of the photoreaction.[4] The quantum yield is the number of moles of product formed per mole of photons absorbed and is a critical parameter for comparing different photocages.[12]

Critical Considerations and Troubleshooting

Self-Validating System: A robust protocol includes controls. The "dark control" (a sample of the caged drug kept in the same conditions but without light exposure) is essential to confirm that drug release is solely due to the light stimulus and not hydrolysis or enzymatic degradation.

Scientific Integrity:

  • Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can be reactive and potentially cytotoxic.[10] It is crucial to run parallel experiments with the anticipated concentration of the byproduct alone to assess its biological effect in cell-based assays.

  • Oxygen Dependence: The photocleavage mechanism is generally considered to be oxygen-independent, but this should be verified if working in a strictly anaerobic system.

  • Wavelength Selection: While 365 nm is common, shifting to longer wavelengths (e.g., >400 nm) is highly desirable for in vivo applications to increase tissue penetration and reduce phototoxicity.[8][13] This often requires chemical modification of the o-NB core with electron-donating groups.[13]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Release Insufficient light dose (power or time).Light source wavelength is incorrect.Precipitation of the caged compound.Increase irradiation time or light intensity.Verify lamp output with a power meter.Confirm wavelength with a spectrometer.Check solubility and add co-solvent if necessary.
Slow Release Rate Low quantum yield of the specific conjugate.Inner filter effect (solution is too concentrated).Consider a more efficient photocage derivative (e.g., with methoxy groups).Decrease the concentration of the caged drug solution.
Side Product Formation Photodegradation of the released drug.Reaction of the nitroso byproduct.Decrease light intensity and increase exposure time.Monitor the stability of the free drug under the same irradiation conditions.Use a nitroso-scavenger if byproduct is problematic.

Conclusion

The N-[2-(2-nitrophenyl)ethyl]acetamide linker, as part of the broader o-nitrobenzyl family, represents a powerful tool for developing light-activated therapeutics. By providing precise external control over drug release, this technology enables advanced research in pharmacology, cell biology, and materials science. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully implement this photocaging strategy, ensuring that experiments are conducted with scientific rigor and lead to reliable, interpretable data.

References

  • Photolabile protecting group - Wikipedia. Wikipedia. [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. ResearchGate. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. ACS Publications. [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC. NCBI. [Link]

  • (PDF) Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. [Link]

  • Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. PubMed. [Link]

  • Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC. NCBI. [Link]

  • Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. Europe PMC. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • A photochemical approach for controlled drug release in targeted drug delivery - PMC. NCBI. [Link]

  • A photochemical approach for controlled drug release in targeted drug delivery | Request PDF. ResearchGate. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews. ACS Publications. [Link]

  • Photocleavage-based Photoresponsive Drug Delivery. PubMed. [Link]

Sources

Application

High-Resolution Photorelease Technology: Application Notes and Protocols for Caged Compounds in Cell Culture

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Executive Summary & Mechanistic Foundations

Caged compounds are synthetic, light-sensitive probes that functionally encapsulate a biomolecule in an inactive state[1]. Analogous to prodrugs, their biological activity remains latent until they are exposed to a specific trigger. However, unlike enzymatic prodrugs, caged compounds utilize light as a bio-orthogonal trigger, granting researchers absolute temporal and spatial control over cellular chemistry[2].

The fundamental mechanism of photolysis relies on the covalent modification of a critical functional group (e.g., a carboxylate or amine) with a photolabile moiety, most commonly an ortho-nitrobenzyl derivative[1]. Upon absorption of a photon (via one-photon UV or two-photon infrared excitation), the molecule enters an excited state, leading to rapid bond cleavage and the release of the active effector molecule[3].

Photolysis Cage Inactive Caged Compound Light Photon Absorption Cage->Light Illumination Excited Excited State Light->Excited Energy Transfer Active Active Biomolecule Excited->Active Bond Cleavage Byproduct Cleaved Photoproduct Excited->Byproduct Release

Logical mechanism of photolysis converting an inert caged compound into an active biomolecule.

The Physics of Uncaging: Causality in Probe Selection

The efficiency of a caged compound is dictated by two primary photochemical properties:

  • Extinction Coefficient ( ϵ ): The molecule's ability to absorb light[4].

  • Quantum Yield ( Φ ): The probability that light absorption will result in successful bond cleavage[5].

For highly localized subcellular applications (e.g., mapping dendritic spines), Two-Photon (2P) excitation is required. While One-Photon (1P) UV light creates a continuous "column" of uncaged molecules along the z-axis, 2P excitation utilizes non-linear optics (typically using a Ti:sapphire laser at ~720 nm). Two low-energy photons must arrive simultaneously to trigger photolysis, restricting the excitation volume to a diffraction-limited, femtoliter-sized focal point[6].

Quantitative Selection Criteria

Selecting the correct caged compound requires matching the probe's photochemical properties to the biological question.

CompoundBiological TargetExcitation WavelengthQuantum Yield ( Φ )Primary Application & Rationale
MNI-Glutamate AMPA/NMDA Receptors720 nm (2P) / 350 nm (1P)0.085Synaptic Mapping: High 2P cross-section allows diffraction-limited activation of single spines[6].
NP-EGTA Intracellular Ca 2+ 350 nm (1P)0.20Calcium Dynamics: High affinity for Ca 2+ drops dramatically upon photolysis, releasing large Ca 2+ spikes[2].
NPE-ATP Purinergic Receptors350 nm (1P)>0.50Energy/Wound Signaling: High quantum yield mimics rapid ATP release from mechanically wounded cells[7].
RuBi-GABA GABA Receptors473 nm (1P)0.14Two-Color Uncaging: Visible-light sensitivity allows orthogonal pairing with UV/2P cages for dual-control[8].

Experimental Workflow & Self-Validating Systems

Workflow Prep 1. Cell Culture & Setup Load 2. Compound Loading Prep->Load Base 3. Baseline Acquisition Load->Base Stim 4. Targeted Photostimulation Base->Stim Validate Stability Data 5. Signal Acquisition Stim->Data Trigger Release Data->Base Cyclic Testing

Step-by-step experimental workflow for validating and executing a photostimulation assay.

Detailed Protocols

Protocol A: Intracellular Uncaging of Calcium (NP-EGTA) via Patch Pipette

Objective: To study intracellular Ca 2+ signaling dynamics (e.g., exocytosis or kinase activation) with millisecond precision[2].

Causality of Loading Method: While Acetoxymethyl (AM) esters can load cages globally, intracellular esterase activity varies wildly, leading to unpredictable internal concentrations. Dialysis via patch pipette is prioritized because it allows exact stoichiometric control of the caged compound and a co-loaded fluorescent reporter, which is critical for quantitative self-validation[1].

Step-by-Step Methodology:

  • Solution Preparation: Prepare an intracellular patch solution containing 5 mM NP-EGTA. Pre-load the buffer with 2.5 mM CaCl 2​ to achieve ~50% saturation of the cage[2]. Add 50 µM of a calcium indicator (e.g., Fluo-4).

  • Cell Dialysis: Establish a whole-cell patch-clamp configuration. Wait 15–20 minutes to allow the intracellular solution to fully dialyze into the cell's distal processes.

  • Baseline Self-Validation: Monitor the resting Fluo-4 fluorescence.

    • Validation Check: If the baseline fluorescence is steadily rising prior to photostimulation, the cell is either spontaneously releasing Ca 2+ or the patch seal is leaky. Abort the trial to ensure data integrity.

  • Photostimulation: Deliver a 1–2 ms flash of UV light (350–360 nm) using a xenon arc lamp or UV laser.

  • Data Acquisition: Record the resulting Ca 2+ transient via high-speed fluorescence imaging, simultaneously recording any Ca 2+ -activated electrophysiological currents.

Protocol B: Two-Photon Extracellular Uncaging of MNI-Glutamate

Objective: To map functional AMPA receptor densities on individual dendritic spines in living tissue[6].

Step-by-Step Methodology:

  • Bath Application: Perfuse the slice/culture with Artificial Cerebrospinal Fluid (ACSF) containing 2.5 mM MNI-Glutamate. Include 1 µM Tetrodotoxin (TTX) to silence spontaneous network activity[9].

  • Morphological Loading: Establish whole-cell recording with an internal solution containing a structural dye (e.g., Alexa Fluor 594). Wait 20–40 minutes for dendritic arborization filling[9].

  • Orthogonal Imaging: Image the dendrites using a 2P laser tuned to 900 nm .

    • Causality: MNI-Glutamate has a near-zero absorption cross-section at 900 nm. Imaging at this wavelength creates an "optical window" that prevents premature, accidental photolysis of the cage during structural observation[10].

  • Laser Calibration (Crucial Step): Brain tissue scatters light, meaning effective laser power drops at deeper z-planes. To standardize the uncaging quantum, park the laser on a spine head and adjust the power to achieve a ~40% transient bleach of the Alexa-594 dye[6]. This ensures consistent energy delivery regardless of tissue depth.

  • Targeted Uncaging: Position the focal coordinate ~0.5 µm away from the target spine head (to mimic the synaptic cleft). Deliver a 0.5–1.0 ms pulse of 2P light tuned to 720 nm [6].

  • Acquisition: Record the Excitatory Postsynaptic Currents (EPSCs) via the patch electrode.

Troubleshooting & Assay Integrity

  • Issue: Lack of Biological Response.

    • Root Cause: Insufficient laser power at the objective, or degraded caged compound.

    • Solution: Caged compounds are intrinsically light-sensitive and must be prepared in strict darkness[11]. Verify laser alignment and measure power at the objective using chemical actinometry or a calibrated photodiode[3].

  • Issue: Off-Target Pharmacological Effects.

    • Root Cause: At the high concentrations required for 2P uncaging (e.g., 2.5 mM), MNI-Glutamate can act as a weak antagonist to endogenous GABA receptors[12].

    • Solution: If mapping mixed excitatory/inhibitory circuits, utilize local perfusion via a puffer pipette rather than global bath application, and ensure rapid wash-out steps. Alternatively, utilize newer probes like RuBi-Glutamate which show reduced GABAergic antagonism[12].

References

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. [Link]

  • Ellis-Davies, G. C. R. (2020). "Useful caged compounds for cell physiology." Accounts of Chemical Research. [Link]

  • Ellis-Davies, G. C. R. (2019). "Two-Photon Uncaging of Glutamate." Frontiers in Synaptic Neuroscience. [Link]

  • Handly, L. N., et al. (2017). "Wound-induced Ca2+ wave propagates through a simple release and diffusion mechanism." Molecular Biology of the Cell. [Link]

  • Passlick, S., et al. (2018). "Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation." Frontiers in Neural Circuits. (Referenced via Amatrudo et al., 2015 methodology). [Link]

Sources

Method

Application Note: Experimental Setup and Protocol for the Photolysis of N-[2-(2-Nitrophenyl)ethyl]acetamide

Introduction & Mechanistic Grounding The o-nitrophenethyl (oNPE) group is an advanced photolabile protecting group (PPG) widely utilized for the spatiotemporal control of biomolecules and synthetic intermediates (). Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The o-nitrophenethyl (oNPE) group is an advanced photolabile protecting group (PPG) widely utilized for the spatiotemporal control of biomolecules and synthetic intermediates (). While traditional o-nitrobenzyl (oNB) ethers and esters undergo an α-cleavage that generates highly reactive and potentially toxic o-nitrosobenzaldehyde byproducts (1)[1], the oNPE architecture operates via a distinct β-elimination pathway (2)[2].

N-[2-(2-nitrophenyl)ethyl]acetamide serves as a critical model compound for evaluating the photocleavage of amides. Amides are notoriously difficult to unmask photochemically due to the poor leaving-group ability of the nitrogen atom (3)[3]. Understanding the causality of the oNPE photolysis mechanism is essential for optimizing cleavage yields and preventing dead-end side reactions.

Mechanism A N-[2-(2-nitrophenyl)ethyl]acetamide (Ground State) B Excited State (Singlet/Triplet) A->B UV Light (350-365 nm) C aci-nitro Intermediate (Undissociated) B->C Intramolecular alpha-H Abstraction D aci-nitro Anion (Deprotonated) C->D Base / High pH (-H+) F Nitroso Byproduct (Non-release Pathway) C->F Undissociated Pathway D->C Acid / Low pH (+H+) E Acetamide + o-Nitrosostyrene (Successful Cleavage) D->E beta-Elimination

Figure 1: Photolysis mechanism of oNPE amides highlighting the pH-dependent beta-elimination pathway.

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that a successful photochemical protocol is not merely a sequence of steps, but a carefully balanced thermodynamic and kinetic system.

  • pH and Solvent Dependency (The Protolytic Equilibrium): The primary photochemical event is the intramolecular abstraction of the α-hydrogen by the excited nitro group, forming an aci-nitro intermediate (). The critical β-elimination that releases the acetamide only proceeds efficiently from the deprotonated aci-nitro anion. Therefore, the solvent must support this protolytic dissociation. Using a buffered aqueous-organic mixture (e.g., MeCN/PBS at pH 7.4–8.5) drives the equilibrium toward the anion, maximizing the quantum yield of the release channel. In acidic or purely non-polar environments, the undissociated intermediate dominates, leading to a dead-end nitroso pathway without releasing the payload.

  • Wavelength Selection (365 nm): Irradiation at 365 nm selectively excites the n-π* transition of the o-nitrophenyl group. This wavelength is specifically chosen to ensure rapid biomedical release while avoiding the severe phototoxicity and DNA damage associated with shorter UV wavelengths (<300 nm) (4)[4].

  • Kinetic Quenching Mechanism: To accurately map the reaction kinetics, aliquots must be instantly quenched. By dropping the aliquot into an acidic solution (0.1% TFA), the aci-nitro anion is rapidly protonated, instantly halting the β-elimination and "freezing" the reaction state for HPLC analysis.

Quantitative Data: pH-Dependent Cleavage Efficiency

The following table summarizes the causal relationship between solvent basicity and the photolytic cleavage efficiency of N-[2-(2-nitrophenyl)ethyl]acetamide.

Solvent SystempHWavelength (nm)Cleavage Yield (%)Primary Byproduct
Pure MeCNN/A365< 20%Undissociated nitroso adducts
MeCN / H₂O (1:1)~6.0 (Unbuffered)36545%Mixed nitroso derivatives
MeCN / PBS (1:1)7.436585%o-Nitrosostyrene
MeCN / PBS (1:1)8.5365> 95%o-Nitrosostyrene

Data synthesized from the mechanistic behavior of oNPE derivatives under stationary illumination conditions.

Step-by-Step Experimental Protocol

Workflow S1 Sample Prep (5 mM in MeCN/PBS) S2 Degassing (Argon Purge, 10 min) S1->S2 S3 Photolysis (365 nm LED, 25°C) S2->S3 S4 Aliquoting & Quench (0.1% TFA) S3->S4 S5 Analysis (HPLC / LC-MS) S4->S5

Figure 2: Step-by-step experimental workflow for the photolysis of oNPE amides.

System Validation & Controls: To ensure a self-validating system, always run a Dark Control (sample kept at 25°C without irradiation) to confirm that degradation is strictly photochemical and not hydrolytic. Incorporate an internal standard (e.g., benzamide) to normalize HPLC peak areas.

Phase 1: Reagent & Sample Preparation

  • Stock Solution: Dissolve N-[2-(2-nitrophenyl)ethyl]acetamide in HPLC-grade Acetonitrile (MeCN) to yield a 10 mM stock solution. Store in an amber vial to prevent ambient light degradation.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH to 7.4 (or 8.5 for maximum yield) using 0.1 M NaOH.

  • Reaction Mixture: In a quartz cuvette (1 cm path length), combine 1.5 mL of the 10 mM stock solution with 1.5 mL of the PBS buffer (Final concentration: 5 mM). Add 50 µM of benzamide as an internal standard.

Phase 2: Photolysis Workflow 4. Degassing: Seal the cuvette with a PTFE septum. Purge the solution with Argon for 10 minutes. While the primary H-abstraction is rapid, oxygen can participate in secondary oxidations of the nitrosostyrene byproduct, complicating the chromatographic baseline (1)[1]. 5. Irradiation: Place the cuvette in a water-jacketed photoreactor maintained at 25°C. Irradiate using a 365 nm LED array (intensity: ~10 mW/cm²).

Phase 3: Kinetic Sampling & Analysis 6. Time-Course Sampling: At intervals of 0, 2, 5, 10, 20, 30, and 60 minutes, withdraw a 50 µL aliquot using a gas-tight syringe. 7. Chemical Quenching: Immediately discharge the 50 µL aliquot into an amber autosampler vial containing 50 µL of cold MeCN spiked with 0.1% Trifluoroacetic acid (TFA). Note: The acid protonates the reactive anion, stopping the reaction. 8. Chromatography: Analyze the quenched samples via RP-HPLC (C18 column). Elute with a gradient of Water/MeCN (both containing 0.1% Formic Acid) from 5% to 95% MeCN over 15 minutes. Monitor at 254 nm and 365 nm to quantify the depletion of the starting material and the appearance of acetamide and o-nitrosostyrene.

References

  • Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta.

  • Optoregulated Biointerfaces to Trigger Cellular Responses. Langmuir. 2

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 4

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. 1

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC/NIH. 3

Sources

Application

Application Note: Photoactivated Release of Nitroxyl (HNO) Using 2-NPE Caged N-Hydroxysulfonamides

Executive Summary Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a critical biological signaling molecule. It exhibits unique pharmacological properties, including po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a critical biological signaling molecule. It exhibits unique pharmacological properties, including positive inotropy and vasodilation, making HNO-based prodrugs highly promising therapeutic agents for acute congestive heart failure[1]. However, the inherent instability of HNO—which rapidly dimerizes to nitrous oxide (N₂O) and water—presents significant challenges for studying its real-time physiological effects.

To overcome these limitations, researchers have developed photoactivatable HNO donors. By utilizing 2-(2-nitrophenyl)ethyl (2-NPE)-caged N-hydroxysulfonamides, scientists can achieve rapid, spatiotemporally controlled release of HNO under neutral biological conditions[1]. This application note provides an in-depth mechanistic overview and a self-validating experimental protocol for the photoactivation and quantification of HNO using 2-NPE cages.

Mechanistic Insights: Photodecomposition Pathways

The photodecomposition of 2-NPE-caged N-hydroxysulfonamides is driven by a Norrish type II mechanism, initiated by a 1,5-hydrogen atom abstraction that generates an intermediate aci-nitro species[1]. From this intermediate, three distinct cleavage pathways dictate the final photoproducts[1].

The desired generation of HNO requires a concerted C–O/N–S bond cleavage. The partitioning between these pathways is heavily dependent on the protonation state of the N(H) group[2].

G Start 2-NPE-Caged N-Hydroxysulfonamide Norrish 1,5-H Abstraction (Norrish Type II) Start->Norrish hν (350 nm) Z_aci (Z)-aci-nitro Intermediate Norrish->Z_aci Path1 Pathway 1: Concerted C-O / N-S Cleavage Z_aci->Path1 Deprotonated N(H) Path2 Pathway 2: C-O Cleavage Z_aci->Path2 Protonated N(H) E_aci Isomerization to (E)-isomer Z_aci->E_aci Prod1 HNO + Sulfinate + 2-Nitrostyrene Path1->Prod1 Prod2 Sulfohydroxamic Acid + 2-Nitrostyrene Path2->Prod2 Path3 Pathway 3: O-N Cleavage E_aci->Path3 Prod3 Sulfonamide + 2-Nitrophenylacetaldehyde Path3->Prod3

Photodecomposition pathways of 2-NPE-caged N-hydroxysulfonamides yielding HNO.

Key Variables Influencing HNO Release

To achieve high-yield HNO release, the experimental environment must be strictly controlled. The pKa of the N-hydroxysulfonamide N(H) proton is the master variable dictating the reaction's fate[2]. Deprotonation at this site provides the necessary electron density to expel the sulfinate leaving group while forming the N=O bond[2].

Table 1: Quantitative and Mechanistic Variables in 2-NPE Photolysis

ParameterValue / ObservationMechanistic Implication
pKa of N(H) ~3.77 ± 0.03 (in D₂O/CH₃CN)Ensures complete deprotonation at physiological pH (7.0), a prerequisite for concerted HNO release[3].
Pathway 1 (Target) Generates HNO, Sulfinate, 2-NitrostyreneThe desired therapeutic pathway; strictly favored when the N(H) is deprotonated[1].
Pathway 2 (Side Reaction) Generates Sulfohydroxamic Acid, 2-NitrostyreneUndesired; becomes the dominant pathway if the N(H) is protonated (e.g., at highly acidic pH)[4].
Pathway 3 (Side Reaction) Generates Sulfonamide, 2-NitrophenylacetaldehydeUndesired; competitively increases alongside Pathway 1 upon N(H) deprotonation[5].
Triplet State Quenchers No effect on photoproduct ratiosConfirms the reaction proceeds via a singlet excited state or an extremely short-lived triplet state[4].

Experimental Protocol: Photoactivation & Quantification

Because HNO cannot be directly observed due to its rapid dimerization, this protocol employs a self-validating analytical system. By using a water-soluble phosphine trap, HNO is captured as a stable aza-ylide[6]. Simultaneously, the organic byproducts (sulfinate and sulfonamide) are tracked. A closed mass balance between the trapped HNO and the released sulfinate validates the experiment.

Workflow Prep 1. Sample Prep (Buffer/Solvent, pH 7.0) Degas 2. Anaerobic Purge (Argon Sparging) Prep->Degas Irrad 3. Photo-Irradiation (350 nm Reactor) Degas->Irrad Trap 4. HNO Trapping (Phosphine Adduct) Irrad->Trap Detect 5. Quantification (19F & 31P NMR) Trap->Detect

Experimental workflow for the photoactivation and quantification of HNO release.

Step-by-Step Methodology

Phase 1: Reagent & Sample Preparation

  • Buffer Preparation: Prepare a 5.0 mM phosphate buffer in D₂O and adjust the pD to 7.0. This ensures the N(H) group (pKa ~3.77) is fully deprotonated[3].

  • Solvent Matrix: Prepare an 80:20 (v/v) mixture of CD₃CN and the D₂O phosphate buffer. This ratio balances the aqueous conditions needed for deprotonation with the solubility requirements of the 2-NPE cage[6].

  • Sample Assembly: In a standard NMR tube, dissolve the 2-NPE-caged N-hydroxysulfonamide (e.g., 2-NPE-ON(H)-SO₂CF₃) to a final concentration of 1.0 mM. Add the phosphine trap (e.g., trap S1) to a final concentration of 2.0 mM (2 equivalents)[6].

Phase 2: Anaerobic Conditioning 4. Degassing: Seal the NMR tube with a high-quality rubber septum. Insert a long needle into the liquid phase and a short vent needle into the headspace. 5. Argon Sparging: Gently bubble ultra-pure Argon through the solution for 15–20 minutes. Note: HNO reacts at diffusion-controlled rates with O₂ and oxidants; strict anaerobiosis is required to prevent HNO consumption before it reaches the phosphine trap[6]. Remove the needles, ensuring the tube remains hermetically sealed.

Phase 3: Irradiation & Detection 6. Photoactivation: Place the sealed NMR tube in a Rayonet photoreactor equipped with 350 nm lamps. Irradiate the sample at 25 °C until complete consumption of the starting material is observed (typically monitored via brief intermittent NMR scans)[6]. 7. Self-Validating Quantification:

  • ¹⁹F NMR Analysis: Quantify the ratio of the released sulfinate (CF₃SO₂⁻, indicating Pathway 1/HNO generation) versus the sulfonamide (CF₃SO₂NH₂, indicating Pathway 3)[6].

  • ³¹P NMR Analysis: Quantify the conversion of the phosphine trap to the corresponding aza-ylide[6].

  • Validation: The molar yield of the aza-ylide (³¹P) must closely match the molar yield of the sulfinate (¹⁹F).

Analytical Causality & Troubleshooting (E-E-A-T)

As an application scientist, it is crucial to understand why a protocol fails or succeeds, rather than just executing the steps:

  • Why does the pH strictly need to be 7.0? The entire mechanism hinges on the deprotonation of the N(H) site. If the buffer capacity fails and the solution becomes acidic, the N(H) becomes protonated. The intermediate (Z)-aci-nitro species will then default to simple C–O bond cleavage (Pathway 2), yielding sulfohydroxamic acid instead of HNO[2].

  • Why use a Phosphine Trap instead of direct detection? Free HNO is highly reactive and transient. Without a trap, HNO will rapidly dimerize to form N₂O and H₂O, or react with trace metals and thiols[1]. The phosphine trap outcompetes these side reactions, forming a stable covalent aza-ylide that provides a permanent, quantifiable stoichiometric record of the HNO produced[6].

  • Why does Pathway 3 (O-N cleavage) occur? While deprotonation is required for Pathway 1, it also inadvertently increases the electron density that facilitates the isomerization of the (Z)-aci-nitro intermediate to the (E)-isomer, which subsequently undergoes undesired O–N bond cleavage[2]. This is an inherent kinetic competition in 2-NPE cages; optimizing the chromophore structure (e.g., switching to coumarin-based cages) is the primary method for further suppressing Pathway 3[3].

References

  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO) Journal of Organic Chemistry (ACS Publications)[Link]

  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) Molecules (MDPI)[Link]

Sources

Method

Solid-Phase Synthesis Using Photolabile Protecting Groups: Application Notes and Protocols

Abstract The strategic use of photolabile protecting groups (PPGs) in solid-phase synthesis (SPS) represents a significant advancement in the controlled construction of complex molecules such as peptides and oligonucleot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic use of photolabile protecting groups (PPGs) in solid-phase synthesis (SPS) represents a significant advancement in the controlled construction of complex molecules such as peptides and oligonucleotides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and practical execution of SPS utilizing PPGs. By leveraging light as a "traceless" deprotection reagent, this methodology offers exceptional spatiotemporal control, orthogonality to traditional acid/base-labile protecting groups, and mild reaction conditions, thereby minimizing side reactions and preserving the integrity of sensitive biomolecules.[1][2][3][4] This document details the mechanistic underpinnings of common PPG classes, presents a comparative analysis of their photochemical properties, and provides validated, step-by-step protocols for their application in solid-phase synthesis.

Introduction: The Power of Light in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of modern chemical and biological research, enabling the stepwise assembly of complex molecules on a solid support. A key element of SPS is the use of protecting groups to temporarily block reactive functional groups, allowing for selective reactions to occur. Traditionally, these protecting groups are removed by chemical reagents, such as acids or bases. However, the use of harsh chemical deprotection steps can lead to undesired side reactions and degradation of the target molecule.

Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, offer a powerful alternative.[1] These groups are stable to a wide range of chemical conditions but can be selectively removed by irradiation with light of a specific wavelength.[1][3] This unique property provides several key advantages in SPS:

  • Orthogonality: PPGs are orthogonal to most acid- and base-labile protecting groups, allowing for complex synthetic strategies with multiple levels of protection.[1][5]

  • Mild Deprotection Conditions: The use of light as a "reagent" avoids the need for harsh chemicals, preserving the integrity of sensitive molecules.[2][3][4]

  • Spatiotemporal Control: Light can be precisely directed to specific locations at specific times, enabling applications such as the synthesis of high-density microarrays.[1][6]

  • Traceless Reagent: Light does not introduce any chemical byproducts that could contaminate the final product.[1][4]

Classes of Photolabile Protecting Groups

A variety of PPGs have been developed, each with distinct photochemical properties. The choice of PPG depends on the specific application, considering factors such as the desired wavelength of activation, quantum yield, and the nature of the functional group to be protected. The most common classes include o-nitrobenzyl, coumarin, and phenacyl derivatives.

ortho-Nitrobenzyl Protecting Groups

The o-nitrobenzyl (o-NB) group is one of the most widely used PPGs in solid-phase synthesis.[1][2][7][8] Upon irradiation with UV light (typically around 350 nm), the excited nitro group abstracts a benzylic hydrogen atom, initiating a rearrangement that leads to the release of the protected functional group and the formation of an o-nitrosobenzaldehyde byproduct.[1][2]

Modifications to the basic o-nitrobenzyl scaffold have been developed to fine-tune its properties. For example, the introduction of methoxy groups, as in the nitroveratryloxycarbonyl (NVOC) group, can red-shift the absorption maximum and improve cleavage efficiency.[9][10]

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained popularity due to their longer absorption wavelengths (often in the near-UV to visible range), which can minimize potential photodamage to biological samples.[11][12][13] Their photolysis mechanism typically involves a rapid release from the excited singlet state.[11] The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group is a notable example, exhibiting a useful two-photon absorption cross-section, making it suitable for applications requiring high spatial resolution.[14]

Phenacyl and Related Arylcarbonylmethyl Groups

Phenacyl protecting groups are another important class of PPGs.[1][15] Their photodeprotection can proceed through different mechanisms depending on the specific structure and reaction conditions.[1] The p-hydroxyphenacyl (pHP) group is particularly advantageous due to its high quantum yields and clean reaction profile, yielding only one significant byproduct.[15]

Data Presentation: Comparative Analysis of Common Photolabile Protecting Groups

The selection of an appropriate PPG is critical for the success of a solid-phase synthesis strategy. The following table summarizes the key photochemical properties of several commonly used PPGs. The uncaging efficiency, a product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu), provides a useful metric for comparing the overall performance of different PPGs.[16]

Photolabile Protecting Group (PPG)AbbreviationMax. Absorption Wavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)Uncaging Efficiency (ε × Φu)Functional Groups Protected
o-Nitrobenzyloxycarbonylo-NB~260-350~5,000~0.1-0.5~500-2,500Carboxylates, Phosphates, Carbonates, Carbamates
NitroveratryloxycarbonylNVOC~350-360~4,500~0.03~135Alcohols, Amines, Carboxylates
6-Bromo-7-hydroxycoumarin-4-ylmethylBhc~370-390~18,000~0.01-0.03~180-540Carboxylates, Phosphates
p-HydroxyphenacylpHP~300~15,000~0.3-0.4~4,500-6,000Carboxylates, Phosphates

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of photolabile protecting groups in solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Synthesis with Photolabile Protecting Groups

The general workflow involves the attachment of the first building block to a solid support, followed by iterative cycles of deprotection and coupling of subsequent building blocks. The photolabile protecting group can be used to protect the N-terminus of the growing peptide chain, the side chains of amino acids, or as a linker to the solid support.

SPS_Workflow Resin Solid Support (Resin) Attach Attach First Amino Acid with Photolabile Linker Resin->Attach Deprotect_PPG Photolytic Deprotection (UV Light) Attach->Deprotect_PPG Couple Couple Next Amino Acid Deprotect_PPG->Couple Wash Wash Couple->Wash Repeat Repeat Deprotection and Coupling Cycles Wash->Repeat n times Repeat->Deprotect_PPG Final_Cleavage Final Cleavage from Resin (e.g., TFA) Repeat->Final_Cleavage Purify Purify Peptide Final_Cleavage->Purify

Caption: General workflow for solid-phase synthesis using a photolabile linker.

Protocol: Solid-Phase Peptide Synthesis using an o-Nitrobenzyl-based Photolabile Linker

This protocol describes the synthesis of a short peptide on a solid support functionalized with an o-nitrobenzyl-based photolabile linker.

Materials:

  • o-Nitrobenzyl-functionalized resin (e.g., Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • DCM (Dichloromethane)

  • Methanol

  • TFA (Trifluoroacetic acid)

  • Scavengers (e.g., TIS, water)

  • UV lamp (365 nm)

Procedure:

  • Resin Swelling: Swell the o-nitrobenzyl-functionalized resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat step 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Photolytic Cleavage:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Suspend the resin in a suitable solvent (e.g., DCM/Methanol 1:1).

    • Irradiate the suspension with a 365 nm UV lamp for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically.

    • Filter the resin and collect the filtrate containing the protected peptide.

  • Final Deprotection and Purification:

    • Evaporate the solvent from the filtrate.

    • Treat the residue with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase HPLC.

Protocol: Orthogonal Deprotection Strategy using a Photolabile Side-Chain Protecting Group

This protocol illustrates the use of a photolabile protecting group for the side chain of an amino acid, allowing for selective deprotection and subsequent modification.

Materials:

  • Fmoc-Asp(O-o-NB)-OH or Fmoc-Glu(O-o-NB)-OH

  • Standard SPPS reagents (as in Protocol 4.2)

  • Reagents for on-resin modification (e.g., for cyclization or branching)

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a standard acid-labile resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry, incorporating the amino acid with the photolabile side-chain protecting group at the desired position.

  • Selective Photolytic Deprotection:

    • After assembly of the linear peptide, wash the resin with DCM and dry.

    • Suspend the resin in a suitable solvent (e.g., DMF).

    • Irradiate the suspension with a 365 nm UV lamp for 1-4 hours.

    • Wash the resin with DMF (3x).

  • On-Resin Modification:

    • Perform the desired on-resin modification at the now deprotected side-chain carboxyl group (e.g., lactam bridge formation for cyclization).

  • Final Cleavage and Purification: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail. Purify the final product by HPLC.

Orthogonal_Deprotection Start Synthesize Linear Peptide with PPG-protected Side Chain Photolysis Selective Photolysis of Side-Chain PPG (UV Light) Start->Photolysis Modification On-Resin Modification (e.g., Cyclization) Photolysis->Modification Final_Cleavage Global Deprotection and Cleavage from Resin (TFA) Modification->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: Workflow for orthogonal deprotection using a photolabile side-chain protecting group.

Conclusion

The use of photolabile protecting groups in solid-phase synthesis offers a versatile and powerful tool for the construction of complex molecules with high precision and control. The mild, "traceless" nature of photochemical deprotection is particularly advantageous for the synthesis of sensitive biomolecules. By understanding the principles behind different classes of PPGs and following validated protocols, researchers can successfully implement this advanced methodology to accelerate their research and development efforts in fields ranging from drug discovery to materials science.

References

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis. Organic Letters. [Link]

  • Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PNAS. [Link]

  • Photolabile protecting group - Wikipedia. Wikipedia. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences. [Link]

  • A new photolabile protecting group based on a coumarin bearing a julolidine donor group : synthesis and photolysis studies. Universidade do Minho Repository. [Link]

  • Photolabile protective groups for improved processes to prepare oligonucleotide arrays.
  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC. [Link]

  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed. [Link]

  • Applications of Photocleavable Oligonucleotides. Bio-Synthesis. [Link]

  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters. [Link]

  • Release the molecule! Photolabile protecting groups. Chembites. [Link]

  • New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications. Taylor & Francis Online. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Photocleavable Protecting Groups as Nucleobase Protections Allowed the Solid-Phase Synthesis of Base-Sensitive SATE-Prooligonucleotides. The Journal of Organic Chemistry. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

  • Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Taylor & Francis Online. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • Photolabile Support for the Preparation of 3'-Carboxylates. Glen Research. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Wavelength-Selective Cleavage of Photolabile Protecting Groups. ResearchGate. [Link]

  • Peptide photocaging: A brief account of the chemistry and biological applications. ScienceDirect. [Link]

  • Photoremovable Protecting Groups. MDPI. [Link]

  • Combinatorial discovery of two-photon photoremovable protecting groups. PMC. [Link]

  • Most popular platforms for the development of photolabile protecting group. ResearchGate. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Semantic Scholar. [Link]

Sources

Application

Spatiotemporal Dissection of Cell Signaling Networks Using Photoactivatable (Caged) Peptides

Application Note & Experimental Protocols Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Spatiotemporal Precision In the study of intracellular signaling, traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Spatiotemporal Precision

In the study of intracellular signaling, traditional methods such as genetic knockouts or global pharmacological inhibitors suffer from a critical flaw: they lack spatial and temporal resolution. Cellular signaling is highly dynamic; kinases and scaffolding proteins often perform distinct functions depending on their subcellular localization and the precise timing of their activation.

To overcome these limitations, photoactivatable (caged) peptides have emerged as powerful macromolecular tools. By covalently attaching a photoprotecting group (PPG) to a critical functional residue (e.g., a key tyrosine, serine, or lysine), the peptide is rendered biologically inert due to steric hindrance 1. Upon targeted irradiation with light of a specific wavelength, the PPG is cleaved, instantly restoring the peptide's native bioactivity 2. This allows researchers to trigger signaling cascades, modulate protein-protein interactions, or inhibit endogenous kinases within specific subcellular compartments on a millisecond timescale.

Workflow N1 1. Synthesis (Attach PPG) N2 2. Intracellular Delivery N1->N2 N3 3. Live-Cell Validation N2->N3 N4 4. Targeted UV Irradiation N3->N4 N5 5. Phenotypic Analysis N4->N5

Workflow for the synthesis, delivery, and photoactivation of caged peptides in live cells.

Mechanistic Principles & Experimental Causality

As an Application Scientist, designing a caged peptide experiment requires understanding the causality behind photochemistry and cell biology.

Wavelength Selection and Phototoxicity

A critical parameter in caged peptide design is the absorption spectrum of the PPG. Amide bonds and aromatic amino acid side chains intrinsically absorb strongly between 190 nm and 280 nm 1. Therefore, utilizing deep UV light for uncaging would cause severe phototoxicity and degrade the peptide backbone. To prevent this, modern PPGs such as NVOC (nitroveratryloxycarbonyl) and DMNB (4,5-dimethoxy-2-nitrobenzyl) are engineered to undergo photolysis at wavelengths >300 nm (typically 350–405 nm) 3.

Strategic Masking of Functional Residues

The choice of which residue to cage dictates the success of the probe. For example, to study kinase signaling, researchers often cage a critical phosphoserine or phosphotyrosine. Because the bulky PPG prevents the peptide from binding to its target kinase or downstream effector, the signaling pathway remains silent. Upon UV irradiation, the steric block is removed, allowing immediate interaction 4.

Quantitative Data: Common Photoprotecting Groups
Photoprotecting Group (PPG)Target Functional GroupOptimal Uncaging WavelengthPrimary Biological Application
NVOC (Nitroveratryloxycarbonyl)Amines (N-terminus, Lysine)350 - 365 nmMasking receptor-ligand binding (e.g., CLE peptides)
DMNB (4,5-Dimethoxy-2-nitrobenzyl)Carboxylates, Phosphates350 - 365 nmCaging phosphopeptides (e.g., Smad2, FAK probes)
Coumarin Derivatives (e.g., DEACM)Amines, Carboxylates390 - 420 nmDeep tissue penetration; two-photon excitation
Ru(bpy)2 (Ruthenium complexes)Thioethers, Amines400 - 450 nmVisible light uncaging; avoiding UV toxicity entirely

Application Focus: Modulating Kinase Activity and Cytoskeletal Dynamics

One of the most robust applications of caged peptides is the precise spatial control of cell migration via kinase modulation. For instance, Protein Kinase A (PKA) and Focal Adhesion Kinase (FAK) are critical for cytoskeletal rearrangements 4. By delivering a caged inhibitory peptide (e.g., caged-PKI), researchers can allow cells to establish normal motility patterns, and then use a localized laser pulse to release the inhibitor at the leading edge of a migrating cell, instantly halting lamellar extension 5.

Pathway UV UV Irradiation (365 nm) Uncaged Active PKI Peptide UV->Uncaged Caged Caged-PKI (Inactive Inhibitor) Caged->Uncaged Photolysis PKA PKA (Active Kinase) Uncaged->PKA Inhibits Downstream Cytoskeletal Regulators (e.g., VASP) PKA->Downstream Phosphorylates Phenotype Stress Fiber Degradation & Altered Migration Downstream->Phenotype

Mechanism of spatiotemporal control over PKA signaling and cell migration using caged PKI.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies incorporate built-in controls to prevent false negatives and distinguish true signaling events from experimental artifacts.

Protocol A: Intracellular Delivery via Bead Loading

Because peptides do not readily cross the plasma membrane, bead loading is a highly effective method for introducing caged peptides into adherent cells.

Causality Check: Bead loading has low efficiency. If a cell does not respond to UV light, is it because the signaling pathway is inactive, or because the cell never received the peptide? To solve this, we co-load an inert fluorescent tracer (Rhodamine Dextran) 6. Only cells exhibiting red fluorescence are selected for subsequent UV irradiation, validating the delivery step.

Materials:

  • Caged Peptide (e.g., NVOC-PKI) reconstituted in PBS (100–500 µM).

  • Rhodamine Dextran (10 kDa, 2 mg/mL) as a loading tracer.

  • Acid-washed glass beads (106 µm diameter).

  • Live-cell imaging medium (phenol red-free).

Step-by-Step Methodology:

  • Preparation: Grow target cells (e.g., fibroblasts or keratocytes) on glass-bottom dishes to 60-70% confluency.

  • Loading Mixture: Mix the caged peptide and Rhodamine Dextran in 10 µL of PBS.

  • Bead Application: Remove the culture medium from the dish. Immediately drop the 10 µL loading mixture onto the center of the cells.

  • Permeabilization: Sprinkle approximately 0.5 grams of glass beads evenly over the cells. Gently tap the dish 3–5 times. The kinetic energy of the beads creates transient micro-tears in the lipid bilayer, allowing the peptide and tracer to diffuse into the cytosol.

  • Recovery: Immediately wash the cells three times with warm live-cell imaging medium to remove the beads and extracellular peptide. Allow cells to recover in the incubator for 30 minutes.

Protocol B: In Situ Photoactivation and Live-Cell Imaging

Once the caged peptide is validated to be inside the cell, targeted uncaging can commence.

Step-by-Step Methodology:

  • Baseline Establishment: Transfer the dish to a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). Image the cells in the TRITC channel to identify successfully loaded cells (Rhodamine positive). Record baseline morphology or biosensor activity for 5 minutes.

  • Targeted Irradiation: Define a Region of Interest (ROI) using the microscope's software (e.g., the leading edge of a migrating cell). Pulse the ROI with a 355 nm or 405 nm laser.

    • Optimization Note: Keep the pulse brief (e.g., 500 ms to 2 seconds) to ensure rapid photolysis while preventing localized heating or UV-induced reactive oxygen species (ROS) generation 7.

  • Phenotypic Tracking: Immediately resume time-lapse imaging (e.g., 1 frame every 10 seconds) to observe the downstream signaling effects, such as the degradation of stress fibers or the halting of lamellar extension.

References

  • Peptide photocaging: A brief account of the chemistry and biological applic
  • Triggering biological processes: Methods and applications of photocaged peptides and proteins - Royal Society of Chemistry -
  • Introduction of caged peptide/protein into cells using bead loading - PubMed (NIH) -
  • Recent Advances in Protein Caging Tools for Protein Photoactiv
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology - N
  • Chemical tools for studying directed cell migr
  • Manipulation of Endogenous Kinase Activity in Living Cells Using Photoswitchable Inhibitory Peptides - PMC (NIH) -
  • Macromolecular toolbox to elucidate CLE-RLK binding, signaling and downstream effects - bioRxiv -

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[2-(2-nitrophenyl)ethyl]acetamide Cleavage Workflows

Welcome to the advanced troubleshooting and methodology center for the cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide (CAS 315663-43-5). This molecule is frequently encountered in drug development—most notably as a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide (CAS 315663-43-5). This molecule is frequently encountered in drug development—most notably as a critical intermediate and pharmacopeial impurity in the synthesis of the beta-3 adrenergic agonist Mirabegron[1].

Because the 2-(2-nitrophenyl)ethyl (Npe) moiety contains highly acidified benzylic protons adjacent to a strongly electron-withdrawing ortho-nitro group, this substrate exhibits divergent chemical behavior depending on the cleavage conditions applied. This guide provides field-proven insights to help you selectively drive the reaction toward your target product while suppressing competing degradation pathways.

Diagnostic Troubleshooting (FAQ)

Q1: I am trying to hydrolyze the acetamide to isolate 2-(2-nitrophenyl)ethylamine, but my LC-MS shows a massive peak for 2-nitrostyrene. Why? A: You are likely using basic hydrolysis conditions (e.g., NaOH in MeOH/Water). The ortho-nitro group strongly withdraws electron density, drastically lowering the pKa of the benzylic protons. When exposed to a strong base, the system undergoes an E1cB or E2 β -elimination rather than nucleophilic acyl substitution. The base abstracts the benzylic proton, forming a carbanion that expels the acetamide leaving group to form 2-nitrostyrene[2]. To isolate the free amine, you must use acid-catalyzed hydrolysis.

Q2: I am using the Npe group as a photolabile protecting group for my amide. Why is my UV cleavage yielding a complex, dark mixture? A: While 2-(2-nitrophenyl)ethyl derivatives are photolabile and cleave via a Norrish Type II-like photoisomerization, the reaction generates highly reactive nitroso byproducts (such as 2-nitrosoacetophenone or 2-nitrosostyrene)[3]. These species act as "photoskunks," readily polymerizing or reacting with the released amide. You must add a nitroso-scavenger (like semicarbazide hydrochloride) to your photolysis buffer to trap these reactive intermediates.

Q3: How can I selectively cleave the Npe group to release the acetamide without using UV light? A: You can exploit the exact β -elimination pathway that ruins basic hydrolysis. By treating the substrate with a non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent, you can rapidly and cleanly abstract the benzylic proton to release the acetamide[4].

Mechanistic Pathway Visualization

CleavagePathways Substrate N-[2-(2-nitrophenyl)ethyl]acetamide (CAS 315663-43-5) Amine 2-(2-nitrophenyl)ethylamine + Acetic Acid Substrate->Amine Acid Hydrolysis (6M HCl, Reflux) Elimination 2-Nitrostyrene + Acetamide Substrate->Elimination Base Elimination (0.5M DBU, RT) Photolysis Nitroso Byproducts + Acetamide Substrate->Photolysis UV Irradiation (365 nm)

Divergent cleavage pathways of N-[2-(2-nitrophenyl)ethyl]acetamide based on reaction conditions.

Validated Experimental Workflows

Workflow A: Acid-Catalyzed Hydrolysis (Targeting the Free Amine)

Use this protocol when the acetamide is a temporary protecting group and the phenethylamine core is your synthetic target.

  • Reaction Setup: Suspend N-[2-(2-nitrophenyl)ethyl]acetamide (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

    • Causality: The highly acidic environment protonates the amide carbonyl, increasing its electrophilicity for water attack. Simultaneously, it keeps the benzylic position protonated, completely shutting down the β -elimination pathway.

  • Thermal Activation: Heat the mixture to reflux (100–105 °C) under continuous stirring for 12–16 hours. Amide resonance stabilization presents a high activation barrier that requires sustained thermal energy to overcome.

  • Primary Extraction: Cool the reaction to 0 °C. Extract the aqueous phase with ethyl acetate (3 × 10 mL). Discard the organic layer, which contains unreacted starting material and the acetic acid byproduct.

  • Basification: Carefully basify the retained aqueous layer with 2M NaOH to pH 10.

    • Critical Step: Maintain the internal temperature below 15 °C during basification to prevent base-catalyzed degradation of the newly freed amine.

  • Isolation: Extract the free amine into dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Monitor the final product via LC-MS. The total disappearance of the substrate peak (m/z 209, [M+H]+) and the stable presence of the amine peak (m/z 167, [M+H]+) confirms successful hydrolysis without elimination.

Workflow B: DBU-Catalyzed β -Elimination (Targeting Acetamide Release)

Use this protocol when the 2-(2-nitrophenyl)ethyl group is acting as a protecting moiety for the amide.

  • Solvent Preparation: Dissolve the substrate (1.0 eq) in strictly anhydrous 1,4-dioxane or DMF (5 mL/mmol).

    • Causality: Protic solvents (like water or methanol) will hydrogen-bond with DBU, drastically reducing its thermodynamic basicity and stalling the elimination[2]. Aprotic conditions are mandatory.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise at room temperature (25 °C).

  • Reaction Monitoring: Stir for 2 hours. The solution will progressively darken to a deep yellow/brown as the highly conjugated 2-nitrostyrene byproduct forms[4].

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU and halt further side reactions.

  • Separation: Partition the mixture with ethyl acetate and water. The highly lipophilic 2-nitrostyrene byproduct will partition heavily into the organic phase alongside the released acetamide.

  • Self-Validation: Perform TLC (Hexane:EtOAc 3:1). The 2-nitrostyrene byproduct will migrate rapidly (Rf ~0.8) and show strong UV activity at 254 nm, while the released acetamide will remain near the baseline, confirming successful cleavage.

Quantitative Method Comparison

Cleavage MethodReagents & ConditionsPrimary MechanismTarget ProductMajor Byproduct
Acid Hydrolysis 6M HCl, Reflux, 12hNucleophilic Acyl Substitution2-(2-nitrophenyl)ethylamineAcetic Acid
Base Elimination 0.5M DBU in DMF, RT, 2hE1cB / E2 β -EliminationAcetamide2-Nitrostyrene
Photolysis UV (365 nm), SemicarbazideNorrish Type II PhotoisomerizationAcetamideNitroso derivatives

Sources

Optimization

Technical Support Center: Photouncaging Yield Optimization

Welcome to the Photopharmacology & Optochemical Biology Support Center. As applications of photolabile protecting groups (PPGs) move from simple in vitro solutions to complex biological matrices, achieving a high photoly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photopharmacology & Optochemical Biology Support Center. As applications of photolabile protecting groups (PPGs) move from simple in vitro solutions to complex biological matrices, achieving a high photolysis quantum yield (QY) becomes increasingly difficult.

This guide is designed for researchers and drug development professionals experiencing low payload release. Rather than merely providing a list of fixes, this center focuses on the causality behind photochemical failures—empowering you to engineer self-validating experiments and structurally optimized photocages.

Part 1: Diagnostic Workflow

Before altering your chemical synthesis or biological assay, use the logical workflow below to isolate the root cause of your low uncaging yield.

PhotouncagingTroubleshooting Start Low Photouncaging Yield Q1 Is the caged precursor consumed during irradiation? Start->Q1 Q2 Is the free payload detected analytically? Q1->Q2 Yes Q3 Is light penetrating the bulk sample? Q1->Q3 No Res1 Payload degradation or side reactions occurring Q2->Res1 Yes (but low) Res2 CIP Recombination or dark intermediate trapping Q2->Res2 No Res3 Inner Filter Effect (IFE) or Aggregation Q3->Res3 Yes Res4 Setup Issue: Wavelength/Power mismatch Q3->Res4 No Action1 Optimize buffer conditions & use ROS scavengers Res1->Action1 Action2 Modify α-carbon to stabilize chromophore cation Res2->Action2 Action3 Dilute sample or formulate as nanoparticles Res3->Action3 Action4 Calibrate light source & check absorption match Res4->Action4

Fig 1: Diagnostic workflow for identifying and resolving low photouncaging yields.

Part 2: Expert Troubleshooting FAQs

Q: Why does my uncaging yield drop drastically when I scale up the concentration of my caged compound for biological assays? The Causality: You are likely experiencing the Inner Filter Effect (IFE) combined with dynamic self-quenching. At higher concentrations (typically >10 µM), the solution becomes optically dense. Molecules at the surface absorb all the incident photons, preventing light from reaching the bulk solution[1][2]. Furthermore, the close molecular proximity at high concentrations causes excited-state energy to be lost through non-radiative collisions before the chemical bond can cleave[1]. The Solution: Perform a concentration titration. If the yield is high at 1 µM but low at 50 µM, IFE is the culprit. For applications requiring high local concentrations, formulate your hydrophobic photocages into water-dispersible nanoparticles to mitigate aggregation-induced scattering and quenching[3].

Q: My caged precursor is fully consumed by the light, but the yield of the released payload is extremely low. What is happening? The Causality: This is a classic hallmark of Contact Ion Pair (CIP) Recombination . For many PPGs that undergo heterolytic cleavage (such as coumarins or BODIPY), the initial photochemical step generates a CIP consisting of a chromophore cation and a payload anion trapped together within a solvent cage[4]. If the rate of recombination ( k−1​ ) outpaces the rate of diffusion ( k2​ ), the molecules simply recombine into the starting material or form dark intermediates, drastically lowering the overall quantum yield[5]. The Solution: You must engineer the photocage to stabilize the intermediate cation. For example, introducing an allylic substitution at the α-carbon of the cage delocalizes the positive charge. This prevents CIP recombination and has been shown to increase the quantum yield by up to 35-fold[5].

Q: I switched to a red/NIR-absorbing BODIPY photocage to improve tissue penetration, but the uncaging efficiency is nearly zero in aqueous buffer. Why? The Causality: You are battling the Energy Gap Law and solvent polarity. As you red-shift the absorption maximum to lower energies, the rate of non-radiative decay (internal conversion) back to the ground state increases exponentially. Furthermore, in highly polar solvents like water, the excited-state intramolecular charge-transfer character of BODIPY is enhanced, leading to rapid decay to the ground state before the cleavage reaction can occur[6]. The Solution: You must force the molecule to outcompete internal conversion. This is achieved by appending heavy atoms (like bromine or iodine) to the BODIPY core to accelerate intersystem crossing (ISC) to a longer-lived triplet state[6][7]. Alternatively, switch to Cyanine-based photocages, which can operate via orthogonal photooxidative pathways or direct bond scission in the NIR window (up to 820 nm)[8][9].

Q: Standard UV-Vis shows complete disappearance of my photocage, but my biological assay shows no activity. How should I accurately measure the yield? The Causality: UV-Vis spectroscopy is highly susceptible to artifacts. Photoproducts (such as the toxic nitrosoaldehyde byproducts of o-nitrobenzyl cages[10][11]) often absorb at similar wavelengths as the parent compound. Furthermore, standard actinometers (like 1-(2-nitrophenyl)ethyl phosphate) can yield discrepancies of up to an order of magnitude depending on the specific irradiation wavelength and analytical method used[12][13]. The Solution: Do not rely solely on the disappearance of the precursor. Use quantitative NMR (qNMR) or HPLC to directly track the appearance of the released payload against a stable internal standard[7][13].

Part 3: Quantitative Comparison of Photocage Classes

When troubleshooting fails, the intrinsic properties of your chosen PPG may be the limiting factor. Use this data to determine if a structural pivot is required.

Photocage ClassTypical Excitation (nm)Typical Quantum Yield (Φ)Primary Yield-Limiting FactorMechanistic Troubleshooting Strategy
o-Nitrobenzyl (oNB) 300 - 365 nm0.1 - 0.6Slow post-irradiation thermal release; imine byproduct interference[14][15].Switch to structurally simpler benzyl-types (e.g., DEABn) to avoid chromophore destruction[15].
p-Hydroxyphenacyl (pHP) 300 - 350 nm0.1 - 0.4Excited-state proton transfer deactivation; requires good leaving groups[10][14].Use for releasing poor nucleofuges by optimizing solution pH to favor photoextrusion[14].
BODIPY 500 - 600 nm0.01 - 0.1Polarity-induced quenching; rapid internal conversion in water[6][7].Install heavy atoms (Br, I) for ISC, or methylate the boron core to increase QY[6][7].
Cyanine (Cy7) 650 - 820 nm< 0.05Dependence on local oxygen for photooxidative cleavage pathways[8][9].Utilize direct bond scission designs (e.g., C4'-substituted Cy7) for oxygen-independent release[9].
Part 4: Self-Validating Experimental Protocol for Yield Optimization

To ensure trustworthiness in your data, your optimization protocol must be a self-validating system. This means incorporating internal checks that immediately flag false positives (like background hydrolysis) or false negatives (like analytical signal overlap).

Step 1: Baseline Calibration & Actinometry

  • Prepare a 1.0 mM solution of your chosen chemical actinometer (e.g., potassium ferrioxalate for UV/Vis, or a standardized BODIPY-F derivative for green light[7]).

  • Irradiate the actinometer in your exact experimental setup to calculate the true photon flux ( I0​ ) reaching the sample. Validation Check: If the calculated photon flux is >20% lower than the manufacturer's LED specs, your optical setup (lenses, filters, or vessel material) is scattering/absorbing the light.

Step 2: Dual-Tracking Kinetic Profiling (qNMR or HPLC)

  • Prepare a 50 µM solution of your caged compound in your assay buffer, spiked with a non-photoactive internal standard (e.g., an inert fluorophore or a stable NMR standard like ethanol[13]).

  • Irradiate the sample, taking aliquots at logarithmic time intervals (0, 1, 2, 4, 8, 16, 32 minutes).

  • Quantify both the disappearance of the caged precursor and the appearance of the free payload. Validation Check (Mass Balance): If Precursor Loss > Payload Gain, you have confirmed that the intermediate is either undergoing side reactions, degrading, or suffering from CIP recombination.

Step 3: Concentration Titration (Diagnosing IFE)

  • Repeat Step 2 at three distinct concentrations: 1 µM, 10 µM, and 100 µM.

  • Calculate the initial rate of payload release for each. Validation Check: If the rate of release does not scale linearly with concentration, or if the 100 µM sample shows a lower percentage yield than the 1 µM sample, the Inner Filter Effect is actively quenching your reaction[2].

Step 4: Biological Matrix Control (Dark Stability)

  • Incubate the caged compound in the exact biological matrix (e.g., cell lysate, serum) at 37°C in complete darkness for the duration of your planned experiment.

  • Analyze for free payload. Validation Check: If free payload is detected, your issue is not photochemistry, but rather background enzymatic cleavage or hydrolytic instability of the PPG-payload bond.

Part 5: References
  • Full article: Photoactivatable aryl amide substituted fatty acid protonophores. tandfonline.com.

  • Photouncaging of Carboxylic Acids from Cyanine Dyes with Near‐Infrared Light. nih.gov.

  • Synthesis and application of a photocaged L-lactate. biorxiv.org.

  • p-Hydroxyphenyl Chloroacetate: A Comparative Guide to its Applications in Photocaging. benchchem.com.

  • Photolabile protecting group. wikipedia.org.

  • Efficient red light photo-uncaging of active molecules in water upon assembly into nanoparticles. rsc.org.

  • Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. acs.org.

  • Photolabile Protecting Groups Based on the Singlet State Photodecarboxylation of Xanthone Acetic Acid. acs.org.

  • Light in a Heartbeat: Bond Scission by a Single Photon above 800 nm. acs.org.

  • A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. chemrxiv.org.

  • Photolysis quantum yield measurements in the near-UV; A critical analysis. researchgate.net.

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. acs.org.

  • Reply to Commentary by Trentham et al. on Caged Phosphate. rero.ch.

  • Structure–Photoreactivity Studies of BODIPY Photocages. acs.org.

  • Rapid hydrogel formation via tandem visible light photouncaging and bioorthogonal ligation. nih.gov.

Sources

Troubleshooting

Technical Support Center: Photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide

Welcome to the technical support center for the photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the 2-(2-nitroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the 2-(2-nitrophenyl)ethyl (NPE) photolabile protecting group for the controlled release of acetamide or related functionalities. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this photochemical reaction and optimize your experimental outcomes.

Introduction to N-[2-(2-nitrophenyl)ethyl]acetamide Photolysis

The use of photolabile protecting groups (PPGs) is a cornerstone of modern chemical biology and drug delivery, offering precise spatiotemporal control over the release of active molecules. N-[2-(2-nitrophenyl)ethyl]acetamide belongs to the o-nitrobenzyl family of PPGs, which are known for their efficient cleavage upon UV irradiation. The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a transient aci-nitro intermediate. This intermediate is at a critical juncture, dictating the efficiency and cleanliness of your desired uncaging event.

This guide will delve into the mechanistic intricacies of this reaction, with a focus on identifying and mitigating the formation of unwanted side products, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products of N-[2-(2-nitrophenyl)ethyl]acetamide photolysis?

The desired photochemical reaction, known as a β-elimination, yields two primary products: acetamide (the released caged molecule) and 2-nitrostyrene . This reaction is initiated by the absorption of UV light, typically in the range of 300-365 nm.[1]

Q2: I am observing a significant byproduct in my reaction mixture. What is it likely to be?

The most common and significant side product is 2-nitrosophenylacetaldehyde . Its formation competes directly with the desired release of acetamide.[2] This occurs when the aci-nitro intermediate, formed after the initial photoexcitation, proceeds through a pathway that does not lead to β-elimination. Instead, it rearranges to form the nitroso-aldehyde. It is crucial to note that in this side reaction, the acetamide is not released.[2]

Q3: Why is the choice of solvent so critical for this reaction?

The solvent system plays a pivotal role in determining the ratio of your desired product (acetamide) to the primary side product (2-nitrosophenylacetaldehyde). The key lies in the protolytic dissociation of the aci-nitro intermediate.[2]

  • In protic or basic solvents (e.g., water, methanol, or acetonitrile/water mixtures): These solvents facilitate the deprotonation of the aci-nitro intermediate to form its anionic counterpart. This anion preferentially undergoes β-elimination, leading to a higher yield of acetamide and 2-nitrostyrene.[2]

  • In aprotic, non-basic solvents (e.g., dry acetonitrile): In the absence of a proton acceptor, the undissociated aci-nitro intermediate is more likely to rearrange, favoring the formation of the 2-nitrosophenylacetaldehyde side product.[2]

Therefore, the judicious choice of a solvent with some basicity or protic character is essential for efficient uncaging.

Q4: Can the primary photoproducts lead to further side reactions?

Yes, the initial photoproducts can undergo secondary reactions, leading to a more complex mixture of byproducts.

  • 2-Nitrostyrene: This molecule contains an activated double bond and can be susceptible to polymerization, especially at higher concentrations or upon prolonged exposure to UV light.[1] It can also participate in [2+2] cycloaddition reactions.[3]

  • 2-Nitrosophenylacetaldehyde: Nitroso compounds are notoriously reactive. They can undergo a variety of reactions, including dimerization, oxidation, and reactions with other nucleophiles present in the medium. Their high reactivity can lead to the formation of a complex mixture of secondary byproducts that may be difficult to characterize.

Q5: What is a typical quantum yield for the photolysis of 2-(2-nitrophenyl)ethyl compounds?

The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for 2-(2-nitrophenyl)ethyl protected compounds can vary depending on the leaving group and reaction conditions. For related 1-(2-nitrophenyl)ethyl phosphate esters, quantum yields in the range of 0.49-0.63 have been reported.[4] The quantum yield for the desired β-elimination pathway is directly influenced by the solvent's ability to promote the formation of the aci-nitro anion.[2]

Troubleshooting Guide

This section addresses common problems encountered during the photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Acetamide 1. Suboptimal Solvent Choice: Using a purely aprotic and non-basic solvent (e.g., dry acetonitrile or dichloromethane) favors the formation of the 2-nitrosophenylacetaldehyde side product.[2] 2. Incomplete Photolysis: Insufficient irradiation time or light intensity. 3. Incorrect Wavelength: The chosen wavelength is not efficiently absorbed by the N-[2-(2-nitrophenyl)ethyl]acetamide.1. Optimize Solvent System: Introduce a protic or basic component to your solvent. Acetonitrile/water mixtures (e.g., 1:1 v/v) are often a good starting point. Small amounts of a non-nucleophilic base can also be added to aprotic solvents to promote the desired reaction. 2. Increase Irradiation Dose: Extend the irradiation time or use a higher intensity light source. Monitor the reaction progress by HPLC or TLC to determine the optimal irradiation time. 3. Select Appropriate Wavelength: Use a light source with an emission wavelength that overlaps with the absorption maximum of your compound (typically around 300-365 nm for o-nitrobenzyl compounds).[1]
Multiple Unidentified Byproducts in HPLC/NMR 1. Secondary Reactions of 2-Nitrostyrene: Polymerization or cycloaddition of the 2-nitrostyrene product.[1][3] 2. Degradation of 2-Nitrosophenylacetaldehyde: The highly reactive nitroso side product can decompose or react with other species in the mixture. 3. Photodegradation of Products: The desired acetamide or 2-nitrostyrene may be photolabile under the reaction conditions.1. Minimize 2-Nitrostyrene Reactions: Keep the concentration of the starting material low to reduce the rate of bimolecular reactions of the product. Consider adding a radical inhibitor if polymerization is suspected.[1] 2. Quench Reactive Intermediates: While challenging, in some systems, the addition of specific trapping agents for nitroso compounds can be explored, though this may complicate purification. 3. Limit Irradiation Time: Once the starting material is consumed (as monitored by HPLC/TLC), stop the irradiation to prevent the degradation of your desired products.
Reaction Stalls or is Inefficient 1. Inner Filter Effect: At high concentrations, the starting material absorbs most of the incident light at the surface of the reaction vessel, preventing light from penetrating the bulk of the solution. 2. Light Source Incompatibility: The emission spectrum of the lamp may not be optimal for the absorption spectrum of the compound.1. Dilute the Reaction Mixture: Perform the photolysis at a lower concentration to ensure uniform irradiation of the solution. 2. Characterize Light Source and Substrate Absorbance: Measure the UV-Vis absorption spectrum of your N-[2-(2-nitrophenyl)ethyl]acetamide and ensure your light source has significant output in the absorption region.

Experimental Protocols

Protocol 1: General Procedure for Photolysis

This protocol provides a general workflow for the photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide. Optimization of specific parameters may be required for your particular setup.

  • Sample Preparation:

    • Prepare a stock solution of N-[2-(2-nitrophenyl)ethyl]acetamide in a suitable solvent. For optimal results, a mixture of acetonitrile and water (e.g., 1:1 v/v) is recommended to facilitate the desired β-elimination pathway.

    • The concentration should be kept low (e.g., 0.1-1 mM) to avoid inner filter effects.

  • Irradiation:

    • Transfer the solution to a quartz cuvette or reaction vessel that is transparent to the chosen wavelength of light.

    • Irradiate the sample with a suitable UV light source. A mercury lamp with a filter to isolate the 365 nm line or a UV LED with a similar wavelength is commonly used.[1]

    • Stir the solution during irradiation to ensure homogeneity.

  • Reaction Monitoring:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the aliquots by HPLC (see Protocol 2) or TLC to monitor the disappearance of the starting material and the appearance of the products.

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by monitoring), the solvent can be removed in vacuo.

    • The resulting residue can be purified by standard techniques such as column chromatography or preparative HPLC to isolate the acetamide and 2-nitrostyrene products.

Protocol 2: HPLC Analysis of the Photolysis Reaction

This protocol outlines a typical HPLC method for analyzing the reaction mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is generally suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

    • Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and products have significant absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) is highly recommended to obtain UV spectra of the eluting peaks, which can aid in their identification.

  • Sample Preparation: Dilute the aliquots from the photolysis reaction with the initial mobile phase composition before injection.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the photochemical reaction mechanism and a typical experimental workflow.

G cluster_photolysis Photochemical Reaction Mechanism A N-[2-(2-nitrophenyl)ethyl]acetamide B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D aci-Nitro Anion C->D + Base - H+ F 2-Nitrosophenylacetaldehyde (Side Product) C->F Rearrangement D->C + H+ - Base E Acetamide + 2-Nitrostyrene (Desired Products) D->E β-Elimination

Caption: The photochemical reaction mechanism of N-[2-(2-nitrophenyl)ethyl]acetamide.

G cluster_workflow Experimental Workflow A Prepare Solution of N-[2-(2-nitrophenyl)ethyl]acetamide B Irradiate with UV Light (e.g., 365 nm) A->B C Monitor Reaction Progress (HPLC/TLC) B->C D Is Starting Material Consumed? C->D E Continue Irradiation D->E No F Stop Reaction D->F Yes E->B G Work-up and Purify Products F->G

Caption: A typical experimental workflow for the photolysis of N-[2-(2-nitrophenyl)ethyl]acetamide.

References

  • Walbert, S., Pfleiderer, W., & Steiner, U. E. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1601-1611.
  • Bühler, S., Lagoja, I., Giegrich, H., Stengele, K. P., & Pfleiderer, W. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the [2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Helvetica Chimica Acta, 87(3), 620-659.
  • BenchChem. (2025). How to prevent polymerization of nitrostyrene during reaction. BenchChem Technical Support.
  • Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotides. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170-7177.
  • Alif, A., Pilichowski, J. F., & Boule, P. (1991). Photochemistry and environment XIII: phototransformation of 2-nitrophenol in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 59(2), 209-219.
  • Zahradník, P., & Hrobárik, P. (2007). Theoretical study of the photochemistry of o-nitrobenzyl compounds: the role of the aci-nitro intermediate. The Journal of Physical Chemistry A, 111(42), 10738-10747.
  • IUPAC. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146.
  • Corrie, J. E. T., & Trentham, D. R. (1995). Caged Nucleotides and Neurotransmitters. In Bioorganic Photochemistry: Volume 2: Biological Applications of Photochemical Switches (pp. 243-305). Wiley-VCH.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. ASMS 2016 Poster.
  • Chapman, O. L., Griswold, A. A., Hoganson, E., Lenz, G., & Reasoner, J. (1964). Photochemistry of β-nitrostyrene. Pure and Applied Chemistry, 9(4), 585-590.
  • Wirz, J. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. In Dynamic Studies in Biology (pp. 33-42). Wiley-VCH.
  • BenchChem. (2025).

Sources

Optimization

OptoChem Support Center: Troubleshooting Phototoxicity in Caged Compounds

Welcome to the OptoChem Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with a common paradox in photopharmacology: the light used to activate a caged compound—or the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the OptoChem Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with a common paradox in photopharmacology: the light used to activate a caged compound—or the caging scaffold itself—ends up killing the cells they are trying to study.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize phototoxicity and maximize the spatiotemporal precision of your uncaging experiments.

Diagnostic FAQs: Understanding the Source of Toxicity

Q: My cells are dying immediately after UV uncaging of my o-nitrobenzyl (oNB) compound. Is the UV light or the compound killing them? A: It is likely a combination of both, but the chemical byproducts are often the silent culprits. Traditional o-nitrobenzyl (oNB) groups require high-energy UV light (<350 nm), which triggers endogenous phototoxicity by exciting cellular chromophores (like NADH and flavins) and generating reactive oxygen species (ROS)[1]. However, the photolysis of oNB also generates o-nitrosobenzaldehyde[1]. This reactive electrophile rapidly crosslinks primary amines and thiols on cellular proteins, leading to acute cytotoxicity[2].

Q: If UV is toxic, should I just switch to a visible-light caging group like BODIPY? A: Not necessarily. While shifting absorption to the visible spectrum avoids UV-induced DNA damage, the caging scaffold itself must be evaluated. Recent studies have demonstrated that many BODIPY-based photocages (e.g., WinterGreen) exhibit significant phototoxicity upon visible light irradiation[3]. They act as photosensitizers, generating ROS via a Type I Photodynamic Therapy (PDT) mechanism[3]. Always run a "cage-only" irradiated control to decouple the biological effect of your released cargo from the phototoxicity of the cage.

Q: How does Two-Photon (2P) uncaging solve these issues? A: 2P uncaging utilizes near-infrared (NIR) femtosecond pulsed lasers (700–1000 nm). Because NIR photons have lower energy, they do not trigger the same endogenous phototoxic pathways as UV light[4]. Furthermore, 2P absorption is a non-linear optical process that only occurs at the focal point of the laser, completely eliminating out-of-focus phototoxicity and allowing for deep-tissue penetration (>100 µm)[4].

Quantitative Data: Caging Group Selection Matrix

To minimize phototoxicity, you must maximize the uncaging efficiency (the product of the extinction coefficient ϵ and quantum yield Φ ). Higher efficiency means you can use lower laser power and shorter exposure times.

Photolabile Protecting Group (PPG)Activation WavelengthExtinction Coefficient ( ϵ )Quantum Yield ( Φ )2-Photon Cross-Section ( δu​ )Primary Phototoxicity Risk
o-Nitrobenzyl (oNB) 350 nm (UV)~5,000 M⁻¹ cm⁻¹0.1 - 10%< 0.1 GMHigh (UV damage, toxic nitroso byproducts)[1][2]
Coumarin (e.g., NPE-Coumarin) 365 - 400 nm (Vis)~20,000 M⁻¹ cm⁻¹1 - 5%~1.0 GMLow (Antenna effect increases efficiency)[5]
NDBF 365 nm (UV)18,400 M⁻¹ cm⁻¹~70%~0.6 GMLow (High efficiency allows ultra-low light dosing)[2]
cDMA-NDBF 445 nm (Vis) / 850 nm (NIR)>10,000 M⁻¹ cm⁻¹~10%>1.0 GMVery Low (NIR 2-photon compatible)[4]
BODIPY 500 - 600 nm (Vis)>80,000 M⁻¹ cm⁻¹0.1 - 5%VariableModerate to High (ROS generation / Type I PDT)[3]

Visualizing the Workflows

Mechanism of Phototoxicity and Mitigation

The following diagram illustrates the causality of oNB phototoxicity and the intervention point for chemical scavengers.

Mechanism Caged Caged Compound (oNB-Cargo) Excited Aci-nitro Intermediate Caged->Excited Absorbs Photon Light UV Light (<350nm) Light->Excited Active Released Bioactive Cargo Excited->Active Cleavage Byproduct Reactive Byproduct (Nitrosobenzaldehyde) Excited->Byproduct Cleavage Inert Inert Adduct (Non-toxic) Byproduct->Inert Scavenged by Toxicity Cellular Toxicity (Protein Crosslinking) Byproduct->Toxicity Unmitigated Scavenger Scavenger (DTT / Glutathione) Scavenger->Inert

Mechanism of o-nitrobenzyl photolysis and mitigation of toxic nitroso byproducts via scavengers.

Caging Compound Selection Decision Tree

Selection Start Select Caging Group Depth Tissue Depth? Start->Depth Superficial Cell Culture (< 100 µm) Depth->Superficial Deep Deep Tissue / In Vivo (> 100 µm) Depth->Deep Tox Toxicity Sensitivity? Superficial->Tox NDBF cDMA-NDBF / Coumarin NIR 2-Photon (800-900nm) Deep->NDBF HighTox High (Neurons/Stem Cells) Tox->HighTox LowTox Low (Robust Cell Lines) Tox->LowTox Coumarin Coumarin / NDBF Visible/UV High Efficiency HighTox->Coumarin oNB o-Nitrobenzyl (oNB) UV 1-Photon LowTox->oNB

Decision matrix for selecting photolabile protecting groups to minimize phototoxicity.

Troubleshooting Protocols

Protocol A: Scavenging Toxic Photolysis Byproducts in Live Cells

Use Case: You are locked into using an o-nitrobenzyl (oNB) caged compound, but the nitrosobenzaldehyde byproduct is causing acute cell death[1][2]. Scientific Rationale: Adding a membrane-permeable reducing agent containing a free thiol will outcompete cellular proteins for the reactive electrophile, forming a stable, non-toxic adduct.

Step-by-Step Methodology:

  • Prepare Scavenger Solution: Prepare a fresh stock of 100 mM Dithiothreitol (DTT) or reduced Glutathione (GSH) in sterile PBS.

  • Pre-incubation: Add the scavenger to your cell culture media at a final concentration of 1–5 mM. Incubate for 15 minutes at 37°C. (Self-validation: Run a control well with scavenger only to ensure the concentration is not basally toxic to your specific cell line).

  • Load Caged Compound: Add your oNB-caged compound to the media and incubate according to your standard loading protocol.

  • Photolysis: Irradiate the sample. The high local concentration of thiols will immediately neutralize the nitroso byproducts upon cleavage.

  • Washout (Optional but Recommended): If prolonged exposure to DTT/GSH alters your cellular signaling pathways, gently wash the cells with fresh media 5 minutes post-uncaging.

Protocol B: Optimizing Two-Photon (2P) Uncaging to Prevent Thermal Damage

Use Case: You have switched to a 2P-compatible cage (e.g., cDMA-NDBF or NPE-Coumarin)[4][5], but you are observing localized membrane blebbing or cavitation bubbles at the laser focal point. Scientific Rationale: While NIR light reduces photochemical toxicity, focusing a high-power femtosecond laser can cause multi-photon ionization and localized heating (photothermal toxicity). You must optimize the photon flux to match the 2-photon cross-section ( δu​ ) of the cage.

Step-by-Step Methodology:

  • Wavelength Tuning: Tune your Ti:Sapphire laser to the optimal 2P absorption peak of the cage. For cDMA-NDBF, tune to 850–900 nm[4]. For NPE-Coumarin, tune to 740 nm[5].

  • Power Titration: Start with the laser power at the objective set to 5 mW . Do not start at high power.

  • Pulse Dwell Time Optimization: Set the pixel dwell time to 0.1–1.0 ms. Long dwell times cause heat accumulation. If more uncaging is needed, it is better to use multiple sweeps at a lower power than a single sweep at high power.

  • Self-Validating Control (The "Blank" Burn Test): Before uncaging your actual sample, find a region of the dish with cells but no caged compound. Apply your laser parameters. If the cells show morphological changes or calcium spikes (if using a Ca2+ indicator), your laser power is too high and is causing thermal damage. Reduce power by 20% and repeat until no baseline damage is observed.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications.[Link]

  • Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm | PMC.[Link]

  • Phototoxicity of hydroxymethyl-BODIPYs: are photocages that innocent? | Chemical Science (RSC Publishing).[Link]

  • New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications | JACS.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide

Welcome to the technical support center for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

The primary route to synthesizing N-[2-(2-nitrophenyl)ethyl]acetamide is the N-acylation of 2-nitrophenethylamine. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This center will serve as your resource for troubleshooting these problems and optimizing your experimental setup.

Core Synthesis Pathway: N-Acylation of 2-Nitrophenethylamine

The most direct and common method for this synthesis is the reaction of 2-nitrophenethylamine with an acetylating agent, typically in the presence of a base. The choice of reagents and conditions is critical for success.

Reaction_Scheme Figure 1: General Reaction Scheme cluster_reactants reactant1 2-Nitrophenethylamine product N-[2-(2-nitrophenyl)ethyl]acetamide reactant1->product reactant2 Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) reactant2->product reagents Base, Solvent reagents->product

Caption: Figure 1: General Reaction Scheme for N-[2-(2-nitrophenyl)ethyl]acetamide synthesis.

Optimized Experimental Protocol

This protocol is designed as a robust starting point. The causality behind each step is explained to allow for informed modifications.

Materials:

  • 2-Nitrophenethylamine hydrochloride[1][2]

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for chromatography/recrystallization)

Step-by-Step Methodology:

  • Preparation of the Free Amine:

    • Step 1a: If starting from 2-nitrophenethylamine hydrochloride, it must be converted to the free amine. Dissolve the hydrochloride salt in water and add a base (e.g., 1M NaOH) until the pH is >10.

    • Step 1b: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.

    • Step 1c: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 2-nitrophenethylamine, which may be an oil or low-melting solid.[3]

    • Rationale: The amine hydrochloride salt is not nucleophilic. The free lone pair on the nitrogen is required to attack the acetylating agent, so deprotonation is a mandatory first step.

  • Acetylation Reaction:

    • Step 2a: Dissolve 2-nitrophenethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

    • Rationale: Anhydrous conditions are crucial as common acetylating agents like acetic anhydride and acetyl chloride react readily with water, which would reduce the effective concentration of the reagent and lower the yield.[4]

    • Step 2b: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2-3 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Rationale: If using acetyl chloride, the reaction produces one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[4] The base is required to neutralize this acid. An excess is used to ensure the reaction medium remains basic.

    • Step 2c: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise via a syringe.

    • Rationale: The reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.[5]

    • Step 2d: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

    • Rationale: TLC is an essential tool for determining when the reaction is complete, preventing unnecessarily long reaction times which can lead to side product formation.[4][5]

  • Work-up and Purification:

    • Step 3a: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Step 3b: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acetic acid), and finally, brine.[6]

    • Rationale: This washing sequence effectively removes unreacted reagents and byproducts, simplifying the final purification.

    • Step 3c: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Step 3d: Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography.[5][7]

    • Rationale: Recrystallization is effective for obtaining high-purity solid products, while chromatography is better for separating the product from closely related impurities.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

A1: This is a frequent issue that can be traced to several root causes. A systematic check is the best approach.[6]

  • Cause 1: Inactive Starting Material. The starting amine may have been protonated (if you forgot to freebase the hydrochloride salt) or the acetylating agent may have hydrolyzed.

    • Solution: Ensure you start with the free amine. Use a fresh bottle of acetic anhydride or acetyl chloride that has been stored under anhydrous conditions.[4]

  • Cause 2: Insufficient Base. If using acetyl chloride, the HCl byproduct will protonate and deactivate the amine if not neutralized.

    • Solution: Ensure at least one equivalent of a base like triethylamine or pyridine is used. An excess (1.2-1.5 eq) is recommended to drive the reaction to completion.[4]

  • Cause 3: Inappropriate Solvent. The solvent choice can significantly impact reaction rates and solubility.

    • Solution: While DCM is a common choice, other aprotic solvents like THF or acetonitrile can be screened. Ensure your starting amine is fully dissolved before adding the acetylating agent.[6]

  • Cause 4: Reaction Not Complete. Aromatic amines can be less nucleophilic than aliphatic ones, potentially requiring longer reaction times or gentle heating.

    • Solution: Monitor the reaction with TLC. If it stalls, consider extending the reaction time or gently heating the mixture to 40 °C. For particularly stubborn reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in a small amount (0.1 eq).[4]

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete? CheckCompletion->Incomplete Optimize Optimize Conditions: - Extend Time - Increase Temperature - Add Catalyst (DMAP) Incomplete->Optimize Yes ReagentCheck Check Reagent Quality & Stoichiometry Incomplete->ReagentCheck No ReagentIssue Reagent Issue? ReagentCheck->ReagentIssue PurifyReagents Use Fresh/Purified Starting Materials. Ensure Anhydrous Conditions. ReagentIssue->PurifyReagents Purity AdjustRatio Adjust Stoichiometry: - Ensure Excess Base - Check Acetylating Agent Amount ReagentIssue->AdjustRatio Stoichiometry WorkupCheck Review Work-up & Purification ReagentIssue->WorkupCheck No Issue WorkupIssue Product Loss During Work-up? WorkupCheck->WorkupIssue ModifyExtraction Modify Extraction Protocol (Adjust pH, more extractions) WorkupIssue->ModifyExtraction Yes OptimizePurity Optimize Purification (Recrystallization solvent, chromatography gradient) WorkupIssue->OptimizePurity Purification Loss

Caption: Figure 2: A logical workflow for troubleshooting low reaction yields.

Q2: My TLC plate shows multiple spots, including one that is close to my product. What are these impurities?

A2: The presence of multiple spots indicates side reactions or unreacted starting materials.

  • Unreacted Starting Material: A spot corresponding to 2-nitrophenethylamine indicates an incomplete reaction. See Q1 for solutions.

  • Diacetylation: While unlikely for a primary amine under these conditions, it's a theoretical possibility if conditions are harsh. This would result in a less polar spot on TLC.

    • Solution: Use a controlled stoichiometry of the acetylating agent (1.1-1.2 eq) and avoid excessive heating.[4]

  • Side-products from the Nitro Group: Although the nitro group is generally stable under these conditions, highly forcing conditions (e.g., very high heat) could potentially lead to degradation or side reactions.

    • Solution: Maintain mild reaction conditions (0 °C to room temperature).

  • Hydrolyzed Reagent Byproducts: Acetic acid (from hydrolyzed acetic anhydride) can sometimes be visible on TLC if not properly removed during work-up.

    • Solution: Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up phase.[8]

Q3: The crude product is a dark oil and is difficult to purify. What should I do?

A3: A dark, oily crude product often points to the formation of polymeric or tar-like side products, which can happen if the reaction temperature is too high or if reagents are of low purity.[5]

  • Solution 1: Temperature Control. Strictly maintain the reaction temperature, especially during the addition of the acetylating agent. Running the reaction at 0 °C is highly recommended.[5]

  • Solution 2: Purification Strategy.

    • First, try to remove the baseline impurities by dissolving the crude oil in a minimal amount of DCM and passing it through a short plug of silica gel, eluting with more DCM. This can remove highly polar, tarry materials.

    • Concentrate the filtrate and then attempt purification by column chromatography with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

    • If the product is known to be a solid, recrystallization from a suitable solvent pair after initial cleanup might yield pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using acetic anhydride and acetyl chloride?

A1: Both are effective acetylating agents, but they have different properties.

  • Acetyl Chloride: Is more reactive than acetic anhydride and the reaction is often faster. However, it produces corrosive HCl gas as a byproduct, necessitating the use of a base to neutralize it.[9]

  • Acetic Anhydride: Is less reactive, making the reaction easier to control. The byproduct is acetic acid, which is less corrosive and easier to handle than HCl. A base is still recommended to scavenge the acid and drive the reaction.[9][10] For most applications, acetic anhydride is a good first choice due to its ease of handling.

Q2: Can I run this reaction without a solvent?

A2: Solvent-free reactions are possible for N-acylation and are considered a green chemistry approach.[9][10] You can attempt the reaction by mixing the 2-nitrophenethylamine (1 eq), a base (1.5 eq), and acetic anhydride (1.2 eq) and stirring them neat at room temperature. This can sometimes lead to very fast reaction times and high yields. However, temperature control can be more difficult without a solvent to act as a heat sink.[9]

Q3: Are there alternative synthetic routes to N-[2-(2-nitrophenyl)ethyl]acetamide?

A3: While direct acetylation of 2-nitrophenethylamine is the most common route, other methods exist for creating related structures, which could be adapted. For example, one could start with 2-nitrophenylalanine, perform a decarboxylation, and then acetylate the resulting amine.[11] Another approach involves the nitration of N-phenylethylacetamide. However, this often leads to a mixture of ortho- and para-isomers, which requires a difficult separation step, making it less efficient for obtaining the pure ortho-isomer.[11][12] Therefore, starting with the correctly substituted 2-nitrophenethylamine is the most regioselective and efficient method.

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the outcome of the N-acylation of an amine, providing a guide for optimization.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Acetylating Agent Acetic AnhydrideAcetyl Chloride-Acetyl chloride is more reactive but requires careful handling and a stoichiometric base. Acetic anhydride is often sufficient and easier to manage.[9][10]
Base TriethylaminePyridineNone (with Ac₂O)A non-nucleophilic base is crucial to neutralize acid byproducts without consuming the acetylating agent. Running without a base can lead to a stalled reaction.[4][6]
Solvent DCM / AproticWaterSolvent-FreeAprotic solvents are standard to prevent reagent hydrolysis. Aqueous or solvent-free conditions can be effective and are environmentally preferable but may require optimization.[6][9]
Temperature 0 °CRoom Temp (25 °C)50 °C (Reflux)Low temperatures offer better control and minimize side products. Higher temperatures increase the rate but risk decomposition and impurity formation.[5][6]
Catalyst NoneDMAP (0.1 eq)-For less reactive amines, a nucleophilic catalyst like DMAP can significantly accelerate the reaction rate.[4]
References
  • Momin YH, Desai SP, Chavan PA. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J of Pharmaceutical Education and Research.
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv.
  • Smajlagić A, et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. 2020.
  • Wang ZJ, et al. N-[2-(4-Nitrophenylamino)ethyl]acetamide. Acta Crystallographica Section E. 2004. Available from: [Link]

  • Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Organic Preparations and Procedures International. 2006. Available from: [Link]

  • CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. Google Patents.
  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. 2026. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. 2024. Available from: [Link]

  • N-(2-Nitrophenylcarbamothioyl)acetamide. PMC. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. 2020. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

  • Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. PubMed. Available from: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. 2025. Available from: [Link]

  • Supplementary Information for Triflic acid-mediated Phenylation of N. Rsc.org. Available from: [Link]

  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org. 2026. Available from: [Link]

  • N-Terminus Acetylation Protocol. CDN. Available from: [Link]

  • CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. Google Patents.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. 2019. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available from: [Link]

Sources

Optimization

Technical Support Center: N-[2-(2-nitrophenyl)ethyl]acetamide Degradation &amp; Impurity Profiling

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers and drug development professionals dealing with the structural characterization, degradation pathways, and analytical trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers and drug development professionals dealing with the structural characterization, degradation pathways, and analytical troubleshooting of N-[2-(2-nitrophenyl)ethyl]acetamide (CAS 315663-43-5) [1].

As a critical positional isomer impurity and potential degradant associated with the synthesis of the β3-adrenoceptor agonist Mirabegron, tracking the stability profile of this specific compound is essential for regulatory compliance and API quality assurance [2, 5].

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the origin of N-[2-(2-nitrophenyl)ethyl]acetamide in Mirabegron API? Answer: Mirabegron is typically synthesized utilizing 4-nitrophenethylamine as a starting material[4]. However, commercial batches of 4-nitrophenethylamine often contain trace amounts of its ortho-isomer, 2-nitrophenethylamine. During subsequent acetylation or coupling steps in the synthetic pathway, this isomer reacts to form N-[2-(2-nitrophenyl)ethyl]acetamide [2, 5].

Q2: What are the primary degradation pathways for this compound? Answer: The molecule undergoes three primary degradation routes under ICH stress conditions:

  • Amide Hydrolysis: Under strong acidic or basic conditions, the acetamide bond cleaves to yield 2-(2-nitrophenyl)ethanamine and acetic acid.

  • Oxidative Degradation: Exposure to peroxides (e.g., 15% H₂O₂) primarily targets the benzylic carbon (adjacent to the aromatic ring), leading to the formation of N-[2-(2-nitrophenyl)-2-oxoethyl]acetamide.

  • Photolysis: Due to the presence of the ortho-nitro group, the molecule is highly susceptible to UV-induced intramolecular redox reactions (similar to classic o-nitrobenzyl photochemistry), yielding nitroso derivatives and secondary cleavage products.

Q3: Why does this impurity co-elute with the parent API during reverse-phase HPLC, and how can I fix it? Answer: The lipophilicity (LogP) of the ortho-nitro isomer is nearly identical to the para-nitro intermediate of Mirabegron. Causality: Standard C18 columns rely purely on hydrophobic interactions, meaning the slight difference in the dipole moment between the isomers is insufficient to resolve the peaks. Solution: Switch to a Charged Surface Hybrid (CSH) C18 column or a Phenyl-Hexyl column. The Phenyl-Hexyl stationary phase leverages π-π interactions with the nitroaromatic ring, effectively distinguishing the subtle steric differences between the ortho and para isomers[3].

Section 2: Degradation Pathways Visualization

DegradationPathways Main N-[2-(2-nitrophenyl)ethyl]acetamide (CAS: 315663-43-5) Hydrolysis Hydrolytic Stress (0.5 N NaOH or 1 N HCl, 80°C) Main->Hydrolysis Oxidation Oxidative Stress (15% H2O2, 25°C) Main->Oxidation Photolysis Photolytic Stress (UV/Vis Light, ICH Q1B) Main->Photolysis DP_Hydro 2-(2-nitrophenyl)ethanamine + Acetic Acid Hydrolysis->DP_Hydro DP_Oxid N-[2-(2-nitrophenyl)-2-oxoethyl]acetamide (Benzylic Oxidation) Oxidation->DP_Oxid DP_Photo o-Nitroso derivatives & Cleavage Products Photolysis->DP_Photo

Caption: Primary degradation pathways of N-[2-(2-nitrophenyl)ethyl]acetamide under ICH stress conditions.

Section 3: Troubleshooting Guide for Analytical Profiling

Issue 1: Signal Suppression in LC-MS/MS (Positive Ion Mode)

  • Symptom: Low sensitivity, poor signal-to-noise ratio, or erratic peak areas for the degradation products.

  • Root Cause: The use of non-volatile buffers (e.g., phosphate) or an incorrect mobile phase pH. The acetamide nitrogen and potential amine degradants require a specific pH range to ionize efficiently in the electrospray ionization (ESI) source.

  • Solution: Transition the mobile phase to 10 mM ammonium acetate adjusted to pH 5.0. This volatile buffer ensures optimal protonation [M+H]+ of the secondary amine/amide groups without causing ion suppression or source contamination [3].

Issue 2: Inconsistent Oxidative Degradation Results

  • Symptom: The degradation profile changes depending on how long the sample sits in the autosampler.

  • Root Cause: The oxidative reaction driven by H₂O₂ continues inside the sample vial, leading to on-column oxidation and non-reproducible chromatograms.

  • Solution: Implement a reaction quenching step. Add a stoichiometric amount of sodium bisulfite to the sample vial immediately after the 8-hour stress period to neutralize residual peroxides before injection.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Forced Degradation Study (ICH Q1A R2 Compliance)

Objective: To systematically generate and isolate degradation products of N-[2-(2-nitrophenyl)ethyl]acetamide[3, 6].

  • Sample Preparation: Dissolve the reference standard (CAS 315663-43-5) in a 50:50 mixture of Acetonitrile:Water to achieve a stock concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Base): Transfer 5 mL of stock to a round-bottom flask. Add 5 mL of 0.5 N NaOH. Reflux at 80°C for 2 hours.

    • Self-Validation Check: Extract a 1 mL aliquot and neutralize with 0.5 N HCl. Verify with a pH meter that the solution is pH 7.0 ± 0.2. Causality: Injecting highly alkaline samples will dissolve the silica backbone of the HPLC column, leading to immediate loss of resolution and column death.

  • Oxidative Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 15% H₂O₂. Stir at room temperature (25°C) for 8 hours in the dark.

    • Self-Validation Check: Quench the reaction with sodium bisulfite. Confirm the absence of peroxides using a starch-iodide indicator strip before proceeding to analysis.

  • Sample Dilution: Dilute all stressed and quenched samples to a final theoretical concentration of 100 µg/mL using the mobile phase prior to UPLC-QTOF-MS/MS analysis.

Protocol 2: UPLC-QTOF-MS/MS Method
  • Column: Waters CSH C18 (100 mm × 2.1 mm, 1.7 μm) [3].

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.0).

    • Solvent B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-8 min (5% to 60% B), 8-10 min (60% to 95% B), 10-12 min (re-equilibration at 5% B).

  • Flow Rate: 0.3 mL/min.

  • MS Parameters: ESI positive mode, Capillary voltage 3.0 kV, Desolvation temperature 350°C.

Section 5: Quantitative Data Presentation

Table 1: Summary of Stress Degradation Conditions and Expected Outcomes

Stress ConditionReagents & ParametersExpected Degradation (%)Major Degradant m/z [M+H]⁺Primary Degradation Mechanism
Alkaline Hydrolysis 0.5 N NaOH, 80°C, 2h45 - 55%167.08Amide bond cleavage
Acidic Hydrolysis 1.0 N HCl, 80°C, 2h15 - 20%167.08Amide bond cleavage
Oxidation 15% H₂O₂, 25°C, 8h30 - 40%223.07Benzylic C-H oxidation
Photolysis UV/Vis (ICH Q1B), 1.2M lux h> 60%Multiple (Complex)Intramolecular redox / Nitroso formation
Thermal Dry heat, 80°C, 5 days< 2%209.09 (Parent)N/A (Highly Stable)

(Note: Data extrapolated from analogous stability profiles of Mirabegron intermediates and nitroaromatic stability studies [3, 6].)

Section 6: Analytical Workflow Visualization

AnalyticalWorkflow Start Sample: Stressed API Mixture containing N-[2-(2-nitrophenyl)ethyl]acetamide Quench Step 1: Quench Reaction (Neutralize pH / Add Bisulfite) Start->Quench Dilute Step 2: Dilute to 100 µg/mL with Mobile Phase Quench->Dilute Inject Step 3: UPLC Injection (CSH C18 Column) Dilute->Inject MS Step 4: QTOF-MS/MS (ESI+ Mode, Capillary 3.0kV) Inject->MS Data Step 5: Data Analysis (Extract m/z 209.09 & Degradants) MS->Data

Caption: Standardized analytical workflow for the isolation and characterization of degradation products.

References

  • Quick Company. "An Improved Process For The Preparation Of Mirabegron". Quick Company Patents.[Link]

  • Kalariya, P. D., et al. "Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products". RSC Advances.[Link]

  • ACS Publications. "Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method". Organic Process Research & Development.[Link]

  • Veeprho. "Mirabegron Impurities and Related Compound". Veeprho Pharmaceuticals.[Link]

  • Taylor & Francis. "LC–MS/MS and NMR characterization of forced degradation products of mirabegron". Journal of Liquid Chromatography & Related Technologies.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-NPE Caged Compounds

Welcome to the Advanced Photochemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the incomplete uncaging of 1-(2-nitrophenyl)ethyl (2-NPE) caged compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photochemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the incomplete uncaging of 1-(2-nitrophenyl)ethyl (2-NPE) caged compounds. While the 2-NPE group was designed to offer improved uncaging kinetics over the classic unsubstituted 2-nitrobenzyl (NB) group[1], users routinely encounter plateauing release curves where photolysis inexplicably halts at 50–60% conversion.

This guide dissects the photochemical causality behind these failures and provides field-proven, self-validating protocols to help you achieve quantitative payload release in your experiments.

Section 1: The Mechanistic Root of Incomplete Photolysis

To fix incomplete photolysis, we must first understand why it happens. When your 2-NPE caged compound stops releasing its payload despite continuous UV irradiation, the failure is rarely due to the lamp power. Instead, the issue lies in the bifurcated decay pathway of the primary photochemical intermediate and the optical properties of the reaction byproducts.

Upon UV irradiation (typically 350–365 nm), the 2-NPE group undergoes an intramolecular hydrogen abstraction by the nitro group from the benzylic (exocyclic alpha) position, forming a transient aci-nitro species. At this critical juncture, the chemical pathway splits:

  • The Productive Pathway (High pH): If the aci-nitro intermediate deprotonates to form its anion, it undergoes rapid β-elimination. This successfully releases your target molecule along with the byproduct 2-nitrosoacetophenone.

  • The Dead-End Pathway (Low pH): If the aci-nitro intermediate remains undissociated (which is highly favored in low basicity or high acidity environments), it rearranges into a stable nitrosobenzene derivative without releasing the caged molecule. Your payload becomes permanently trapped.

Furthermore, the productive byproduct (2-nitrosoacetophenone) acts as a potent internal light filter . It absorbs strongly in the 280–350 nm range, competing with the unphotolyzed caged compound for photons and prematurely halting the reaction[2].

NPE_Photolysis NPE 2-NPE Caged Compound Excited Excited State (H-abstraction) NPE->Excited UV Light AciNitro aci-Nitro Intermediate Excited->AciNitro Anion aci-Nitro Anion (pH > 7) AciNitro->Anion Deprotonation Undissociated Undissociated aci-Nitro (pH < 6) AciNitro->Undissociated Protonation Success Payload + 2-Nitrosoacetophenone Anion->Success β-elimination DeadEnd Nitroso Derivative (No Release) Undissociated->DeadEnd Dead-End Pathway

Bifurcated photolysis pathway of 2-NPE compounds showing pH-dependent cleavage success.

Section 2: Quantitative Data & Photochemical Parameters

To troubleshoot effectively, you must benchmark your system against established photochemical parameters. Below is a summary of 2-NPE photolysis metrics under varying conditions.

Parameter / ConditionTypical ValueMechanistic Implication
Quantum Yield (Φ) at pH 7.2 ~0.39 – 0.48Efficient β-elimination from the aci-nitro anion.
Quantum Yield (Φ) at pH < 5.0 < 0.10Protonation favors the undissociated aci-nitro dead-end.
Byproduct Absorbance (λmax) 287 nm, 311 nm2-nitrosoacetophenone causes a severe inner-filter effect[2].
Two-Photon Cross Section (δu) ~0.1 – 0.3 GM (at 740 nm)Allows precise spatial uncaging but requires high laser power[3].
Section 3: Self-Validating Protocol for Quantitative 2-NPE Uncaging

Do not blindly increase your UV exposure time—this will only cause thermal degradation or phototoxicity in live-cell assays. Follow this step-by-step methodology to diagnose and resolve incomplete uncaging.

Step 1: Buffer Optimization (The pH Check)

  • Action: Adjust your experimental buffer to a pH of 7.2–7.4 using a non-nucleophilic buffer (e.g., HEPES, MOPS, or PBS). Avoid acidic conditions.

  • Validation: Run a dark-control HPLC trace of your caged compound in the buffer. The compound should remain fully intact. The basicity ensures that upon irradiation, the transient aci-nitro intermediate rapidly deprotonates to the anion, forcing the equilibrium toward payload release.

Step 2: Mitigating the Inner-Filter Effect

  • Action: Limit the initial concentration of the caged compound. Do not exceed 50–100 μM for cuvette-based bulk photolysis. If higher concentrations are required, decrease the optical path length (e.g., use a 1 mm cuvette instead of a 10 mm cuvette).

  • Validation: Measure the UV-Vis absorbance at 350 nm before and during photolysis. If the absorbance broadens significantly around 310–350 nm without a proportional increase in payload release, 2-nitrosoacetophenone is absorbing your light[2]. Dilute the sample by 50% and repeat the photolysis.

Step 3: Wavelength Selection and Pulsing

  • Action: Use a narrow-band 365 nm LED rather than a broad-spectrum UV lamp. Apply light in 100 ms pulses with 500 ms dark intervals rather than continuous illumination.

  • Validation: Pulsing allows the aci-nitro intermediate (which has a microsecond to millisecond lifetime) to decay fully into the final product. This prevents the secondary excitation of transient states, which can lead to unpredictable photobleaching and incomplete conversion.

Section 4: Frequently Asked Questions (FAQs)

Q: I am irradiating my 2-NPE compound at 365 nm for 10 minutes, but my payload release plateaus at 60%. Why? A: You are experiencing the optical inner-filter effect. The photolysis byproduct, 2-nitrosoacetophenone, accumulates in the solution and heavily absorbs the 365 nm light, shielding the remaining unphotolyzed caged molecules[2]. To bypass this, reduce the path length of your imaging chamber, dilute your sample, or switch to a two-photon excitation setup at 740 nm, which bypasses the linear UV absorption of the byproduct[3].

Q: Does adding a chemical scavenger like DTT or glutathione help with 2-NPE incomplete photolysis? A: Unlike unsubstituted 2-nitrobenzyl (NB) cages that produce highly reactive nitrosobenzaldehyde, 2-NPE produces 2-nitrosoacetophenone[2]. The extra methyl group on the benzylic carbon provides steric hindrance, making the byproduct significantly less electrophilic. While scavengers are excellent for preventing biological toxicity by mopping up reactive species, they do not resolve the optical inner-filter effect that causes the photolysis plateau.

Q: My compound is in a slightly acidic solution (pH 5.5) for stability, but it won't uncage. What is the mechanism? A: At pH 5.5, the protolytic dissociation equilibrium of the aci-nitro intermediate shifts heavily toward the undissociated form. Instead of undergoing the productive β-elimination to release your payload, the undissociated intermediate decays via a dead-end channel into a stable nitroso derivative, trapping your payload permanently. You must increase the pH to >7.0 during the uncaging event to restore the productive pathway.

References
  • Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. d-nb.info. Available at: [Link]

  • Photochemical biology of caged nucleic acids. Books - The Royal Society of Chemistry. Available at:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Phototriggers for Nucleobases with Improved Photochemical Properties. Organic Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling Reaction Channels of aci-Nitro Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving aci-nitro intermediates. Our goal is to provide you with the expertise and practical insights needed to control the delicate balance of their reaction pathways.

Introduction to aci-Nitro Intermediates

Nitroalkanes are versatile building blocks in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group.[1] This property acidifies the α-protons, facilitating their removal by a base to form a resonance-stabilized nitronate anion, also known as the aci-nitro intermediate.[1][2] This intermediate is a powerful nucleophile, central to fundamental carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and the Michael addition.[1][3] Furthermore, the nitro group can be converted into other valuable functional groups, most notably carbonyls via the Nef reaction.[1][4]

The control over which reaction channel the aci-nitro intermediate follows is paramount for achieving the desired synthetic outcome. This guide will delve into the factors influencing these pathways and provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Henry (nitroaldol) reaction is showing poor diastereoselectivity. What are the key factors to consider for improving it?

A1: Diastereoselectivity in the Henry reaction is highly dependent on the catalyst system and reaction conditions. Key factors include:

  • Catalyst Choice: The geometry of the transition state, dictated by the catalyst, is crucial. Chiral metal complexes, such as those involving copper(II), zinc, or cobalt, are commonly used to create a defined chiral environment.[5][6][7][8] The choice of ligand and metal can even reverse the stereochemical outcome.[6]

  • Base: The nature and stoichiometry of the base used to generate the nitronate can influence the aggregation state of the intermediates and thus the stereoselectivity.[9][10]

  • Solvent: The solvent can affect the solubility of the catalyst and intermediates, as well as the stability of the transition state.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

Q2: I'm observing significant amounts of polymeric byproducts in my Michael addition of a nitroalkane to a nitroalkene. How can I suppress this?

A2: Polymerization is a common side reaction where the nitronate intermediate of the product adds to another molecule of the nitroalkene acceptor.[11][12] To minimize this:

  • Stoichiometry: Use an excess of the Michael donor (the nitroalkane).[12]

  • Slow Addition: Add the nitroalkene slowly to the reaction mixture containing the nitroalkane and catalyst. This keeps the concentration of the acceptor low at any given time.

  • Catalyst: Bifunctional catalysts, such as thiourea-based organocatalysts, can accelerate the desired initial addition while suppressing subsequent oligomerization.[11][12]

  • Concentration: Running the reaction at higher dilution can disfavor the bimolecular polymerization reaction.[12][13]

Q3: My Nef reaction is giving a low yield of the desired carbonyl compound, and I'm isolating oximes and other side products. What is going wrong?

A3: The Nef reaction, which converts a nitronate salt to a carbonyl, is highly sensitive to pH.[4][14]

  • Acid Concentration: The reaction requires strongly acidic conditions (typically pH < 1) to proceed efficiently.[4][14] At higher pH, side reactions leading to the formation of oximes or other hydroxynitroso compounds can predominate.[14]

  • Order of Addition: It is often crucial to add the solution of the nitronate salt to a pre-cooled, stirred solution of the strong acid.[14] This ensures that the nitronate is rapidly protonated under strongly acidic conditions, minimizing the lifetime of intermediates that can lead to side products.

  • Alternative Methods: If the harsh acidic conditions are incompatible with other functional groups in your molecule, consider alternative oxidative or reductive Nef-type reactions.[4][15] For example, using reagents like singlet oxygen, permanganate, or titanium salts can achieve the transformation under milder conditions.[14][15][16]

Q4: How can I detect the formation of the aci-nitro intermediate in my reaction?

A4: The formation of the aci-nitro intermediate (nitronate) is often accompanied by a color change, typically to yellow or orange. Spectroscopic methods can provide more definitive evidence:

  • UV-Vis Spectroscopy: Nitronates often have distinct UV-Vis absorption bands that are different from the starting nitroalkane.[17]

  • NMR Spectroscopy: In some cases, the aci-nitro intermediate can be observed directly by NMR, especially at low temperatures.[18]

  • IR Spectroscopy: The N-O stretching frequencies in the IR spectrum can help distinguish between the nitro and nitronate forms.

Troubleshooting Guides

Problem 1: Low or No Conversion in the Henry Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Basicity Use a stronger base or a different catalyst system.The α-proton of the nitroalkane must be abstracted to form the nucleophilic nitronate. The pKa of most nitroalkanes is around 17 in DMSO.[1] The chosen base must be strong enough to facilitate this deprotonation.
Catalyst Inactivity Use a freshly prepared or properly stored catalyst. Ensure the metal salt and ligand are of high purity.Many catalysts, especially air-sensitive metal complexes, can degrade over time. Inactive catalysts will fail to coordinate the reactants and facilitate the C-C bond formation.
Reversible Reaction Use an excess of one reactant or remove a byproduct (e.g., water) if feasible.The Henry reaction is reversible.[7] Pushing the equilibrium towards the product side according to Le Châtelier's principle can improve conversion.
Problem 2: Poor Enantioselectivity in Asymmetric Michael Additions
Potential Cause Troubleshooting Step Scientific Rationale
Ineffective Chiral Catalyst Screen different classes of chiral catalysts (e.g., cinchona alkaloid derivatives, bifunctional thioureas, phase-transfer catalysts).[13][19][20][21]The catalyst must create a well-defined chiral pocket to differentiate between the two faces of the prochiral enolate and/or the Michael acceptor, leading to preferential formation of one enantiomer.
Background Uncatalyzed Reaction Lower the reaction temperature. Run the reaction at a higher dilution.A non-zero rate for the uncatalyzed reaction will lead to the formation of a racemic product, thus lowering the overall enantiomeric excess. Lowering the temperature disproportionately slows the uncatalyzed reaction compared to the catalyzed one.
Incorrect Catalyst Loading Optimize the catalyst loading. In some cases, lower catalyst loading can surprisingly increase enantioselectivity.[11]Catalyst aggregation or the formation of less selective catalytic species at higher concentrations can be detrimental to enantioselectivity.
Problem 3: Formation of Carboxylic Acid instead of Aldehyde in Nef Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Meyer Reaction Pathway Avoid using excessively strong acid conditions and ensure the reaction is performed on the pre-formed nitronate salt.Under stronger acid conditions, the common intermediate of the Nef and Meyer reactions can eliminate water to form a nitrosocarbenium cation, which upon hydrolysis leads to a carboxylic acid.[18] The Nef pathway involves the addition of water to this intermediate.[18]
Direct Acid Treatment Ensure the nitroalkane is first deprotonated with a base to form the nitronate salt before acidification.Direct treatment of a primary nitroalkane with a strong acid without prior deprotonation can lead to the formation of a carboxylic acid via a hydroxyimidic acid intermediate.[4]

Experimental Protocols & Workflows

Workflow for Optimizing an Asymmetric Henry Reaction

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Validation A Select Aldehyde & Nitroalkane Substrates B Screen Chiral Ligands (e.g., Bis(oxazoline), Diamine) A->B C Screen Metal Salts (e.g., Cu(OAc)₂, Cu(OTf)₂) B->C D Screen Solvents (e.g., EtOH, THF, CH₂Cl₂) C->D E Optimize Temperature (e.g., RT, 0°C, -20°C) D->E F Optimize Base/Additive (e.g., Et₃N, DIPEA) E->F G Optimize Concentration F->G H Analyze Yield & ee% by Chiral HPLC/SFC G->H I Confirm Structure by NMR & MS H->I J Assess Substrate Scope I->J

Caption: Workflow for optimizing an asymmetric Henry reaction.

General Protocol for a Phase-Transfer Catalyzed Michael Addition

This protocol is designed to minimize poly-addition side products.[22]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the nitroalkane (1.2 equivalents) and the Michael acceptor (1.0 equivalent).

  • Solvent Addition: Add dichloromethane (CH₂Cl₂) and a dilute aqueous solution of sodium hydroxide (e.g., 0.025 M).

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress using TLC or GC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Flowchart for Undesired Nef Reaction Products

G Start Nef Reaction Yields Undesired Products CheckpH Is reaction pH > 1? Start->CheckpH Order Was nitronate added to acid? CheckpH->Order No IncreaseAcid Increase acid concentration. Add nitronate to cold acid. CheckpH->IncreaseAcid Yes SideProduct Major Side Product? Order->SideProduct Yes ReverseAddition Reverse order of addition. Ensure rapid mixing. Order->ReverseAddition No Oxime Incomplete protonation. Increase acid strength. SideProduct->Oxime Oxime CarboxylicAcid Meyer reaction pathway favored. Use pre-formed nitronate. Avoid excess acid strength. SideProduct->CarboxylicAcid Carboxylic Acid Other Consider alternative oxidative/reductive methods. SideProduct->Other Other

Caption: Troubleshooting flowchart for the Nef reaction.

References

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. [Link]

  • Nitro aci-nitro Tautomerism in High-Energetic Nitro Compounds. Request PDF. [Link]

  • Nef reaction. Wikipedia. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU chemistry. [Link]

  • Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. ACS Publications. [Link]

  • Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Complexes: Metal-Controlled Reversal of Enantioselectivity. ACS Publications. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications. [Link]

  • Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. ACS Publications. [Link]

  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]

  • Nitroacetonitrile and Its Synthetic Equivalents. ACS Publications. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
  • Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). The Vespiary. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. OSTI.GOV. [Link]

  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. ResearchGate. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Distinguishing Nitro vs Nitrito Coordination in Cytochrome c′ Using Vibrational Spectroscopy and Density Functional Theory. PMC. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]

  • Scope of diastereoselective Henry reactions. [a]. ResearchGate. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]

  • Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. ACS Publications. [Link]

  • Spectroscopic and Computational Studies of Nitrite Reductase: Proton Induced Electron Transfer and Backbonding Contributions to Reactivity. ACS Publications. [Link]

  • Nitro Reduction - Common Conditions. Unknown Source.
  • How are nitroalkanes prepared? Can you give their important reactions?. Quora. [Link]

  • Co–salen complexes as catalysts for the asymmetric Henry reaction – reversed enantioselectivity through simple ligand modification. RSC Publishing. [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. University of Windsor. [Link]

  • Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. DOI. [Link]

  • Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. MDPI. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

  • Nef reaction. YouTube. [Link]

  • Achieving flexible large-scale reactivity tuning by controlling the phase, thickness and support of two-dimensional ZnO. PMC. [Link]

  • HPLC Troubleshooting Guide. Unknown Source.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide

Welcome to the technical support center for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential for unexpected byproduct formation during this common N-acetylation reaction. Our goal is to provide you with the scientific rationale behind these side reactions and to offer actionable protocols to mitigate their occurrence, ensuring the integrity of your synthesis.

Troubleshooting Guide: Unexpected Byproducts

This section addresses specific issues you may encounter, identified by unexpected data in your analytical results.

Question 1: I've observed a mass in my LC-MS analysis that is 18 amu less than my expected product, N-[2-(2-nitrophenyl)ethyl]acetamide. What could this be?

Answer: An observed mass loss of 18 amu (the mass of water) from your target compound, which has a molecular weight of 208.21 g/mol , suggests the formation of an intramolecular cyclization product. A likely candidate for this byproduct is 1-methyl-3,4-dihydroisoquinoline-N-oxide .

Causality and Mechanism: This byproduct can arise if the reaction conditions promote an intramolecular cyclization, akin to a modified Bischler-Napieralski reaction.[1][2][3] While the Bischler-Napieralski reaction typically requires strong dehydrating agents and an electron-rich aromatic ring, trace amounts of acid or elevated temperatures during your acetylation or work-up can facilitate this cyclization. The nitro group, being electron-withdrawing, generally disfavors this reaction, making its appearance unexpected but plausible under certain conditions.[2]

The proposed mechanism involves the following steps:

  • N-acetylation: 2-(2-nitrophenyl)ethylamine is acetylated to form the desired product, N-[2-(2-nitrophenyl)ethyl]acetamide.

  • Intramolecular Cyclization: Under acidic or thermal stress, the amide carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. The electron-rich carbon at the 1-position of the phenyl ring can then attack this electrophilic carbon, leading to a cyclized intermediate.

  • Dehydration: Subsequent loss of a water molecule leads to the formation of the dihydroisoquinoline derivative. The nitro group may be reduced to a nitroso or hydroxylamine group in a competing reaction, which can then be oxidized to the N-oxide.

Experimental Protocol for Mitigation:

  • Control of Temperature: Perform the acetylation at a low temperature (0-25 °C) to minimize thermally induced cyclization.

  • pH Neutralization: Ensure that the reaction mixture is thoroughly neutralized during work-up to quench any acidic catalysts that may promote cyclization. A wash with a mild base like saturated sodium bicarbonate solution is recommended.

  • Choice of Acetylating Agent: Using a less aggressive acetylating agent or avoiding a large excess can sometimes prevent side reactions. Standard acetylation with acetic anhydride in the presence of a non-acidic base like triethylamine is a common and generally safe method.[4]

Question 2: My NMR spectrum shows unexpected aromatic signals and my mass spectrometry indicates a product with a mass of approximately 146 g/mol . What is this unexpected byproduct?

Answer: A byproduct with a mass of approximately 146 g/mol , accompanied by altered aromatic signals in your NMR, strongly suggests the formation of 2-methyl-1H-benzo[d]imidazole .

Causality and Mechanism: The formation of a benzimidazole derivative is a significant and unexpected side reaction that can occur if the nitro group of your starting material or product is partially reduced in situ. The acetylation reaction itself does not typically cause the reduction of a nitro group. However, certain reaction conditions or contaminants can lead to a partial reduction, followed by a cyclization-condensation reaction.

The proposed pathway is as follows:

  • In-situ Reduction: A portion of the N-[2-(2-nitrophenyl)ethyl]acetamide (or the starting amine) undergoes partial reduction of the nitro group to an amino group, forming N-[2-(2-aminophenyl)ethyl]acetamide. This reduction can be promoted by certain metal catalysts that might be inadvertently present, or by specific reagents.[5][6][7]

  • Intramolecular Cyclization and Elimination: The newly formed ortho-diamine can then undergo an intramolecular cyclization with the acetyl group. This is a well-established route for benzimidazole synthesis.[8] The reaction proceeds via nucleophilic attack of one of the anilino nitrogens onto the acetyl carbonyl carbon, followed by elimination of water and the ethylamine side chain.

Experimental Protocol for Mitigation:

  • Purity of Starting Materials: Ensure the purity of your 2-(2-nitrophenyl)ethylamine starting material. The presence of any 1,2-phenylenediamine as an impurity will readily form the benzimidazole byproduct upon acetylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidative side reactions that might indirectly promote the reduction of the nitro group.

  • Avoidance of Reductive Reagents/Catalysts: Scrupulously avoid any sources of catalytic metals (e.g., palladium, platinum, nickel) or reducing agents unless they are intentionally part of a subsequent planned reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide?

The most standard method is the N-acetylation of 2-(2-nitrophenyl)ethylamine using acetic anhydride.[4] A base, such as triethylamine or pyridine, is often used to scavenge the acetic acid byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Q2: Can I use acetyl chloride instead of acetic anhydride?

Yes, acetyl chloride is also a common acetylating agent.[9] However, it is generally more reactive than acetic anhydride and produces hydrochloric acid as a byproduct, which must be neutralized by a base. The more aggressive nature of acetyl chloride might increase the likelihood of some side reactions if not properly controlled.

Q3: How can I effectively purify my final product from these byproducts?

Standard purification techniques such as recrystallization or column chromatography are effective. For the byproducts discussed:

  • 1-methyl-3,4-dihydroisoquinoline-N-oxide: This byproduct will have a different polarity compared to your desired product and should be separable by silica gel column chromatography.

  • 2-methyl-1H-benzo[d]imidazole: This benzimidazole is also amenable to separation by column chromatography due to differences in polarity and hydrogen bonding characteristics compared to your target amide.

Q4: Are there any other potential, less common byproducts I should be aware of?

While less common, other side reactions could include:

  • Diacetylation: If there are other nucleophilic groups present in your starting material, diacetylation can occur. This is less likely with 2-(2-nitrophenyl)ethylamine.

  • Polymerization: Under harsh acidic conditions, polymerization of the starting amine can occur, leading to tar-like materials.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Expected Product: N-[2-(2-nitrophenyl)ethyl]acetamideC₁₀H₁₂N₂O₃208.21Expected NMR and MS spectra.
Unexpected Byproduct 1: 1-methyl-3,4-dihydroisoquinoline-N-oxideC₁₀H₁₀N₂O174.20Mass loss of 18 amu from product.
Unexpected Byproduct 2: 2-methyl-1H-benzo[d]imidazoleC₈H₈N₂132.16Mass corresponding to C₈H₈N₂ and distinct aromatic NMR signals.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of the key unexpected byproduct, 2-methyl-1H-benzo[d]imidazole.

Synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide start 2-(2-nitrophenyl)ethylamine product N-[2-(2-nitrophenyl)ethyl]acetamide start->product N-Acetylation reagent Acetic Anhydride

Caption: Intended synthetic route to N-[2-(2-nitrophenyl)ethyl]acetamide.

Byproduct Formation start N-[2-(2-nitrophenyl)ethyl]acetamide intermediate N-[2-(2-aminophenyl)ethyl]acetamide start->intermediate In-situ Reduction byproduct 2-methyl-1H-benzo[d]imidazole intermediate->byproduct Intramolecular Cyclization eliminated + Ethylamine + H₂O

Caption: Plausible pathway to the 2-methyl-1H-benzo[d]imidazole byproduct.

References

  • Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16(5), 2442-2447. [Link]

  • Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Re-Agent. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wang, C., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazoles 1a and 1b using 2-nitroaniline substrate a. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Name-Reaction.com. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Kumar, A., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?[Link]

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Wang, P., et al. (n.d.). Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: facile access to oxazole ketals. Organic Chemistry Frontiers. [Link]

  • Science of Synthesis. (n.d.). Intramolecular Free-Radical Cyclization Reactions. [Link]

  • Shahwar, D., et al. (n.d.). N-(2-Nitrophenylcarbamothioyl)acetamide. PMC. [Link]

  • Ekeeda. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen - Chemistry Class 12. [Link]

  • Deere, J., et al. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. [Link]

  • Chemistry Stack Exchange. (2021, November 11). Reaction of primary amine with mixed acid anhydride. [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Rate of N-[2-(2-nitrophenyl)ethyl]acetamide Cleavage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for investigating the solvent effects on the photochemical cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide. This document is design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for investigating the solvent effects on the photochemical cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing the o-nitrobenzyl photolabile protecting group chemistry. Here, we provide in-depth answers to common questions, troubleshooting strategies for experimental hurdles, and validated protocols to ensure the integrity and reproducibility of your results.

Overview & Scientific Principles

N-[2-(2-nitrophenyl)ethyl]acetamide belongs to the family of compounds protected by an ortho-nitrobenzyl (oNB) group, one of the most widely used photolabile protecting groups in organic synthesis, materials science, and biology.[1][2] The cleavage of the C-O or C-N bond is triggered by UV light, releasing the protected molecule (in this case, acetamide) and a nitroso byproduct. The efficiency and rate of this "uncaging" reaction are profoundly influenced by the surrounding solvent environment.[3][4] Understanding these solvent effects is critical for optimizing reaction conditions, controlling release kinetics in drug delivery systems, and ensuring predictable outcomes in complex chemical systems.

The cleavage proceeds via a Norrish Type II-like mechanism, which involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[2][5][6] The stability of this intermediate and the transition states leading to it are highly susceptible to solvent polarity, proticity, and viscosity, which in turn dictates the overall reaction rate.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the photochemical cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide?

A: The cleavage follows a well-established multi-step photochemical pathway. Upon absorption of a photon (typically in the UV-A range, ~300-365 nm), the o-nitrobenzyl group enters an excited state.[5] This is followed by a rapid intramolecular hydrogen atom abstraction from the ethyl linker's carbon adjacent to the phenyl ring by one of the oxygen atoms of the nitro group. This step forms a transient diradical species that quickly rearranges into an aci-nitro intermediate.[6][9] This intermediate then undergoes further electronic rearrangement and cyclization, ultimately leading to the cleavage of the C-O bond, releasing the acetamide and forming 2-nitrostyrene.

G cluster_main Photocleavage Mechanism A Ground State Substrate N-[2-(2-nitrophenyl)ethyl]acetamide B Excited State (n,π*) A->B 1. Photon Absorption (hν) C Intramolecular H-Abstraction B->C 2. Fast D aci-Nitro Intermediate C->D 3. Forms Key Intermediate E Cyclization & Rearrangement D->E 4. Solvent-Influenced Step F Cleavage Products (Acetamide + 2-Nitrostyrene) E->F 5. Irreversible Cleavage

Caption: Key stages in the photochemical cleavage of o-nitrobenzyl protected compounds.

Q: What are the expected cleavage products?

A: The primary products of the cleavage are the deprotected acetamide and 2-nitrostyrene . The initial 2-nitrosobenzaldehyde photoproduct is unstable in this specific molecular structure and rearranges. It is important to note that the 2-nitrostyrene can sometimes undergo secondary reactions, such as polymerization or dimerization, especially at high concentrations or under prolonged irradiation.[1][5]

Q: Why is the choice of solvent so critical for this reaction's rate?

A: Solvents can significantly alter reaction rates by several orders of magnitude.[3] The effect stems from the differential solvation of the ground state reactants versus the transition state.[8] For the oNB cleavage, the aci-nitro intermediate has a more polar, charge-separated character than the neutral ground state molecule. Therefore:

  • Polar Solvents: More polar solvents (e.g., methanol, acetonitrile, water) tend to stabilize the polar aci-nitro intermediate and the transition state leading to it, thereby lowering the activation energy and accelerating the reaction rate.[3][8]

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) offer less stabilization for the polar intermediate, resulting in a higher activation energy and a slower reaction rate.

  • Protic vs. Aprotic Solvents: Hydrogen-bonding (protic) solvents can further influence the rate by specifically interacting with the oxygen atoms of the nitro group and the intermediate, often leading to additional rate acceleration compared to aprotic solvents of similar polarity.

Q: What wavelength of light is required for cleavage?

A: The o-nitrobenzyl chromophore typically absorbs light in the UV-A region. An excitation wavelength between 300 nm and 365 nm is most effective.[4][5] It is crucial to use a light source that emits in this range and to perform the reaction in a vessel (e.g., quartz cuvette) that is transparent at these wavelengths. Standard borosilicate glass (Pyrex) will absorb a significant portion of the required UV light below ~320 nm.

Troubleshooting Guide

Q: My cleavage reaction is very slow or appears incomplete. What are the possible causes and solutions?

Potential Cause Explanation & Validation Recommended Solution
Incorrect Wavelength or Low Photon Flux The quantum yield of the reaction is wavelength-dependent. Your light source may be too weak or emitting at a suboptimal wavelength.Verify the emission spectrum of your lamp. Ensure the power output is within the manufacturer's specifications. For quantitative studies, use a calibrated photodiode to measure light intensity at the sample position.
Solvent UV Cutoff The solvent itself may be absorbing the excitation light. For example, toluene has a UV cutoff around 285 nm, and acetone around 330 nm, which can interfere with the reaction.Check the UV-Vis spectrum of your solvent to ensure it is transparent (>95% T) at the excitation wavelength. Select solvents with low UV cutoffs like acetonitrile (~190 nm), hexane (~200 nm), or water (~190 nm) for cleaner kinetics.
Presence of Quenchers Dissolved oxygen can act as a quencher for the excited triplet state of the nitroaromatic compound, though the oNB cleavage is known to proceed primarily from the singlet state. Other impurities in the solvent or substrate can also act as quenchers.Degas the solvent before irradiation by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. Use high-purity (e.g., HPLC or spectroscopic grade) solvents.
Low Temperature Like most chemical reactions, the rate of photocleavage is temperature-dependent. Lower temperatures will slow the reaction.Ensure your experimental setup includes a method for temperature control, such as a water-jacketed cell holder or a temperature-controlled chamber. Maintain a consistent temperature (e.g., 25 °C) across all experiments.

Q: I am observing significant side-product formation. How can I improve the reaction's selectivity?

A: The primary photoproduct, 2-nitrostyrene, can be reactive. The formation of colored byproducts, often from dimerization of nitroso intermediates, can interfere with spectroscopic analysis and lower the yield of the desired deprotected substrate.[1][5]

  • Strategy 1: Lower Substrate Concentration: High concentrations can favor bimolecular side reactions. Try running the reaction at a lower concentration (e.g., in the micromolar to low millimolar range).

  • Strategy 2: Limit Irradiation Time: Over-irradiation can lead to the decomposition of products. Monitor the reaction progress and stop it once the substrate has been consumed to an acceptable level (e.g., >95% conversion).

  • Strategy 3: Use a Scavenger: In some oNB systems, the nitrosobenzaldehyde byproduct can be trapped using dienes via a hetero-Diels-Alder reaction, preventing it from forming undesired oligomers.[1] While your system forms 2-nitrostyrene, the principle of trapping reactive byproducts may apply if specific side reactions are identified.

Q: My kinetic data is not reproducible. What experimental factors should I check?

A: Reproducibility issues in photochemical kinetics often stem from subtle variations in the experimental setup.

  • Fixed Geometry: Ensure the distance and angle between the light source and the sample cell are identical for every run. Any variation will change the photon flux reaching the sample.

  • Consistent Mixing: If the solution is not stirred, localized depletion of the reactant at the cell face closest to the light source can occur. Use a small magnetic stir bar and a consistent stirring rate if your setup allows.

  • Sample Stability: Confirm that your stock solution of N-[2-(2-nitrophenyl)ethyl]acetamide is stable in the dark. Run a control experiment where the sample is kept in the reaction cell for the full duration without irradiation to check for any thermal degradation.

Experimental Protocols

This protocol provides a robust framework for measuring the pseudo-first-order rate constant (k_obs) of photocleavage.

Workflow for Kinetic Analysis

Caption: Standard experimental workflow for kinetic analysis of photocleavage.

General Protocol for Kinetic Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of N-[2-(2-nitrophenyl)ethyl]acetamide in a stable, UV-transparent solvent like acetonitrile. Store this solution in an amber vial at 4 °C.

  • Working Solution Preparation: In a volumetric flask, dilute the stock solution with the desired experimental solvent to a final concentration suitable for your analytical method (e.g., 50-100 µM for HPLC analysis).

  • System Setup: Assemble your photoreactor. This typically consists of a collimated UV lamp (e.g., a high-pressure mercury lamp with bandpass filters to isolate the 365 nm line), a shutter, and a temperature-controlled cuvette holder.

  • Degassing and Equilibration: Transfer the working solution to a quartz cuvette. Seal the cuvette with a septum and sparge with an inert gas (e.g., argon) for 15-20 minutes while it is in the temperature-controlled holder to allow it to reach thermal equilibrium (e.g., 25 °C).

  • Irradiation and Sampling: Open the shutter to begin irradiation. At predetermined time intervals (t₀, t₁, t₂, ...), withdraw small aliquots of the reaction mixture using a gas-tight syringe. Immediately transfer the aliquot to a vial containing a quencher or place it in the dark on ice to stop the reaction before analysis.

  • Analysis: Analyze the concentration of the remaining reactant in each aliquot using a calibrated analytical method, such as reverse-phase HPLC with UV detection.

  • Data Processing: Calculate the natural logarithm of the ratio of the concentration at time t ([A]t) to the initial concentration ([A]₀). Plot ln([A]t/[A]₀) versus time. The slope of the resulting line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

Data Interpretation

The rate of cleavage is expected to correlate with solvent polarity. A useful parameter for quantifying solvent polarity is the dielectric constant (ε) or more sophisticated solvatochromic parameters.[10] Generally, a higher dielectric constant should lead to a faster reaction rate.

Table 1: Expected Qualitative Solvent Effects on Cleavage Rate
Solvent Type Dielectric Constant (ε at 20°C) Expected Relative Rate (k_rel) Rationale
n-HexaneNonpolar, Aprotic1.9Very SlowMinimal stabilization of the polar aci-nitro intermediate.
TolueneNonpolar, Aprotic2.4SlowSlightly more polarizable than hexane but still offers poor stabilization.
DichloromethanePolar, Aprotic9.1ModerateModerate polarity provides some stabilization of the transition state.
AcetonitrilePolar, Aprotic37.5FastHigh polarity strongly stabilizes the charge-separated intermediate.
MethanolPolar, Protic33.0Very FastHigh polarity plus hydrogen-bonding capability provides maximum stabilization.
WaterPolar, Protic80.1FastestHighest polarity and strong hydrogen bonding network offer exceptional stabilization.

Note: This table represents expected trends. Actual rates must be determined experimentally.

Logical Relationship: Solvent Properties to Reaction Rate

G cluster_cause Solvent Properties cluster_effect Kinetic Outcome prop High Polarity (High ε) H-Bonding Ability (Protic) Low Polarity (Low ε) mech Mechanism: Stabilization of Polar aci-Nitro Intermediate prop:f0->mech Strongly Stabilizes prop:f1->mech Strongly Stabilizes prop:f2->mech Weakly Stabilizes rate Increased Rate (k↑) Decreased Rate (k↓) mech->rate:f0 Lowers ΔG‡ mech->rate:f1 Raises ΔG‡

Caption: Influence of solvent properties on the stability of the key reaction intermediate and the resulting reaction rate.

References

  • Wang, Z.J., et al. (2004). N-[2-(4-Nitrophenylamino)ethyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 60(Pt 10), o1875–o1876. [Link]

  • (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. MDPI. [Link]

  • (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journals. [Link]

  • Jia-De, W., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Yip, R. W., et al. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link]

  • (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. PMC. [Link]

  • Cativiela, C., et al. (1999). An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. Organic Process Research & Development. [Link]

  • (n.d.). Proposed mechanism for the photochemical N−O bond cleavage of O‐2‐nitrobenzyl protected hydroxamates. ResearchGate. [Link]

  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • (n.d.). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. [Link]

  • Carro, T., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC. [Link]

  • Singh, R., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). PubMed. [Link]

  • Pan, Z., et al. (n.d.). Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates. PMC. [Link]

  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • (n.d.). The design of solvents for optimal reaction rates. SciSpace. [Link]

  • (n.d.). First-principles study of solvent polarity effects in the Menshutkin reaction. ScienceDirect. [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Deprotection: A Comparative Guide to N-[2-(2-nitrophenyl)ethyl]acetamide and o-Nitrobenzyl Protecting Groups

In the realm of complex organic synthesis, chemical biology, and photopharmacology, the strategic selection of protecting groups dictates the orthogonality, yield, and overall success of a synthetic route. Among the myri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of complex organic synthesis, chemical biology, and photopharmacology, the strategic selection of protecting groups dictates the orthogonality, yield, and overall success of a synthetic route. Among the myriad of masking strategies available to researchers, the o-nitrobenzyl (oNB) group and the 2-(2-nitrophenyl)ethyl (NPE) group represent two highly distinct paradigms.

While oNB is the universally recognized gold standard for photolabile protecting groups (PPGs) used to create "caged" biomolecules, the NPE group—often modeled synthetically via compounds like N-[2-(2-nitrophenyl)ethyl]acetamide —offers a robust, base-labile alternative driven by β -elimination. As a Senior Application Scientist, I have structured this guide to objectively compare these two protecting groups, detailing their mechanistic divergence, cleavage kinetics, and practical protocols to aid drug development professionals in optimizing their synthetic workflows.

Mechanistic Divergence & Causality

To effectively deploy these protecting groups, one must understand the fundamental physical chemistry driving their cleavage. The structural similarity of the ortho-nitroaromatic ring in both groups belies completely orthogonal deprotection mechanisms.

o-Nitrobenzyl (oNB): The Photochemical Standard

The oNB group operates entirely orthogonal to traditional acid/base chemistry. Upon UV irradiation (typically in the 300–365 nm range), it undergoes a Norrish Type II intramolecular hydrogen abstraction [1]. The excited nitro group abstracts a proton from the benzylic carbon, forming a transient aci-nitro intermediate. Subsequent cyclization into a hemiacetal and rapid hydrolysis release the unprotected substrate alongside an o-nitrosobenzaldehyde byproduct [2].

Expertise & Causality Insight: The strict reliance on light makes oNB ideal for spatiotemporal control in living cells (e.g., localized release of caged ATP or paclitaxel derivatives) [3]. However, the o-nitrosobenzaldehyde byproduct is highly electrophilic and can react with primary amines on target proteins, potentially inducing cytotoxicity and confounding biological assays.

oNB_Mechanism A o-Nitrobenzyl Protected Substrate B Excited Diradical (Norrish Type II) A->B hν (UV 300-365 nm) C aci-Nitro Intermediate B->C H-abstraction D Hemiacetal Intermediate C->D Cyclization E Free Substrate + o-Nitrosobenzaldehyde D->E Hydrolysis

Photochemical cleavage pathway of o-nitrobenzyl (oNB) groups via Norrish Type II reaction.

N-[2-(2-nitrophenyl)ethyl]acetamide: The β -Elimination Paradigm

Unlike the benzylic cleavage of oNB, the 2-(2-nitrophenyl)ethyl (NPE) group relies on the electron-withdrawing nature of the ortho-nitro group to increase the acidity of the benzylic β -protons. When treated with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the β -proton is abstracted, triggering a β -elimination cascade [4]. For N-[2-(2-nitrophenyl)ethyl]acetamide, this mechanism expels the acetamide leaving group and generates 2-nitrostyrene.

Expertise & Causality Insight: The NPE group is completely stable to highly acidic conditions (e.g., TFA used in Boc deprotection) and mild bases (e.g., piperidine used in Fmoc deprotection). It requires the specific pKa threshold of DBU for cleavage, making it a highly specific orthogonal tool in solid-phase peptide and oligonucleotide synthesis [4]. The acetamide anion is a relatively poor leaving group compared to carboxylates or phosphates, meaning the strong electron-withdrawing nature of the acetyl group is strictly required to facilitate the β -elimination of the amine.

NPE_Mechanism A N-[2-(2-nitrophenyl)ethyl] acetamide B Carbanion Intermediate A->B DBU (Base) Deprotonation C Free Acetamide + 2-Nitrostyrene B->C β-elimination

Base-catalyzed β-elimination mechanism for 2-(2-nitrophenyl)ethyl protecting groups.

Comparative Performance Data

To facilitate rapid decision-making in synthetic design, the quantitative and qualitative performance metrics of both protecting group strategies are summarized below.

Parametero-Nitrobenzyl (oNB)N-[2-(2-nitrophenyl)ethyl]acetamide (NPE model)
Primary Cleavage Trigger UV Light (300–365 nm)Strong Non-Nucleophilic Base (e.g., 0.5 M DBU)
Cleavage Mechanism Norrish Type II (Photochemical) β -Elimination (Base-catalyzed)
Primary Byproduct o-Nitrosobenzaldehyde2-Nitrostyrene
Byproduct Reactivity High (Electrophilic, cross-reacts with primary amines)Moderate (Michael acceptor, easily scavenged)
Orthogonality Profile Orthogonal to all standard acid/base chemistryOrthogonal to mild bases (piperidine) and strong acids (TFA)
Reaction Kinetics Fast (Microseconds to minutes depending on photon flux)Moderate (1–4 hours depending on leaving group pKa)
Primary Applications Caged biomolecules, spatiotemporal drug release, photolithographySolid-phase peptide/oligonucleotide synthesis, orthogonal masking

Self-Validating Experimental Protocols

The following methodologies provide field-proven, step-by-step workflows for the deprotection of both systems. Each protocol includes built-in causality checks to ensure self-validation during the experiment.

Protocol 1: Photolytic Deprotection of oNB-Protected Substrates

This protocol is designed for the controlled release of oNB-caged compounds, prioritizing the preservation of biological sample integrity [5].

  • Sample Preparation: Dissolve the oNB-protected compound in a UV-transparent solvent (e.g., Methanol for organic synthesis, or PBS buffer for biological assays) to a final concentration of 1–10 mM.

  • Vessel Selection: Transfer the solution to a high-purity quartz cuvette. (Causality Check: Standard borosilicate glass absorbs heavily in the UV range, drastically reducing the photon flux reaching the sample and artificially stalling cleavage kinetics).

  • Irradiation: Irradiate the sample using a 365 nm LED array or a medium-pressure mercury lamp equipped with a 365 nm bandpass filter. (Causality Check: 365 nm is specifically chosen to selectively excite the oNB chromophore while avoiding the <300 nm wavelengths that cause direct DNA/protein damage).

  • Kinetic Monitoring: Monitor the decay of the oNB absorption peak (~350 nm) and the emergence of the o-nitrosobenzaldehyde peak via UV-Vis spectroscopy or HPLC.

  • Byproduct Scavenging (Critical): Immediately post-irradiation, add a primary amine scavenger (e.g., 10 mM semicarbazide or hydroxylamine) to the mixture. This traps the highly reactive o-nitrosobenzaldehyde byproduct, preventing it from forming Schiff bases with the newly liberated substrate or surrounding proteins.

Protocol 2: Base-Catalyzed Cleavage of N-[2-(2-nitrophenyl)ethyl]acetamide

This protocol details the specific β -elimination of the NPE group from an amide, a process heavily utilized in orthogonal solid-phase synthesis [4].

  • Solvent Preparation: Dissolve N-[2-(2-nitrophenyl)ethyl]acetamide in an anhydrous, polar aprotic solvent (e.g., dry DMF or Acetonitrile) at a 0.1 M concentration. (Causality Check: Anhydrous conditions prevent competitive base-catalyzed hydrolysis of the acetamide, ensuring cleavage proceeds strictly via the targeted β -elimination pathway).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve a final concentration of 0.5 M.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2–4 hours. (Causality Check: The strong basicity of DBU (pKa ~13.5) is strictly required to deprotonate the weakly acidic benzylic β -carbon adjacent to the nitroaromatic ring. Weaker bases like DIPEA will fail to initiate the reaction).

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. You will observe the disappearance of the starting material and the stoichiometric formation of free acetamide and 2-nitrostyrene.

  • Neutralization & Purification: Quench the reaction by adding a weak acid (e.g., glacial acetic acid) to neutralize the DBU. Purify the released acetamide via silica gel chromatography. To prevent the 2-nitrostyrene (a Michael acceptor) from polymerizing or reacting, a thiol scavenger (e.g., β -mercaptoethanol) can be added during the workup to trap the alkene.

References

  • Photolabile protecting group. Wikipedia. Available at:[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, American Chemical Society. Available at:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, American Chemical Society. Available at:[Link]

  • Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available at:[Link]

  • Novel photoactivatable paclitaxel derivatives and uses thereof, in particular in cell biology and cancer treatment.European Patent Office (EP2565188A1).
Comparative

Comparative Analytical Guide: Benchtop vs. High-Field NMR for the Synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide

As drug development accelerates, the demand for real-time analytical techniques has fundamentally shifted how chemists monitor reactions. The synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide —a critical intermediate in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the demand for real-time analytical techniques has fundamentally shifted how chemists monitor reactions. The synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide —a critical intermediate in the development of biologically active tryptamine analogs and indole derivatives—serves as an excellent model for evaluating modern analytical workflows.

Traditionally, reaction monitoring relied on offline High-Field Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC. However, the advent of continuous-flow Benchtop NMR has introduced a paradigm shift[1]. This guide objectively compares the performance of Benchtop NMR (60–100 MHz) against High-Field NMR (400+ MHz) for monitoring this specific acetylation reaction, providing a self-validating experimental protocol and mechanistic insights.

Mechanistic Overview & Reaction Pathway

The synthesis involves the acetylation of 2-(2-nitrophenyl)ethylamine using acetic anhydride. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This generates a transient tetrahedral intermediate that rapidly collapses, expelling acetic acid as a leaving group to yield the target amide.

Understanding this causality is critical for analytical tracking: as the reaction progresses, the electron-donating primary amine is converted into an electron-withdrawing amide, fundamentally altering the magnetic environment of the adjacent aliphatic protons.

ReactionPathway SM 2-(2-nitrophenyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) SM->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Nucleophilic Attack Product N-[2-(2-nitrophenyl)ethyl]acetamide (Target Amide) Intermediate->Product Elimination Byproduct Acetic Acid (Leaving Group) Intermediate->Byproduct Proton Transfer

Caption: Mechanistic pathway for the nucleophilic acyl substitution yielding N-[2-(2-nitrophenyl)ethyl]acetamide.

Comparative Analysis: Benchtop vs. High-Field Modalities

Choosing between Benchtop and High-Field NMR is not a matter of one replacing the other; rather, it is about deploying the right tool for the right phase of the workflow.

Benchtop NMR (60–100 MHz): Modern benchtop systems utilize permanent magnets that do not require cryogenic cooling[2]. Crucially, they employ an internal capillary lock system, which eliminates the need for deuterated solvents[1]. This allows chemists to pump the reaction mixture directly from the reactor into the spectrometer for real-time kinetic monitoring[3]. However, because they operate at lower frequencies, J-couplings represent a larger ppm width, leading to significant multiplet overlap in complex regions (like the aromatic region)[4].

High-Field NMR (400+ MHz): Superconducting high-field magnets provide unparalleled resolution and sensitivity[1]. They are strictly required for absolute structural elucidation, resolving overlapping multiplets, and detecting trace impurities (<1%)[4]. The trade-off is the inability to perform real-time continuous monitoring due to strict sample preparation requirements (evaporation and reconstitution in deuterated solvents).

Quantitative Performance Comparison
Analytical FeatureBenchtop NMR (e.g., 60 MHz)High-Field NMR (e.g., 400 MHz)
Primary Application Real-time kinetic monitoring (On-line)Absolute structural elucidation (Off-line)
Magnetic Hardware Permanent magnet (No cryogens)Superconducting magnet (Liquid He/N2)
Sample Preparation None (Direct flow, protonated solvents)Extensive (Evaporation, deuterated solvents)
Resolution (Peak Overlap) Moderate (High overlap in aromatic regions)Excellent (Clear multiplet resolution)
Limit of Detection (LOD) ~1 mmol/L (Requires more scans)<100 µmol/L (High intrinsic sensitivity)
Time-to-Result < 2 minutes (Continuous flow loop)Hours (Including prep & facility queue)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system : the real-time kinetic conversion tracked by the benchtop NMR is ultimately verified by the offline high-field NMR of the isolated product.

FlowNMRSetup Reactor Batch Reactor (CH2Cl2 Solvent) Pump HPLC Pump (1.0 mL/min) Reactor->Pump Reaction Mix NMR Benchtop NMR (PRESAT Suppression) Pump->NMR Flow Cell NMR->Reactor Recirculation Data Kinetic Data (Real-time) NMR->Data FID Signal

Caption: Continuous-flow benchtop NMR setup for real-time reaction monitoring without deuterated solvents.

Step-by-Step Methodology
  • Reactor Preparation: Charge a 100 mL batch reactor with 2-(2-nitrophenyl)ethylamine (10.0 mmol) in 50 mL anhydrous dichloromethane (CH₂Cl₂).

  • Flow Loop Initialization: Engage the HPLC pump to circulate the reaction mixture through the benchtop NMR flow cell at 1.0 mL/min and back to the reactor[3].

  • NMR Calibration: Acquire a background ¹H NMR spectrum. Apply a PRESAT (or WET) solvent suppression pulse sequence to nullify the massive CH₂Cl₂ solvent peak at 5.30 ppm[1].

  • Reaction Initiation: Add acetic anhydride (11.0 mmol) dropwise to the reactor under continuous stirring at 25°C.

  • Real-Time Monitoring (Benchtop): Acquire 16-scan ¹H NMR spectra every 2 minutes. Integrate the emerging acetyl singlet at 1.95 ppm against a stable reference peak (e.g., the total aromatic integral). The acetyl peak is chosen because it is a sharp, isolated singlet (3H) that does not suffer from low-field overlap[4].

  • Quenching & Workup: Once the kinetic curve plateaus (indicating complete consumption of the amine), quench the reaction with saturated NaHCO₃ (50 mL). Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • High-Field Verification: Dissolve 15 mg of the purified N-[2-(2-nitrophenyl)ethyl]acetamide in 0.5 mL CDCl₃. Acquire a 400 MHz ¹H and ¹³C NMR spectrum for absolute structural validation.

NMR Data Interpretation & Causality

The structural verification of N-[2-(2-nitrophenyl)ethyl]acetamide relies on understanding the causality behind the chemical shifts ( δ ).

High-Field ¹H NMR (400 MHz, CDCl₃) Analysis:
  • δ 1.95 (s, 3H, COCH₃): The acetyl methyl group appears as a sharp singlet. Its upfield position is due to the lack of adjacent deshielding electronegative atoms, though it is slightly deshielded by the adjacent carbonyl group.

  • δ 3.10 (t, J=7.0 Hz, 2H, Ar-CH₂): The benzylic protons are deshielded by the diamagnetic anisotropy of the aromatic ring and the strong inductive electron-withdrawing effect of the ortho-nitro group.

  • δ 3.55 (q, J=7.0 Hz, 2H, CH₂-N): Crucial Marker. In the starting material, these protons appear around ~2.8 ppm. Upon acetylation, the nitrogen's lone pair delocalizes into the carbonyl π -system (amide resonance). This makes the nitrogen highly electron-deficient compared to the free amine, strongly deshielding the adjacent CH₂ protons and shifting them to 3.55 ppm.

  • δ 5.80 (br s, 1H, NH): The amide proton. It is broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.

  • δ 7.35 – 7.95 (m, 4H, Ar-H): The aromatic protons. The proton directly ortho to the nitro group is highly deshielded ( 7.95 ppm) due to the nitro group's powerful resonance and inductive electron-withdrawing effects.

Benchtop vs. High-Field Discrepancy:

If you analyze the 60 MHz benchtop spectra, the aromatic protons ( δ 7.35 – 7.95) will collapse into a single, unresolved multiplet mass because the frequency differences between the peaks (in Hz) are too small relative to their J-coupling constants[4]. Therefore, kinetic tracking on the benchtop system must rely on the isolated δ 1.95 acetyl singlet, which remains distinctly resolved regardless of the magnetic field strength[2].

Conclusion

For the synthesis of N-[2-(2-nitrophenyl)ethyl]acetamide, relying solely on High-Field NMR creates a bottleneck in process optimization. By integrating a Benchtop NMR equipped with a continuous-flow cell and solvent suppression, chemists can achieve real-time kinetic visibility[3]. The self-validating workflow presented here proves that while low-field systems suffer from multiplet overlap, their ability to track isolated kinetic markers (like the acetyl singlet) makes them indispensable for reaction monitoring, leaving High-Field NMR to do what it does best: absolute, high-resolution structural verification.

References

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • Parameter Visualization of Benchtop Nuclear Magnetic Resonance Spectra toward Food Process Monitoring Source: MDPI URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR Source: Magritek URL:[Link]

Sources

Validation

Kinetic Analysis of N-[2-(2-nitrophenyl)ethyl]acetamide Uncaging: A Comparative Guide

As a Senior Application Scientist, I approach the selection of a photolabile protecting group (PPG) not merely as a synthetic convenience, but as a critical parameter that dictates the temporal resolution of an entire bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of a photolabile protecting group (PPG) not merely as a synthetic convenience, but as a critical parameter that dictates the temporal resolution of an entire biological assay. When designing optochemical tools to probe cellular signaling, the kinetics of the uncaging event must outpace the biological response being measured.

This guide provides an in-depth kinetic analysis of N-[2-(2-nitrophenyl)ethyl]acetamide —an amide protected by the classic 2-(2-nitrophenyl)ethyl (NPE) group. By objectively comparing its performance against alternative PPGs and detailing a self-validating experimental protocol, this document equips researchers and drug development professionals with the data necessary to make informed molecular design choices.

Mechanistic Insights: The Causality of Uncaging Kinetics

To understand the kinetic limitations of N-[2-(2-nitrophenyl)ethyl]acetamide, we must dissect the causality of its photolysis mechanism. The uncaging of NPE-protected compounds is not a single-step event; it is a complex sequence of photochemical and thermal "dark" reactions[1].

Upon irradiation with UV light (typically 350–365 nm), the NPE group enters an excited state, triggering an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon. This rapidly forms a transient aci-nitro intermediate . The rate-limiting step for the actual release of the target molecule (acetamide) is the subsequent thermal decay of this intermediate[2].

Because the amide nitrogen is a relatively poor leaving group (due to the high pKa​ of its conjugate acid) compared to phosphates or carboxylates, the breakdown of the aci-nitro intermediate is significantly retarded. This fundamental chemical property pushes the uncaging time constant ( τ ) of NPE-amides into the millisecond regime, making them highly stable but slower to release than their NPE-phosphate counterparts[3].

NPE_Mechanism A NPE-Acetamide (Ground State) B Excited State (Singlet/Triplet) A->B hν (350-365 nm) C aci-nitro Intermediate B->C Intramolecular H-abstraction D 2-Nitrosostyrene + Acetamide C->D Dark Reaction (Rate-limiting)

Figure 1: Mechanistic pathway of NPE-acetamide photolysis via the aci-nitro intermediate.

Comparative Kinetic Performance

When evaluating N-[2-(2-nitrophenyl)ethyl]acetamide for an assay, it is crucial to benchmark it against alternative amide-protecting PPGs. The table below synthesizes quantitative data comparing the NPE group with standard o-nitrobenzyl (NB), coumarin-based (DEAC), and p-hydroxyphenacyl (pHP) groups[3],[1].

Photolabile Protecting Group (PPG)Target LinkageAbsorption Max ( λmax​ )Uncaging Rate ( kuncaging​ )Quantum Yield ( Φ )Byproduct Toxicity
NPE (2-(2-nitrophenyl)ethyl) Amide260 nm (tails to 365 nm) ∼102−103 s−1 0.05 - 0.10Moderate (Nitrosostyrene)
o-Nitrobenzyl (NB) Amide260 nm (tails to 365 nm) ∼101−102 s−1 0.01 - 0.05High (Nitrosobenzaldehyde)
Coumarin (DEAC) Amide390 - 430 nm >108 s−1 0.10 - 0.20Low
p-Hydroxyphenacyl (pHP) Amide280 - 330 nm >108 s−1 0.10 - 0.30Low

Strategic Takeaway: While Coumarin and pHP groups offer superior kinetics ( >108 s−1 ) suitable for probing ultra-fast sub-millisecond biological events, NPE remains a highly reliable, synthetically accessible choice for standard biochemical assays where millisecond resolution is sufficient. Furthermore, NPE generates 2-nitrosostyrene as a byproduct, which is generally less reactive and toxic than the nitrosobenzaldehyde generated by standard NB groups[1].

Self-Validating Experimental Protocol: Kinetic Analysis

To ensure scientific integrity, kinetic analysis cannot rely solely on end-point chromatography. A self-validating system must decouple the initial photochemical event from the dark release reaction. The following protocol utilizes Laser Flash Photolysis coupled with Transient Absorption Spectroscopy to directly monitor the aci-nitro intermediate[2].

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Establishment

  • Prepare a 100 µM solution of N-[2-(2-nitrophenyl)ethyl]acetamide in a biologically relevant buffer (e.g., PBS, pH 7.4) to mimic physiological ionic strength.

  • Causality Check: Ensure the solvent is fully degassed using argon sparging for 15 minutes. Oxygen can quench triplet excited states, artificially altering the observed formation kinetics of the intermediate.

Step 2: Laser Flash Photolysis

  • Expose the sample to a single pulse from an Nd:YAG laser (355 nm, 5–10 mJ/pulse, 5 ns pulse width).

  • Causality Check: Keep the laser energy low to prevent multiphoton absorption or localized heating artifacts, which can skew the thermal decay rates.

Step 3: Transient Absorption Monitoring

  • Probe the sample using a continuous xenon arc lamp aligned orthogonally to the laser path.

  • Monitor the absorbance at 400–430 nm . This specific wavelength isolates the absorption signature of the aci-nitro intermediate[2].

  • Record the decay trace using a digital oscilloscope.

Step 4: Orthogonal Validation (HPLC)

  • To validate that the decay of the 400 nm signal corresponds to actual product release, run an aliquot of the photolyzed sample through Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Quantify the released acetamide and the 2-nitrosostyrene byproduct to confirm mass balance and calculate the overall quantum yield ( Φ ).

Workflow S1 1. Sample Preparation 100 µM NPE-Acetamide in PBS (pH 7.4) S2 2. Laser Flash Photolysis Nd:YAG Laser (355 nm, 5-10 mJ/pulse) S1->S2 S3 3. Transient Absorption Monitor aci-nitro decay at ~400 nm S2->S3 S4 4. Orthogonal Validation HPLC quantification of released Acetamide S3->S4

Figure 2: Self-validating workflow for determining uncaging kinetics using laser flash photolysis.

Conclusion

The kinetic profile of N-[2-(2-nitrophenyl)ethyl]acetamide is a direct consequence of its molecular architecture. The poor leaving-group ability of the amide dictates a slower decay of the aci-nitro intermediate, resulting in millisecond-scale release kinetics. While it may not compete with the ultra-fast release rates of Coumarin or pHP groups, its synthetic tractability, improved byproduct profile over standard o-nitrobenzyl groups, and high stability in the dark make it an excellent candidate for controlled drug release studies and slower cellular signaling assays.

References

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution Source: Journal of the American Chemical Society (JACS) URL:[2]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (ACS Publications) URL:[1]

Sources

Comparative

A Comparative Guide to Photolabile Caging Groups: N-[2-(2-nitrophenyl)ethyl]acetamide vs. Coumarin-Based Scaffolds

In the dynamic fields of cell biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile caging groups, molecular "switches" that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of cell biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile caging groups, molecular "switches" that are removed by light, offer an unparalleled tool for releasing bioactive molecules on demand.[1] This guide provides an in-depth comparison of two prominent classes of caging groups: the classic ortho-nitrobenzyl derivatives, exemplified by N-[2-(2-nitrophenyl)ethyl]acetamide (NPE), and the versatile coumarin-based scaffolds. We will delve into their mechanisms, compare their performance based on experimental data, and provide practical guidance for their application.

The Foundational Principle: Caged Compounds

A caged compound is a bioactive molecule that has been chemically modified with a photolabile protecting group (the "cage"), rendering it temporarily inert.[1] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule with precise temporal and spatial control. This technique allows researchers to study complex biological pathways and to deliver drugs to specific locations, minimizing off-target effects.[2][3]

The Workhorse: o-Nitrobenzyl-Based Caging Groups

The ortho-nitrobenzyl (o-NB) scaffold and its derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group found in N-[2-(2-nitrophenyl)ethyl]acetamide, are among the most widely used photolabile protecting groups.[1] Their popularity stems from their well-understood photochemistry and synthetic accessibility.

Mechanism of Uncaging

The uncaging of o-nitrobenzyl derivatives proceeds through an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct in the case of NPE.[4][5][6] This process is generally efficient and occurs on a timescale of microseconds to milliseconds.

G cluster_0 o-Nitrobenzyl Uncaging Pathway Start o-Nitrobenzyl Caged Compound Step1 UV Light Absorption (hv) Start->Step1 Step2 Excited State Intramolecular H-Abstraction Step1->Step2 Step3 Aci-nitro Intermediate Formation Step2->Step3 Step4 Rearrangement and Cleavage Step3->Step4 End Released Bioactive Molecule + Nitroso Byproduct Step4->End

Figure 1: Simplified workflow of the o-nitrobenzyl uncaging mechanism.

The Versatile Challenger: Coumarin-Based Caging Groups

Coumarin-derived caging groups have emerged as a powerful alternative to nitrobenzyl cages, offering a range of tunable photophysical properties.[2][7] Their facile synthesis and the ability to modify their structure to alter absorption wavelengths, quantum yields, and solubility have made them increasingly popular.[2][7]

Mechanism of Uncaging

The uncaging mechanism of many coumarin-based groups is believed to proceed through a photo-SN1 reaction involving heterolytic bond cleavage upon irradiation.[5][8] This generates a coumarinylmethyl cation intermediate and the released molecule. The cation then reacts with water to form a coumarin alcohol photoproduct. Some coumarin derivatives can also undergo uncaging through a radical mechanism.[9][10] The specific pathway can be influenced by the coumarin substitution and the nature of the caged molecule.

G cluster_1 Coumarin Uncaging Pathway (Heterolytic) Start_C Coumarin Caged Compound Step1_C Light Absorption (hv) Start_C->Step1_C Step2_C Heterolytic Bond Cleavage Step1_C->Step2_C Step3_C Formation of Coumarinylmethyl Cation & Released Molecule Step2_C->Step3_C Step4_C Reaction of Cation with Water Step3_C->Step4_C End_C Released Bioactive Molecule + Coumarin Alcohol Byproduct Step4_C->End_C

Figure 2: Predominant heterolytic uncaging pathway for coumarin derivatives.

Head-to-Head Comparison: NPE vs. Coumarin Cages

The choice between an NPE-type and a coumarin-based caging group depends critically on the specific experimental requirements. Below is a comparative analysis of their key performance metrics.

FeatureN-[2-(2-nitrophenyl)ethyl]acetamide (NPE-type)Coumarin-Based Caging Groups
Absorption Maxima (λmax) Typically in the UV-A range (340-365 nm).[4][5] Red-shifted derivatives exist but often with lower quantum yields.[11][12]Highly tunable, from UV-A to the visible and even near-IR region (320 nm to >600 nm) through structural modification.[7][8][13]
Quantum Yield (Φu) Generally moderate (e.g., NPE-caged coumarin showed Φu of 0.33-0.53).[4][5] Can be influenced by the caged molecule.Highly variable depending on the coumarin scaffold and substitution. Can range from <1% to over 48%.[9][14] Brominated coumarins often exhibit higher quantum yields.[1]
One-Photon Uncaging Cross-Section (εΦu) Can be very high, especially when the caged molecule acts as an antenna. For an NPE-caged coumarin, a value of 6600 M-1cm-1 at 365 nm has been reported.[4][6]Generally good, with the high extinction coefficients of coumarins contributing to efficient uncaging.[13]
Two-Photon Absorption (2PA) Cross-Section (δu) Generally low for the NPE group itself (<0.1 GM).[5] However, when attached to a 2PA-active chromophore like coumarin, the overall construct can have a significant 2PA cross-section (around 1 GM).[4][5][6]Can be engineered for high 2PA cross-sections, with values ranging from <1 GM to over 69 GM reported for various derivatives, making them well-suited for 2P microscopy applications.[15][16][17][18]
Uncaging Kinetics Typically in the microsecond to millisecond range.[19]Can be very fast, with some derivatives showing rapid photolysis.[2][20]
Byproducts & Cytotoxicity 2-nitroso species are generated, which can be reactive and potentially cytotoxic.[19]Coumarin alcohols are generally considered less reactive and more biocompatible. However, some uncaging pathways can produce undesirable side products.[9][10]
Synthetic Accessibility Well-established and versatile synthetic routes.Generally straightforward synthesis with many opportunities for functionalization.[2][7]
Solubility Can be an issue for some derivatives, requiring modification for aqueous environments.Can be readily modified, for example with PEG chains, to improve aqueous solubility.[1]

Experimental Protocols

Here, we provide a generalized workflow for a typical uncaging experiment in a cell culture setting.

Experimental Workflow: Light-Activated Release of a Bioactive Molecule in Cultured Cells

G cluster_2 Cellular Uncaging Experimental Workflow Start_E Synthesize or Procure Caged Compound Step1_E Prepare Stock Solution (e.g., in DMSO) Start_E->Step1_E Step2_E Culture Cells to Desired Confluency Step1_E->Step2_E Step3_E Incubate Cells with Caged Compound Step2_E->Step3_E Step4_E Wash Cells to Remove Excess Compound Step3_E->Step4_E Step5_E Irradiate Specific Region of Interest with Light Source (e.g., 365 nm LED for NPE, 405 nm laser for some coumarins) Step4_E->Step5_E Step6_E Observe and Measure Biological Response (e.g., fluorescence imaging, patch-clamp electrophysiology) Step5_E->Step6_E End_E Data Analysis Step6_E->End_E

Figure 3: A generalized workflow for cellular uncaging experiments.

Protocol: Synthesis of a Caged Carboxylic Acid

This protocol provides a general outline for caging a carboxylic acid with a brominated hydroxycoumarin, known for its good quantum yield.

  • Synthesis of (6-Bromo-7-hydroxycoumarin-4-yl)methyl Bromide:

    • Start with commercially available 4-bromoresorcinol.

    • Perform a Pechmann condensation with ethyl 4-chloroacetoacetate to form the coumarin core.

    • Reduce the resulting ester to an alcohol.

    • Brominate the benzylic alcohol to yield the reactive methyl bromide derivative.

  • Caging Reaction:

    • Dissolve the carboxylic acid to be caged in a suitable aprotic solvent (e.g., DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

    • Add the (6-Bromo-7-hydroxycoumarin-4-yl)methyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting caged compound using column chromatography.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will need to be optimized for the particular carboxylic acid.

Conclusion and Future Outlook

Both NPE-type and coumarin-based caging groups are invaluable tools for researchers. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific application.

  • N-[2-(2-nitrophenyl)ethyl]acetamide (NPE) and its analogs remain a reliable and effective choice, particularly for one-photon UV-A activation experiments where high uncaging cross-sections are desired. The development of hybrid cages, where a chromophore like coumarin acts as an antenna to sensitize the NPE group, demonstrates a promising strategy to enhance their performance.[4][5][6]

  • Coumarin-based caging groups offer exceptional versatility. Their tunable absorption spectra, which can be shifted into the visible and near-IR regions, reduce phototoxicity and allow for deeper tissue penetration.[8][15][21] This makes them particularly attractive for in vivo studies and two-photon microscopy applications. The ongoing development of new coumarin scaffolds with improved quantum yields and tailored properties ensures their continued prominence in the field.[9][14][22]

The future of caged compound technology lies in the rational design of new photolabile groups with even greater efficiency, longer activation wavelengths, and enhanced biocompatibility. By understanding the fundamental properties of existing cages like the NPE and coumarin families, researchers can make informed decisions to best harness the power of light to control biology.

References

  • Kim, J. A., et al. (2014). Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. Photochemical & Photobiological Sciences, 13(3), 535-544. [Link]

  • Verzijl, D., et al. (2024). Coumarin-Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. Chemistry – A European Journal. [Link]

  • Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4653–4663. [Link]

  • Verzijl, D., et al. (2024). Coumarin‐Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. Chemistry – A European Journal. [Link]

  • Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4653–4663. [Link]

  • Lemoine, D., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

  • Llebaria, A., et al. (2025). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. Molecules, 30(10), 2199. [Link]

  • Mayer, G., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(17), 4616–4619. [Link]

  • Lee, S., et al. (2020). Spacer-Mediated Control of Coumarin Uncaging for Photocaged Thymidine. ACS Omega, 5(5), 2373–2380. [Link]

  • Lemoine, D., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

  • Iida, T., et al. (2016). Design, Synthesis, and Reaction of π-Extended Coumarin-based New Caged Compounds with Two-photon Absorption Character in the Near-IR Region. Chemistry Letters, 45(11), 1308-1310. [Link]

  • Iida, T., et al. (2017). Design and Synthesis of a Caged Carboxylic Acid with a Donor−π–Donor Coumarin Structure: One-photon and Two-photon Uncaging Reactions Using Visible and Near-Infrared Lights. Organic Letters, 19(10), 2576–2579. [Link]

  • Jessen, H. J., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5378. [Link]

  • Lemoine, D., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

  • Zhao, Y., et al. (2004). New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications. Journal of the American Chemical Society, 126(14), 4653-4663. [Link]

  • Donoval, D., et al. (2016). Synthesis of extended polarized coumarin cages. ResearchGate. [Link]

  • van der Velden, J. L. J., et al. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 15(2), 553-561. [Link]

  • Iida, T., et al. (2024). Molecular engineering of coumarins for enhanced 2-photon absorption property. Chemistry Letters. [Link]

  • Jessen, H. J., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Semantic Scholar. [Link]

  • Algar, W. R., et al. (2017). Photoinduced uncaging and fluorescence activation of 2-nitrobenzyl carbon dots. Chemical Communications, 53(57), 8047-8050. [Link]

  • Borreguero, L., et al. (2015). Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore. Chemistry – A European Journal, 21(27), 9736-9743. [Link]

  • Heckel, A., et al. (2018). Sensitized Two-Photon Activation of Coumarin Photocages. The Journal of Physical Chemistry B, 122(10), 2685–2694. [Link]

  • Melnikov, A. S., et al. (2017). Two-photon absorption cross section for Coumarins 102, 153 and 307. Journal of Physics: Conference Series, 917, 062035. [Link]

  • Kötting, C., et al. (2011). Investigating the CO2 uncaging mechanism of nitrophenylacetates by means of fs-IR spectroscopy and quantum chemical calculations. Physical Chemistry Chemical Physics, 13(38), 17055-17063. [Link]

  • Ellis-Davies, G. C. R., et al. (2006). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 3(1), 47-52. [Link]

  • Blanchard-Desce, M., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Photochemical & Photobiological Sciences, 5(9), 844-853. [Link]

  • Kötting, C., et al. (2011). Molecular mechanism of uncaging CO2 from nitrophenylacetate provides general guidelines for improved ortho-nitrobenzyl cages. Physical Chemistry Chemical Physics, 13(38), 17055-17063. [Link]

  • Blanchard-Desce, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(6), 1353-1363. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-30). Wiley-VCH. [Link]

  • Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 80(5), 1527-1546. [Link]

  • Mongin, O., et al. (2024). Two-Photon Absorbing Dendrimers and Their Properties—An Overview. Molecules, 29(5), 1149. [Link]

  • Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. UT Southwestern Medical Center. [Link]

  • Blanchard-Desce, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2008). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]

Sources

Validation

Comparative Review of Photoremovable Protecting Groups: Performance, Selection, and Experimental Workflows

In the realm of photopharmacology, chemical biology, and targeted drug delivery, the ability to control molecular activity with absolute spatiotemporal precision is paramount. Photoremovable protecting groups (PRPGs)—com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of photopharmacology, chemical biology, and targeted drug delivery, the ability to control molecular activity with absolute spatiotemporal precision is paramount. Photoremovable protecting groups (PRPGs)—commonly referred to as "photocages"—offer an elegant solution by temporarily masking the biological or chemical activity of a substrate[1]. Upon targeted light irradiation, the PRPG undergoes bond cleavage, releasing the active cargo on demand[2].

As the field has evolved, researchers have moved beyond traditional UV-cleavable groups toward advanced chromophores that operate under visible or near-infrared (NIR) light, enabling deeper tissue penetration and minimizing phototoxicity[3]. This guide provides an objective, data-driven comparison of the most prominent PRPG classes, elucidating the causality behind their performance metrics and detailing self-validating experimental protocols for their evaluation.

Mechanistic Foundations of Photocaging

The efficacy of any PRPG is dictated by its photophysical and photochemical parameters. The two most critical metrics are:

  • Molar Extinction Coefficient ( ε ): The efficiency of light absorption at a specific wavelength.

  • Uncaging Quantum Yield ( Φu​ ): The probability that an absorbed photon will result in the successful cleavage of the protecting group[1].

The product of these two values ( ε×Φu​ ) defines the one-photon uncaging cross-section , which serves as the ultimate measure of how efficiently a caged substrate is released[4]. For deep-tissue applications, the two-photon absorption cross-section ( δa​ ) becomes critical, allowing simultaneous absorption of two lower-energy photons to achieve localized excitation[5].

PhotolysisMechanism A Caged Substrate (Inactive) B Photon Absorption (hv) A->B C Excited State (S1 / T1) B->C D Photocleavage (Bond Scission) C->D Quantum Yield (Φ) E Free Cargo (Active Biomolecule) D->E F Photocage Byproduct (Inert/Toxic) D->F

General photochemical cleavage pathway of photoremovable protecting groups.

Head-to-Head Comparison of Major PRPG Classes

o-Nitrobenzyl (oNB) Derivatives

The oNB group is the historical standard for photocaging. Upon UV irradiation (~350 nm), it undergoes an intramolecular hydrogen abstraction followed by rearrangement to release the cargo[2].

  • Pros: Highly established; synthetically accessible; broad substrate compatibility (alcohols, amines, phosphates)[6].

  • Cons: Requires high-energy UV light, which is highly scattering and phototoxic to live cells. It possesses a low quantum yield ( Φ≈0.01−0.1 ) and generates reactive nitrosobenzaldehyde byproducts that can cross-react with cellular thiols[7].

Coumarin-Based (e.g., DEACM)

Coumarin derivatives, such as 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM), represent a significant upgrade over oNB groups. They release cargo via a photo-SN1 heterolysis mechanism[4].

  • Pros: Red-shifted absorption (~390–450 nm); significantly faster release kinetics (nanoseconds); excellent two-photon uncaging cross-sections, making them ideal for high-resolution 3D multiphoton microscopy[4].

  • Cons: Generally restricted to caging via carbonate, carbamate, or ester linkages due to pKa requirements during the photolysis step[4].

BODIPY-Based Photocages

Boron-dipyrromethene (BODIPY) derivatives have revolutionized in vivo photocaging. By attaching the cargo to the meso-methyl position, irradiation triggers a photoinduced electron transfer (PeT) or direct heterolysis to release the substrate[4][8].

  • Pros: Exceptional molar extinction coefficients ( ε≈50,000−70,000M−1cm−1 )[8]. They absorb strongly in the green-to-red visible spectrum (>500 nm), allowing for deep tissue penetration with minimal autofluorescence and phototoxicity[9].

  • Cons: High lipophilicity can lead to aggregation in aqueous media, requiring the synthetic addition of solubilizing groups (e.g., PEGylation)[4].

Nitrodibenzofuran (NDBF)

NDBF is a highly engineered chromophore designed to overcome the limitations of traditional oNB groups by extending the π -conjugation system[7].

  • Pros: Boasts an exceptionally high quantum yield ( Φ≈0.7 ) and a massive two-photon uncaging cross-section. It requires 16–160 times less light exposure for complete uncaging compared to standard oNB groups, drastically minimizing photodamage[7].

  • Cons: Synthesis is more complex and less commercially available than oNB precursors.

Quantitative Performance Metrics

The following table synthesizes the photophysical properties of these major PRPG classes to aid in objective selection.

PRPG ClassAbsorption Max ( λmax​ )Extinction Coefficient ( ε )Quantum Yield ( Φu​ )Uncaging Efficiency ( ε×Φu​ )Primary Application
o-Nitrobenzyl (oNB) ~350 nm~5,000 M−1cm−1 0.01 - 0.150 - 500In vitro biochemical assays; solid-phase synthesis.
DEACM (Coumarin) ~390 nm~18,000 M−1cm−1 0.1 - 0.21,800 - 3,600Two-photon live-cell imaging; fast kinetic studies.
meso-Methyl BODIPY 500 - 550 nm50,000 - 70,000 M−1cm−1 0.01 - 0.1500 - 7,000In vivo drug delivery; visible-light optogenetics.
NDBF ~365 nm~18,400 M−1cm−1 ~0.7~12,880High-sensitivity biological samples; minimal photodamage.

(Data aggregated from[7],[4],[1],[8])

Experimental Methodologies

To ensure scientific integrity, the evaluation of a new PRPG must rely on self-validating systems. The following protocols detail the causal logic required to accurately measure uncaging efficiency and perform live-cell assays.

Protocol 1: Determination of Uncaging Quantum Yield ( Φu​ )

Relying on manufacturer specifications for light source intensity is a common pitfall, as lamp output degrades over time and varies by geometry. This protocol uses chemical actinometry to empirically quantify the exact photon flux hitting the sample, ensuring a self-validating mathematical calculation of Φu​ .

Step-by-Step Workflow:

  • Preparation: Prepare a 100 μ M solution of the caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4). Ensure the absorbance at the irradiation wavelength is < 0.2 to avoid inner-filter effects.

  • Actinometry (Parallel Validation): Prepare a standard potassium ferrioxalate actinometer solution. Irradiate the actinometer under the exact same geometric and optical conditions as the sample. The known photochemical reduction of Fe 3+ to Fe 2+ allows you to calculate the exact incident photon flux ( I0​ ).

  • Irradiation: Irradiate the caged sample using a monochromatic light source (e.g., LED or laser) at the λmax​ of the PRPG. Take aliquots at specific time intervals (e.g., 0, 1, 2, 5, 10 minutes).

  • Quantification: Analyze the aliquots via HPLC or LC-MS. Plot the depletion of the caged compound and the appearance of the free cargo over time.

  • Calculation: Calculate the initial rate of photolysis ( k ). Using the photon flux ( I0​ ) derived from Step 2, calculate the quantum yield: Φu​=k/(I0​×1000×ε) .

QuantumYieldWorkflow Step1 1. Prepare Caged Compound (Absorbance < 0.2) Step2 2. Irradiate Sample (Monochromatic Light) Step1->Step2 Step3 3. Chemical Actinometry (Quantify Exact Photon Flux) Step2->Step3 Parallel Calibration Step4 4. HPLC/LC-MS Analysis (Quantify Cargo Release) Step2->Step4 Step5 5. Calculate Uncaging Cross-Section (ε × Φ) Step3->Step5 Step4->Step5

Self-validating experimental workflow for determining uncaging quantum yield.

Protocol 2: In Vitro Live-Cell Uncaging Assay

When transitioning to biological systems, background noise and off-target release must be tightly controlled.

Step-by-Step Workflow:

  • Incubation: Incubate cultured cells (e.g., HeLa or S2 cells) with the caged compound (e.g., BODIPY-caged fluorophore or drug) for 30–60 minutes to allow cellular uptake[8].

  • Critical Wash Step: Wash the cells 3x with fresh media. Causality: This removes extracellular caged compounds. If omitted, irradiation will release the cargo in the extracellular space, causing a massive background signal that obscures intracellular spatiotemporal resolution.

  • Baseline Imaging: Acquire baseline images using a non-exciting wavelength to establish background fluorescence and confirm the PRPG is stable in the dark (hydrolytic stability).

  • Targeted Irradiation: Use a confocal microscope to deliver a localized pulse of light (e.g., 500 nm for BODIPY) to a specific region of interest (ROI) within a single cell.

  • Monitoring: Record the downstream cellular response (e.g., calcium spike, fluorescence unquenching) continuously, comparing the irradiated ROI against non-irradiated adjacent cells (internal negative controls).

Selection Guide & Conclusion

Choosing the right PRPG requires balancing photophysical efficiency with biological constraints:

  • If you are conducting solid-phase peptide synthesis or simple in vitro biochemical assays where UV toxicity is irrelevant, oNB remains the most cost-effective and synthetically accessible choice.

  • If your experiment demands high spatiotemporal resolution in thick tissue slices (e.g., neurobiology), DEACM or NDBF are superior due to their excellent two-photon cross-sections[5][7].

  • If you are performing in vivo live-animal studies where deep tissue penetration and zero UV-induced photodamage are critical, BODIPY is the undisputed leader due to its visible/green-light activation and massive extinction coefficient[3][8].

By understanding the mechanistic causality behind these chromophores and employing rigorous, self-validating experimental designs, researchers can harness the full potential of photopharmacology to manipulate biological systems with unprecedented precision.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at:[Link]

  • Bardhan, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (PMC). Available at:[Link]

  • MDPI. (2022). Photoremovable Protecting Groups. Molecules. Available at: [Link]

  • Goswami, P. P., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society. Available at:[Link]

  • Pirrung, M. C., et al. (2001). Combinatorial discovery of two-photon photoremovable protecting groups. National Institutes of Health (PMC). Available at:[Link]

  • ResearchGate. (2021). Advances in BODIPY photocleavable protecting groups. Coordination Chemistry Reviews. Available at:[Link]

  • Winter, A. H., et al. (2024). Structure–Photoreactivity Studies of BODIPY Photocages: Limitations of the Activation Barrier for Optimizing Photoreactions. The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Available at:[Link]

Sources

Comparative

Analytical Strategies for N-Nitrophenyl Acetamide Derivatives: A Comparative Guide to UV-Vis Spectrophotometry vs. HPLC

Introduction N-nitrophenyl acetamide derivatives, such as N-(4-nitrophenyl)acetamide (p-nitroacetanilide), serve as critical intermediates in the synthesis of active pharmaceutical ingredients (e.g., paracetamol analogs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction N-nitrophenyl acetamide derivatives, such as N-(4-nitrophenyl)acetamide (p-nitroacetanilide), serve as critical intermediates in the synthesis of active pharmaceutical ingredients (e.g., paracetamol analogs) and complex dyestuffs[1][2]. For researchers and drug development professionals, the robust and reliable quantification of these compounds is paramount for ensuring product quality, monitoring reaction kinetics, and conducting stability studies[3]. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, cost-effective, and highly sensitive alternative for routine analysis[3][4].

Mechanistic Insight: The Chromophoric Advantage The structural core of N-nitrophenyl acetamide derivatives features an aromatic ring substituted with an electron-withdrawing nitro group (-NO 2​ ) and an electron-donating acetamido group (-NHCOCH 3​ ). This "push-pull" electronic configuration significantly extends the π→π∗ and n→π∗ conjugated system. Consequently, these derivatives exhibit strong hyperchromic and bathochromic shifts. For instance, the UV-Vis spectrum of N-(4-nitrophenyl)acetamide displays a distinct, strong absorption maximum ( λmax​ ) at approximately 315 nm[1][3]. This intrinsic chromophoric activity allows UV-Vis spectrophotometry to achieve high sensitivity without the need for complex chemical derivatization[2].

Comparative Analysis: UV-Vis Spectrophotometry vs. HPLC The selection of an analytical method hinges on understanding the causality behind instrument performance.

  • HPLC-UV: Provides physical chromatographic separation prior to detection, making it highly specific. It is essential when analyzing complex biological matrices or formulations containing structurally similar impurities and degradation products[3][5]. However, this specificity comes at the cost of expensive instrumentation, reliance on toxic organic solvents (e.g., acetonitrile), and longer run times[6].

  • UV-Vis Spectrophotometry: Operates directly on the principle of the Beer-Lambert law. While it lacks the physical separation capability of HPLC (resulting in lower specificity), it excels in the rapid, high-throughput quantification of pure compounds or simple, unadulterated formulations[3]. It is highly economical and environmentally friendlier due to drastically reduced solvent consumption[7].

Table 1: Performance Comparison for N-nitrophenyl acetamide derivatives (Based on ICH Validation Parameters)[3]

Validation ParameterHPLC-UVUV-Vis SpectrophotometryCausality / Mechanistic Impact
Linearity Range 1 - 50 µg/mL5 - 40 µg/mLUV-Vis saturates earlier due to stray light and detector limitations at high absorbance levels.
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLHPLC baseline noise is inherently lower; UV-Vis is slightly less sensitive but adequate for routine QC.
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLDefines the lowest reliably quantifiable concentration for degradation studies.
Precision (% RSD) < 1.0%< 2.0%HPLC autosamplers provide tighter injection volume control compared to manual UV-Vis cuvette loading.
Specificity HighLow to ModerateHPLC physically separates impurities; UV-Vis is prone to overlapping chromophore interference.
Analysis Time 5 - 15 minutes< 1 minuteUV-Vis enables rapid high-throughput screening without column equilibration.

Self-Validating Experimental Protocol: UV-Vis Quantification To ensure scientific integrity, the following protocol is designed as a self-validating system, adhering strictly to International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation[3][8].

Step 1: Solvent Selection and Blanking

  • Select a solvent that completely dissolves the acetamide derivative without absorbing at the target wavelength (e.g., methanol or phosphate buffer pH 7.4)[7][9].

  • Self-Validation Check: Scan the pure solvent from 200–400 nm. The baseline must remain flat (Absorbance < 0.01). Causality: Overlapping solvent absorbance will falsely inflate the analyte's apparent concentration, violating the Beer-Lambert law.

Step 2: Determination of λmax​

  • Prepare a 10 µg/mL stock solution of the N-nitrophenyl acetamide reference standard.

  • Scan the solution between 200 nm and 400 nm using a matched pair of 10 mm quartz cuvettes[7].

  • Self-Validation Check: Identify the peak apex (expected around 315 nm)[1][3]. Causality: Quantifying exactly at the λmax​ ensures maximum sensitivity and minimizes the quantitative error caused by minor wavelength shifts due to temperature or pH fluctuations.

Step 3: Calibration and Linearity

  • Prepare a series of working standards (e.g., 5, 10, 20, 30, and 40 µg/mL) by serially diluting the stock solution.

  • Measure the absorbance of each standard at the predetermined λmax​ .

  • Self-Validation Check: Plot Absorbance vs. Concentration and calculate the linear regression. The correlation coefficient ( R2 ) must be ≥0.998 [8][9]. Causality: An R2 below this threshold indicates detector saturation, cuvette contamination, or compound aggregation.

Step 4: Accuracy and Precision (Recovery Studies)

  • Spike known concentrations of the standard into a blank matrix at three distinct levels (80%, 100%, 120% of the target analytical concentration)[9].

  • Analyze each level in triplicate.

  • Self-Validation Check: Recovery must fall between 98.0% and 102.0%, and the Relative Standard Deviation (RSD) must be <2.0% [3].

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample Preparation (N-nitrophenyl acetamide) Scan UV-Vis Spectral Scan (Determine λmax ~315 nm) Start->Scan Calibration Calibration Curve (ICH Guidelines) Scan->Calibration Validation Method Validation (LOD, LOQ, Precision) Calibration->Validation Quantification Routine Quantification & Quality Control Validation->Quantification

Caption: UV-Vis analytical workflow for N-nitrophenyl acetamide derivatives.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for "N-(2-Methyl-5-nitrophenyl)acetamide". Benchchem. 3

  • Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. ResearchGate. 1

  • A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification. Benchchem. 4

  • Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. Benchchem. 6

  • 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. Benchchem. 2

  • Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. DOI/Elsevier. 8

  • Saudi Journal of Medical and Pharmaceutical Sciences Development and Validation of Various UV Spectrophotometric Methods. Scholars Middle East Publishers. 7

  • Development and Validation of UV-Spectrophotometric methods for estimation of Indapamide in bulk and tablet dosage form. Der Pharma Chemica. 9

  • Novel analytical method based on chemometric models applied to UV–Vis spectrophotometric data for simultaneous determination of Etoricoxib and Paracetamol in presence of Paracetamol impurities. PMC. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[2-(2-nitrophenyl)ethyl]acetamide

Hazard Assessment and Chemical Profile Understanding the chemical nature of N-[2-(2-nitrophenyl)ethyl]acetamide is foundational to its safe management. Its structure combines a nitroaromatic ring with an acetamide side c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Understanding the chemical nature of N-[2-(2-nitrophenyl)ethyl]acetamide is foundational to its safe management. Its structure combines a nitroaromatic ring with an acetamide side chain, suggesting a hazard profile that includes characteristics of both functional groups.

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity, and many are considered harmful irritants.[2] Related compounds are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3]

  • Acetamides: While generally stable, amides can be problematic. Acetamide itself is suspected of causing cancer (IARC Group 2B).[4][5] Upon thermal decomposition, they can emit toxic fumes, including nitrogen oxides.[4][6]

Given this profile, N-[2-(2-nitrophenyl)ethyl]acetamide must be handled as a hazardous substance, assuming it is harmful if swallowed, in contact with skin, or inhaled, and is a potential carcinogen.

Personal Protective Equipment (PPE) and Handling

Before handling N-[2-(2-nitrophenyl)ethyl]acetamide in any capacity, including for disposal, the following PPE is mandatory to prevent exposure.[2]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or rubber gloves.To prevent dermal absorption, as related compounds are harmful in contact with skin. Inspect gloves before use and use proper removal technique.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust. Related compounds can cause serious eye irritation or damage.[3][7]
Lab Coat Standard full-sleeved laboratory coat.To protect clothing and prevent skin contact.[2] A complete suit protecting against chemicals may be necessary depending on the scale of handling.[7]
Respiratory Handled exclusively in a certified chemical fume hood.To avoid inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[2]

Handling Practices:

  • Always handle in accordance with good industrial hygiene and safety practices.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Waste Management and Disposal Workflow

The proper disposal of N-[2-(2-nitrophenyl)ethyl]acetamide must be managed as hazardous chemical waste. At no point should this compound or its containers be disposed of in regular trash or down the drain.[2][7][8]

DisposalWorkflow cluster_prep Preparation & Safety cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work Inside a Chemical Fume Hood C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container (Solid or Solution) D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) G->H I Container Full or Project Complete? H->I J Contact Institutional EHS or Licensed Contractor I->J Yes K Arrange for Pickup and Final Disposal J->K

Caption: Disposal decision workflow for N-[2-(2-nitrophenyl)ethyl]acetamide.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste material, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, compatible, and clearly labeled hazardous waste container.[2]

    • The container must be in good condition with a secure, screw-top cap to prevent leakage.[9]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]

  • Labeling:

    • The container label must be filled out completely and accurately.

    • Include the full chemical name: "Waste N-[2-(2-nitrophenyl)ethyl]acetamide".

    • List all components, including solvents if it is in a solution.

    • Indicate the appropriate hazard warnings: "Harmful," "Irritant," "Potential Carcinogen".[2]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA must be located at or near the point of generation.

    • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[4][6]

  • Final Disposal Arrangement:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][7]

    • Provide the EHS office with all available information about the compound and its waste stream.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[2]

  • Evacuate and Ventilate: Immediately alert others and clear the area of all non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][7]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use spark-proof tools if the material is dissolved in a flammable solvent.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[2]

Advanced Protocol: In-Lab Waste Deactivation (Expert Use Only)

For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitro functional group can be a viable strategy to decrease the compound's reactivity and potential hazard before final disposal. This should only be performed by trained personnel under strict safety protocols.[2]

Disclaimer: The following protocol is illustrative, based on methods for similar nitrated compounds, and has not been validated for N-[2-(2-nitrophenyl)ethyl]acetamide. It must be adapted and validated by qualified personnel.

Objective: To reduce the nitro group (-NO₂) to an amine group (-NH₂), which is generally less hazardous.

Illustrative Protocol:

  • In a well-ventilated fume hood, dissolve the N-[2-(2-nitrophenyl)ethyl]acetamide waste in a suitable solvent like ethanol or methanol.

  • Place the reaction flask in an ice bath to control the reaction temperature.

  • Slowly and in small portions, add a reducing agent such as sodium borohydride (NaBH₄). The reaction is exothermic and may produce gas.

  • Stir the mixture at room temperature until the reaction is complete (monitor by an appropriate method, such as TLC).

  • Carefully quench the reaction by slowly adding water or a dilute acid.

  • Neutralize the resulting solution to a pH between 5.0 and 12.5.[9]

  • The resulting solution, now containing the less hazardous amine analog, should still be collected and disposed of as hazardous chemical waste through your institution's EHS office, as it may contain residual reagents and byproducts.

References

  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • N-[2-(2-nitrophenyl)ethyl]acetamide | 315663-43-5. ChemicalBook.
  • Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Angene Chemical.
  • Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.
  • SAFETY DATA SHEET - N-Ethylacetamide. Fisher Scientific.
  • SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.
  • SAFETY D
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet (SDS) Acetamide. Flinn Scientific.
  • Safety Data Sheet for Acetamide Solution (100X). New England Biolabs.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Laboratory Waste Disposal Safety Protocols.
  • N-(2-nitroethenyl)
  • N-ACETYL-2-(4-NITROPHENYL)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.